p-Menthane hydroperoxide
Description
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYESUNPWGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025533 | |
| Record name | p-Menthane hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-menthane hydroperoxide is a clear pale yellow viscous liquid. (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
127 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.910 to 0.925 at 59.9 °F (NTP, 1992) | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
80-47-7, 143970-15-4 | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4158 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Menthane hydroperoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthane hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menthane hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143970154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menthane hydroperoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1-(4-methylcyclohexyl)ethyl hydroperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHANE HYDROPEROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAV10JRD6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to p-Menthane Hydroperoxide: Chemical Structure, Properties, and Applications for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on aspects relevant to research and development. Safety and handling protocols are also extensively covered to ensure its proper use in a laboratory setting.
Chemical Structure and Identification
p-Menthane hydroperoxide is an organic hydroperoxide featuring a p-menthane skeleton. The hydroperoxy group is attached to the tertiary carbon of the isopropyl group. Its IUPAC name is 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane.[1]
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |
| Molecular Weight | 172.26 g/mol | [1][2][4] |
| CAS Number | 80-47-7; 26762-92-5 | [2][3][5][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [2][5][7][9][10] |
| Density | 0.910 - 0.96 g/cm³ at 15.5-20 °C | [1][2][5][8] |
| Flash Point | Approximately 53-127 °F (12-53 °C) | [2][11] |
| Boiling Point | 255.8 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water; soluble in most organic solvents | [2][10][11][12] |
| Vapor Pressure | 0.00242 mmHg at 25 °C | [8] |
| Refractive Index | 1.450 - 1.480 at 20 °C | [5][8][9][10] |
| Active Oxygen Content | 4.65 - 5.21% | [4][5][10] |
| Purity | Typically 50.0 - 56.0% | [4][5] |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the aerobic oxidation of p-menthane.[2] For a laboratory setting, a similar procedure can be followed.
Objective: To synthesize this compound via the catalyzed oxidation of p-menthane.
Materials:
-
p-Menthane (substrate)
-
Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)[2]
-
Oxygen or compressed air source
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control
-
Solvent for purification (e.g., isododecane for dilution)[2]
-
Apparatus for iodometric titration (for monitoring peroxide content)
Procedure:
-
Charge the reaction vessel with p-menthane.
-
Add a catalytic amount of the chosen metalloporphyrin.
-
Heat the mixture to a moderate temperature (e.g., 40-60 °C).[2] For higher yields, a temperature of around 120 °C for approximately 5 hours may be optimal.[2]
-
Introduce a controlled flow of oxygen or air into the reaction mixture with vigorous stirring to ensure efficient gas-liquid mixing.
-
Monitor the progress of the reaction by periodically taking aliquots and determining the peroxide content using iodometric titration.
-
Once the desired peroxide concentration is reached, stop the gas flow and cool the reaction mixture.
-
The crude product can be purified by solvent extraction or distillation. Given its insolubility in water, washing with water can help remove water-soluble impurities.[2] The final product is often supplied as a solution diluted with a solvent like isododecane.[2]
Application in Emulsion Polymerization
This compound is widely used as a radical initiator for emulsion polymerizations, particularly for monomers like styrene (B11656) and acrylates.[2]
Objective: To initiate the emulsion polymerization of a monomer (e.g., styrene) using this compound.
Materials:
-
Monomer (e.g., styrene)
-
This compound (initiator)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Reaction vessel with a stirrer, condenser, nitrogen inlet, and temperature control
Procedure:
-
Prepare an aqueous solution of the surfactant in the reaction vessel.
-
Purge the system with nitrogen to remove oxygen, which can inhibit radical polymerization.
-
Add the monomer to the aqueous surfactant solution with stirring to form an emulsion.
-
Heat the emulsion to the desired reaction temperature. The decomposition rate of PMHP is temperature-dependent, influencing the initiation rate.
-
Introduce the this compound to the heated emulsion to initiate polymerization. The PMHP will thermally decompose to generate free radicals.
-
Maintain the reaction at the set temperature and continue stirring. The progress of the polymerization can be monitored by measuring the consumption of the monomer or the increase in the solid content of the emulsion.
-
Once the desired conversion is achieved, the reaction can be terminated by cooling and adding a radical scavenger if necessary.
Mechanism of Action: Free Radical Generation
The primary function of this compound as a polymerization initiator stems from its ability to generate free radicals upon thermal decomposition.[2] The relatively weak oxygen-oxygen single bond in the hydroperoxide group cleaves homolytically when heated, yielding two radical species: a p-menthane-alkoxy radical and a hydroxyl radical. These highly reactive radicals then initiate the polymerization chain reaction by adding to a monomer unit.
Biological Activity and Relevance to Drug Development
While the primary application of this compound is in industrial polymer chemistry, there is emerging interest in its biological activities. Research has indicated that PMHP exhibits antioxidant properties.[2] One study highlighted its potential use in pharmaceutical formulations to enhance oxidative stability without compromising the bioactivity of the active ingredients.[2]
The cytotoxic effects of various p-menthane derivatives have been investigated, suggesting that the p-menthane backbone can be a scaffold for developing new therapeutic agents. However, specific studies on the direct interaction of this compound with cellular signaling pathways are limited. Its inherent ability to generate free radicals suggests that it could modulate redox-sensitive signaling pathways within a cell, although this requires further investigation. For drug development professionals, the interest in PMHP may lie in its potential as a precursor for the synthesis of other functionalized p-menthane derivatives or in its use as a tool to induce controlled oxidative stress in in vitro models.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary:
-
Organic Peroxide (Type D): Heating may cause a fire or explosion.[1][2]
-
Strong Oxidizing Agent: Can react violently with combustible and reducing materials.[2][11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]
-
Keep away from incompatible materials such as acids, bases, reducing agents, and heavy metals.[4]
-
Store in the original container and keep it tightly closed.
-
Avoid shock and friction.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Relationships and Experimental Workflows
The synthesis and application of this compound follow a logical workflow that can be visualized.
References
- 1. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (PMHP) [benchchem.com]
- 3. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]
- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 5. This compound [sunyuanbiotech.cn]
- 6. P-MENTHANE 8-HYDROPEROXIDE | CAS 80-47-7 26762-92-5 [matrix-fine-chemicals.com]
- 7. Hunan Songyuan Chemical Co., Ltd--p-menthane|this compound|Pinane Hydroperoxide [sunyuanchem.com]
- 8. P-MENTHANE-8-HYDROPEROXIDE | 80-47-7 [chemnet.com]
- 9. cadenzachem.com [cadenzachem.com]
- 10. zxchem.com [zxchem.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
p-Menthane Hydroperoxide (CAS 80-47-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. It covers its chemical and physical properties, synthesis and applications, safety and handling protocols, and potential biological significance. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
p-Menthane hydroperoxide is a colorless to pale yellow viscous liquid.[1] It is a powerful oxidizing agent and is incompatible with strong oxidizing and reducing agents.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 80-47-7 | [3] |
| Molecular Formula | C₁₀H₂₀O₂ | [4][5] |
| Molecular Weight | 172.26 g/mol | [1][4] |
| Appearance | Colorless to pale yellow viscous liquid | [1][6] |
| Density | 0.910 to 0.925 g/cm³ at 15.5 °C | [1][7] |
| Flash Point | 53 °C (127 °F) | [3][7] |
| Solubility | Insoluble in water; very soluble in most organic solvents. | [4][7][8] |
| Boiling Point | 242.6 °C (rough estimate) | [2] |
| Refractive Index | 1.450-1.470 at 20°C | [6] |
| pKa | 12.58 ± 0.30 (Predicted) | [2] |
| Theoretical Active Oxygen Content | 9.28% | [4][8] |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4][8] |
Synthesis and Production
The primary industrial method for synthesizing this compound is the aerobic oxidation of p-menthane.[3][9] This process is typically catalyzed by metalloporphyrins, such as those containing manganese or iron.[3]
A generalized workflow for the synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Aerobic Oxidation of p-Menthane (General)
The following is a generalized laboratory-scale protocol based on literature descriptions.[3][9] Optimal conditions, such as catalyst choice, concentration, and temperature, may vary.
-
Reaction Setup: A suitable reaction vessel is charged with p-menthane and a metalloporphyrin catalyst (e.g., (p-Cl)TPPMnCl at a concentration of approximately 0.06 mmol/L). The reactor is equipped with a gas inlet, a condenser, and a stirrer.
-
Oxidation: An oxidizing gas (air or oxygen) is bubbled through the stirred solution. The reaction is typically carried out at an elevated temperature, with optimal yields reported at around 120 °C for approximately 5 hours.[9]
-
Monitoring: The progress of the reaction can be monitored by periodically taking samples and determining the peroxide content using iodometric titration.
-
Work-up: Upon completion, the reaction mixture is cooled. The unreacted p-menthane and byproducts are typically removed by vacuum distillation or evaporation to yield the crude this compound.
-
Purification: Further purification can be achieved through appropriate chromatographic techniques if a higher purity product is required.
Applications
This compound is a versatile chemical with a range of industrial applications, primarily driven by its ability to generate free radicals upon decomposition.
Polymerization Initiator
The most significant application of this compound is as a radical initiator for emulsion polymerization.[3] It is widely used in the production of various polymers, including:
-
Styrene-butadiene rubber (SBR)
-
Acrylonitrile-butadiene-styrene (ABS) resins
-
Styrene-acrylonitrile (SAN) resins
-
Acrylic and methacrylic acid polymers[4]
The slow decomposition rate of PMHP makes it suitable for controlled radical polymerization.[3]
Caption: Mechanism of free-radical polymerization initiated by this compound.
Experimental Protocol: Emulsion Polymerization of Styrene (B11656) (Illustrative)
This protocol is a representative example of how this compound can be used in a laboratory-scale emulsion polymerization of styrene.[10][11][12]
-
Aqueous Phase Preparation: In a reaction vessel, dissolve a surfactant (e.g., sodium lauryl sulfate) in deionized water. Purge the solution with an inert gas like nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Emulsion Formation: Add the styrene monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (e.g., 60-80 °C). Add the this compound initiator to the reaction mixture.
-
Polymerization: Maintain the reaction at the set temperature under constant stirring and a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion.
-
Termination: Once the desired conversion is achieved, the reaction can be terminated by cooling and, if necessary, adding a shortstop agent.
-
Purification: The resulting polystyrene latex can be purified by methods such as dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
Other Applications
Beyond polymerization, this compound also finds use as:
-
A cross-linking agent for rubber and elastomers.[3]
-
An oxidizing agent in specialized organic syntheses, including the production of pharmaceutical intermediates and fragrances.[3]
Safety and Handling
This compound is a hazardous substance that requires careful handling and storage.
Hazard Summary:
-
Organic Peroxide: Heating may cause a fire.[3] It is an explosive and strong oxidizing agent.[7]
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Inhalation Hazard: Harmful if inhaled.[3]
Safe Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][13]
-
Store in a cool, well-ventilated place, protected from sunlight.[13] Recommended storage temperatures are between 30-38 °C.[8]
-
Keep containers tightly sealed.[4]
-
Avoid contact with incompatible materials such as acids, bases, reducing agents, and heavy metals.[4][8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[13]
-
In case of a spill, do not touch the material without appropriate protective clothing. Keep the substance wet with a water spray and use non-sparking tools for cleanup.[7]
Biological Significance and Potential in Drug Development
While this compound is primarily an industrial chemical, its structural relationship to other p-menthane derivatives and its nature as an organic hydroperoxide suggest potential biological activity that may be of interest to drug development professionals.
Cytotoxicity of Related Compounds
Potential Role in Oxidative Stress Signaling
Organic hydroperoxides are known to induce oxidative stress in biological systems.[16] This can lead to lipid peroxidation, DNA damage, and alterations in antioxidant enzyme activities.[16] As a hydroperoxide, this compound has the potential to participate in or trigger oxidative stress signaling pathways.
Organic hydroperoxides can be sensed by bacterial transcription repressors like OhrR, leading to a cellular response to oxidative stress.[17] In mammalian cells, reactive oxygen species (ROS), which can be generated from hydroperoxides, are key signaling molecules in various pathways, including those involving MAP kinases (e.g., ERK, JNK, p38) and transcription factors like NF-κB.[18][19]
The diagram below illustrates a conceptual model of how an organic hydroperoxide like this compound could induce cellular responses through oxidative stress.
References
- 1. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-P-MENTHYL HYDROPEROXIDE CAS#: 80-47-7 [m.chemicalbook.com]
- 3. This compound (PMHP) [benchchem.com]
- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 5. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]
- 6. zxchem.com [zxchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 9. researchgate.net [researchgate.net]
- 10. pslc.ws [pslc.ws]
- 11. benchchem.com [benchchem.com]
- 12. pergan.com [pergan.com]
- 13. echemi.com [echemi.com]
- 14. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction of oxidative stress by organic hydroperoxides in testis and epididymal sperm of rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Organic Hydroperoxide-Sensing and Responding Mechanisms for OhrR, a Major Bacterial Sensor and Regulator of Organic Hydroperoxide Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]
Synthesis of p-Menthane hydroperoxide from p-menthane
An In-depth Technical Guide to the Synthesis of p-Menthane (B155814) Hydroperoxide from p-Menthane
Introduction
p-Menthane hydroperoxide (PMHP) is an organic peroxide of significant industrial importance, primarily utilized as a high-performance radical initiator for emulsion polymerization processes.[1] It is instrumental in the production of various polymers, including styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and styrene-acrylonitrile (SAN) resins.[1][2] PMHP is synthesized from p-menthane, a fine chemical typically derived from the hydrogenation of terpenes.[3]
This technical guide provides a comprehensive overview of the synthesis of this compound from p-menthane, focusing on the core chemical processes, experimental protocols, and reaction parameters. It is intended for researchers, chemists, and professionals in the fields of polymer science and chemical manufacturing.
Reaction Mechanism and Principles
The synthesis of this compound is achieved through the aerobic oxidation of p-menthane. This process is a free-radical chain reaction initiated by the decomposition of a radical initiator or catalyst.
Core Mechanism: The reaction proceeds via a classic autoxidation mechanism. A radical initiator abstracts a hydrogen atom from the tertiary carbon of the p-menthane ring, forming a p-menthyl radical. This radical then reacts with molecular oxygen (from the air) to form a p-menthylperoxy radical. The p-menthylperoxy radical subsequently abstracts a hydrogen atom from another p-menthane molecule, propagating the chain and forming the desired this compound product.[1]
Catalysis: The reaction is often slow and requires catalysis to achieve practical conversion rates and yields. Metalloporphyrins, particularly those of manganese and iron, have been shown to significantly accelerate the oxidation reaction even at very low concentrations.[4][5] These catalysts are believed to enhance the process by stabilizing intermediate radicals.[1] In industrial settings, radical initiators such as cupric acetate (B1210297), cobaltous diacetate, or manganese acetate may also be used.[3]
Synthesis Protocols and Methodologies
The synthesis can be performed via batch processes, common in laboratory settings, or continuous processes, which are preferred for industrial-scale production.
Laboratory-Scale Batch Synthesis using Metalloporphyrin Catalyst
This protocol is based on the intermittent mode aerobic oxidation of p-menthane in the presence of a manganese porphyrin catalyst.[4][5]
Materials and Equipment:
-
p-Menthane (substrate)
-
Monomanganeseporphyrin catalyst, e.g., ((p-Cl)TPPMnCl)
-
Pressurized air source with flow meter
-
Reaction vessel (e.g., three-necked flask) equipped with a condenser, gas inlet tube, and temperature probe
-
Heating mantle with magnetic stirrer
-
Apparatus for iodometric titration (for peroxide content analysis)
Experimental Procedure:
-
Catalyst Preparation: Prepare a stock solution of the metalloporphyrin catalyst. For example, a 0.06 mmol/L concentration of ((p-Cl)TPPMnCl) in p-menthane.[4][5]
-
Reaction Setup: Charge the reaction vessel with the p-menthane and the catalyst solution.
-
Initiation of Reaction: Begin stirring and introduce a steady flow of air into the reaction mixture via the gas inlet tube. A typical air flow rate is 600 mL/min.[5]
-
Heating Profile: Heat the reaction mixture to the desired temperature. Optimal results have been achieved using both constant and programmed temperature profiles.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to determine the concentration of this compound. Iodometric titration is a standard method for quantifying peroxide content.[1]
-
Termination and Work-up: Once the desired conversion is reached, cool the reaction mixture to room temperature and stop the airflow. The crude product, typically containing unreacted p-menthane, can be used directly or purified further.
Industrial-Scale Continuous Synthesis
This protocol describes a continuous production method designed for high-throughput manufacturing, as detailed in patent literature.[3]
Equipment:
-
Raw material mixing tank
-
Oxidizing tower
-
Oxidizing gas source (e.g., air, oxygen-enriched air)
-
Gas-liquid separator
-
Cooler
-
Intermediate storage tank
-
Evaporator (for concentration and purification)
-
Product storage tank
Experimental Procedure:
-
Feed Preparation: In the raw material mixing tank, prepare a solution of p-menthane and a radical initiator catalyst (e.g., 0.01% - 0.1% by weight of cupric acetate, cobaltous diacetate, or manganese acetate).[3]
-
Oxidation: Continuously pump the feed solution into an oxidizing tower. Simultaneously, blow an oxidizing gas (e.g., air) into the tower at a flow rate between 20 m³/h and 200 m³/h. The temperature within the tower is maintained between 80°C and 130°C to facilitate the oxidation reaction.[3]
-
Gas-Liquid Separation: Direct the oxidation products from the tower to a gas-liquid separator.
-
Product Reflux and Cooling: A portion of the this compound product is refluxed back into the oxidizing tower. The remaining product is conveyed to a cooler and then transferred to an intermediate storage tank.[3]
-
Purification and Concentration: The crude product from the intermediate tank is sent to an evaporator for concentration and purification. Unoxidized p-menthane that is evaporated is refluxed back to the raw material mixing tank.[3]
-
Final Product Storage: The purified and concentrated this compound is cooled and sent to a final product storage tank. This continuous process allows for stable production of high-purity PMHP.[3]
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from cited experiments.
Table 1: Laboratory-Scale Synthesis Using ((p-Cl)TPPMnCl) Catalyst
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | 0.06 mmol/L ((p-Cl)TPPMnCl) | [4],[5] |
| Oxidizing Agent | Air | [4],[5] |
| Air Flow Rate | 600 mL/min | [5] |
| Condition 1: Constant Temperature | ||
| Temperature | 120°C | [4],[5] |
| Reaction Time | ~5 hours | [4],[5] |
| Condition 2: Programmed Temperature | ||
| Temperature Profile | 120°C for 4h, then 110°C for 4h | [4],[5] |
| Total Reaction Time | 8 hours | [4],[5] |
| Resulting Yield |
| Yield (Programmed Temperature) | 24.3% |[4],[5] |
Table 2: Industrial Continuous Process Product Concentration
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 80°C - 130°C | [3] |
| Oxidizing Gas Flow Rate | 20 - 200 m³/h | [3] |
| p-Menthane Feed Rate | 0.5 - 2.0 m³/h | [3] |
| PMHP Content (Oxidizing Tower Output) | 10.2% - 16.7% | [3] |
| PMHP Content (Post-Evaporation) | 50.1% - 59.2% |[3] |
Process and Workflow Visualizations
The following diagrams illustrate the workflows for the synthesis of this compound.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 3. CN101962352B - Method for continuously producing this compound by p-menthane and device thereof - Google Patents [patents.google.com]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Decomposition Mechanism of p-Menthane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane (B155814) hydroperoxide (PMHP) is a tertiary alkyl hydroperoxide widely utilized as a radical initiator in polymerization processes and as an oxidizing agent in various chemical syntheses.[1] Its thermal stability and decomposition kinetics are of paramount importance for ensuring process safety, optimizing reaction conditions, and for understanding its potential applications in fields such as drug development where controlled radical generation may be of interest. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of p-menthane hydroperoxide, including its decomposition pathways, kinetics, and the products formed. Detailed experimental protocols for the characterization of its thermal decomposition are also presented.
Thermal Decomposition Mechanism
The thermal decomposition of this compound, like other alkyl hydroperoxides, proceeds through a free-radical chain mechanism. The primary and rate-determining step is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which has a dissociation energy of approximately 30-40 kcal/mol. This initial step generates a p-menthan-8-yloxy radical and a hydroxyl radical.
Primary Initiation:
-
Reaction 1: Homolytic Cleavage of the O-O Bond this compound → p-Menthan-8-yloxy radical (•O-C(CH₃)₂-R) + Hydroxyl radical (•OH)
Following this initiation, the highly reactive radicals can undergo a variety of subsequent reactions, including hydrogen abstraction, β-scission, and radical-radical recombination, leading to a complex mixture of decomposition products.
Propagation and Termination Steps:
-
Hydrogen Abstraction: The generated radicals can abstract a hydrogen atom from another this compound molecule or from the solvent, propagating the radical chain.
-
β-Scission: The p-menthan-8-yloxy radical can undergo β-scission, a fragmentation process that cleaves a carbon-carbon bond adjacent to the radical center. This is a significant pathway for the formation of smaller, more stable molecules. For the p-menthan-8-yloxy radical, this can lead to the formation of acetone (B3395972) and a cyclohexyl radical derivative.
-
Radical Recombination: The radical chain is terminated by the combination of two radicals.
Based on the decomposition of analogous tertiary alkyl hydroperoxides, the expected major products from the thermal decomposition of this compound include p-menthan-8-ol (B3426169) (formed by hydrogen abstraction by the p-menthan-8-yloxy radical) and acetone (from β-scission). Other potential products resulting from further reactions of the radical intermediates include menthol (B31143) and menthone.[1] Hazardous decomposition products that can be formed, especially under uncontrolled conditions or in the presence of fire, include carbon dioxide and carbon monoxide.[2]
Visualizing the Decomposition Pathway
The proposed thermal decomposition pathway of this compound can be visualized as follows:
References
An In-depth Technical Guide on the Generation of Free Radicals from p-Menthane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane (B155814) hydroperoxide (PMHP) is an organic peroxide recognized for its role as a potent free radical initiator. This property makes it a valuable tool in various industrial and research applications, particularly in polymerization processes. For researchers in drug development and the broader scientific community, understanding the mechanisms of free radical generation from PMHP is crucial for harnessing its reactive potential, investigating its biological effects, and exploring its applications in therapeutic strategies, such as in redox-responsive drug delivery systems. This technical guide provides a comprehensive overview of the generation of free radicals from p-menthane hydroperoxide, detailing the underlying chemical principles, experimental methodologies, and potential applications in biological systems.
Free Radical Generation from this compound: Core Mechanisms
The generation of free radicals from this compound primarily occurs through the homolytic cleavage of the labile oxygen-oxygen single bond within the hydroperoxide group (-OOH). This decomposition can be initiated through thermal energy or catalyzed by various agents, leading to the formation of highly reactive oxygen-centered radicals.
Thermal Decomposition
Heating this compound provides the necessary energy to break the O-O bond, a process that initiates free radical formation. The rate of this decomposition is highly dependent on temperature.
The primary radicals formed are the p-menthanyloxyl radical (RO•) and a hydroxyl radical (•OH). These primary radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules to form more stable species and new radicals, or fragmentation to yield smaller molecules.
Catalytic Decomposition
The decomposition of this compound can be significantly accelerated at lower temperatures in the presence of catalysts, such as transition metal ions. These catalysts facilitate the generation of free radicals through redox reactions.
Metal Ion-Catalyzed Decomposition:
Transition metal ions, such as those of cobalt (Co) and iron (Fe), are effective catalysts for the decomposition of hydroperoxides. The catalytic cycle typically involves the metal ion cycling between its higher and lower oxidation states.
-
Initiation: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻
-
Propagation: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺
This redox cycling mechanism produces both alkoxyl (RO•) and peroxyl (ROO•) radicals, which can then initiate further reactions. The use of metalloporphyrins as catalysts has also been shown to enhance the efficiency of this process.[1]
Quantitative Data on this compound Decomposition
The stability of this compound and its rate of decomposition are critical parameters for its application. The half-life of a substance, the time it takes for its concentration to reduce by half, is a key indicator of its decomposition kinetics.
| Temperature (°C) | Half-life (hours) |
| 128 | 10 |
| 151 | 1 |
| 176 | 0.1 |
| Data measured in a 0.2M benzene (B151609) solution. |
Experimental Protocols
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the catalytic oxidation of p-menthane.
Materials:
-
p-Menthane (1-isopropyl-4-methylcyclohexane)
-
Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)
-
Oxygen or air source
-
Reaction vessel equipped with a gas inlet and stirrer
-
Apparatus for iodometric titration
Procedure:
-
Charge the reaction vessel with p-menthane and the metalloporphyrin catalyst.
-
Heat the mixture to a moderate temperature (e.g., 40–60 °C).
-
Introduce a controlled flow of oxygen or air into the reaction mixture with vigorous stirring.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the peroxide content using iodometric titration.
-
Once the desired peroxide concentration is reached, stop the gas flow and cool the reaction mixture.
-
The crude this compound can be purified by solvent extraction or distillation.
Detection and Characterization of Free Radicals by Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection of species with unpaired electrons, such as free radicals. However, the high reactivity and short lifetimes of many free radicals make their direct detection challenging. Spin trapping is a technique used in conjunction with ESR to detect and identify these transient radical species. It involves the use of a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a more stable radical adduct that can be readily detected by ESR.
Materials:
-
This compound (PMHP)
-
Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN))
-
ESR spectrometer
-
Quartz capillary tubes for ESR measurements
-
Solvent (e.g., benzene or another appropriate organic solvent)
-
(Optional) Catalyst, such as a cobalt or iron salt, for catalytic decomposition studies.
-
(Optional) Temperature controller for the ESR cavity for thermal decomposition studies.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Prepare a solution of the spin trap (e.g., DMPO or PBN) in the same solvent. The concentration of the spin trap should be significantly higher than the expected radical concentration to ensure efficient trapping.
-
For catalytic studies, prepare a solution of the metal salt catalyst.
-
-
Radical Generation and Trapping:
-
Thermal Generation: In a small vial, mix the PMHP solution and the spin trap solution. Transfer the mixture to a quartz capillary tube. Place the capillary tube in the ESR spectrometer's resonant cavity, which has been pre-heated to the desired temperature to initiate thermal decomposition.
-
Catalytic Generation: In a small vial, mix the PMHP solution, the spin trap solution, and the catalyst solution. Quickly transfer the mixture to a quartz capillary tube and place it in the ESR spectrometer's cavity at room temperature.
-
-
ESR Spectrum Acquisition:
-
Immediately after initiating the radical generation, begin acquiring the ESR spectrum.
-
Typical ESR parameters to be set include: microwave frequency, microwave power, modulation frequency, modulation amplitude, sweep width, and sweep time. These parameters may need to be optimized to obtain a good signal-to-noise ratio and to avoid saturation of the signal.
-
-
Data Analysis and Radical Identification:
-
The resulting ESR spectrum is a derivative of the microwave absorption. The spectrum of the spin adduct will have a characteristic hyperfine splitting pattern.
-
Analyze the spectrum to determine the number of lines, their relative intensities, and the hyperfine splitting constants (hfsc).
-
The hyperfine splitting is caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). The magnitude of the splitting constants is characteristic of the trapped radical.
-
Compare the experimentally determined hyperfine splitting constants with literature values for known radical adducts of the chosen spin trap to identify the trapped radical species (e.g., p-menthanyloxyl, p-menthanylperoxyl, or other secondary radicals).
-
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay can be used to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-8, HCT-116)[2]
-
Complete cell culture medium
-
This compound (PMHP)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of PMHP in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of PMHP. Include control wells with medium only (no cells) and medium with vehicle (if PMHP is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of PMHP compared to the untreated control cells. The IC₅₀ value (the concentration of PMHP that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the PMHP concentration.
Signaling Pathways and Biological Implications
The free radicals generated from this compound can interact with biological systems, leading to a cascade of cellular events. This has implications for both toxicology and therapeutic applications.
Lipid Peroxidation
Peroxyl and alkoxyl radicals are potent initiators of lipid peroxidation, a chain reaction that damages cellular membranes. These radicals can abstract hydrogen atoms from polyunsaturated fatty acids in membrane lipids, leading to the formation of lipid hydroperoxides and propagating a cycle of oxidative damage. This process can disrupt membrane integrity and lead to cell death.
Redox-Sensitive Signaling Pathways
The generation of reactive oxygen species (ROS) by this compound can modulate the activity of redox-sensitive signaling pathways, which play critical roles in cellular homeostasis, stress response, and disease progression.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. The ROS generated from PMHP can potentially activate this protective pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial signaling cascades involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of MAPK pathways. The specific MAPK pathway activated can determine the cellular outcome, with ERK often being associated with cell survival, while JNK and p38 are more commonly linked to apoptosis.
Visualizations of Key Processes
Caption: Generation of free radicals from this compound.
Caption: Experimental workflow for ESR spin trapping.
Caption: PMHP-induced activation of cellular signaling pathways.
Conclusion
This compound serves as a versatile source of free radicals, the generation of which can be controlled through thermal and catalytic methods. For researchers in the fields of chemistry, biology, and drug development, a thorough understanding of the principles and experimental protocols outlined in this guide is essential. The ability to generate and detect these reactive species opens avenues for investigating their roles in biological systems, from inducing oxidative stress and cytotoxicity to potentially triggering therapeutic responses through the modulation of key signaling pathways. Further research into the specific interactions of this compound-derived radicals with cellular components will undoubtedly unveil new opportunities for its application in the development of novel therapeutic strategies.
References
Solubility Profile of p-Menthane Hydroperoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-menthane (B155814) hydroperoxide (PMHP) in various organic solvents. Due to its role as a polymerization initiator and oxidizing agent, understanding its solubility is critical for process development, formulation, and safety in a range of industrial and research applications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows for key processes.
Quantitative Solubility Data
Quantitative solubility data for p-menthane hydroperoxide in organic solvents is not extensively available in publicly accessible literature. Most sources describe its solubility in qualitative terms. However, for its solubility in water, conflicting quantitative data has been reported.
Table 1: Reported Solubility of this compound in Water
| Solvent | Reported Solubility | Temperature | Source(s) |
| Water | Insoluble | Not Specified | [1][2][3] |
| Water | < 0.1 mg/mL | 63°F (17.2°C) | [4][5][6] |
It is important to note the significant discrepancy in the reported aqueous solubility data. While most sources indicate insolubility, the value of less than 0.1 mg/mL suggests slight solubility. Further experimental verification is recommended to resolve this ambiguity.
Qualitative Solubility in Organic Solvents
Multiple sources consistently report that this compound is soluble in a variety of common organic solvents. This high solubility is a key property for its application in organic synthesis and polymerization reactions. The classes of solvents in which this compound is reported to be soluble include:
Product data sheets often state that it is "very soluble in most organic solvents"[7][8]. This general solubility makes it a versatile reagent in non-aqueous systems.
Experimental Protocols
A specific, standardized experimental protocol for determining the solubility of this compound was not found in the reviewed literature. However, a robust methodology can be established by combining general principles of solubility determination with a specific analytical technique for quantifying peroxides, such as iodometric titration.
Protocol for Determination of this compound Solubility in an Organic Solvent
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (e.g., ethanol, ethyl acetate, hexane)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Acetic acid
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks, pipettes, and burettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solute, centrifuge an aliquot of the supernatant at the experimental temperature.
-
-
Sample Preparation for Titration:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., a mixture of acetic acid and the organic solvent used for the solubility study) to a concentration appropriate for titration.
-
-
Iodometric Titration:
-
To the diluted sample, add an excess of saturated potassium iodide solution in the presence of acetic acid. The hydroperoxide will oxidize the iodide ions to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution.
-
As the endpoint is approached (the solution turns a pale yellow), add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration until the blue color disappears, indicating the endpoint.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution using the stoichiometry of the reaction and the volume of sodium thiosulfate solution used.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety Precautions: this compound is a strong oxidizing agent and can be unstable. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with heat, sparks, and reducing agents.
Visualizations
Synthesis of this compound
The industrial synthesis of this compound typically involves the oxidation of p-menthane. The following diagram illustrates this process.
Caption: Synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of this compound solubility.
Caption: Workflow for Solubility Determination.
References
- 1. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
- 2. zxchem.com [zxchem.com]
- 3. This compound (PMHP) [benchchem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 8. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
p-Menthane hydroperoxide molecular weight and formula
An In-depth Technical Guide to p-Menthane Hydroperoxide
This technical guide provides a comprehensive overview of this compound (PMHP), a versatile organic peroxide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a radical initiator.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1][2] It is an organic peroxide widely utilized as a radical initiator in industrial-scale emulsion polymerizations.[1]
Molecular Formula and Weight:
The chemical formula and molecular weight of this compound are fundamental identifiers for this compound.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₂₀O₂ | [2][3][4][5] |
| Molecular Weight | 172.26 g/mol | [1][3][4] |
Physicochemical Data:
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Citations |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Purity | 50.0 - 56.0% | [2][3] |
| Theoretical Active Oxygen Content | 9.28% | [3][6] |
| Active Oxygen Content | 4.65 - 5.21% | [2][3][6] |
| pH of Extract | ≥4.0 | [3][6] |
| Copper (Cu++) Content | ≤5 mg/kg | [3][6] |
| Manganese (Mn++) Content | ≤5 mg/kg | [3][6] |
| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [3][6] |
| Hazardous Temperature (Tem) | 75°C | [3][6] |
| Recommended Storage Temperature | 30 - 38°C | [3][6] |
| Flash Point | 53 - 127°F (approximately 12 - 53°C) | [1][4][7] |
| Specific Gravity | 0.910 - 0.925 g/cm³ at 15.5°C (59.9°F) | [1][7] |
| Water Solubility | Insoluble (<0.1 mg/mL at 17°C) | [1][7] |
| Organic Solvent Solubility | Very soluble in most organic solvents | [3] |
Experimental Protocols
Synthesis of this compound via Catalytic Oxidation:
The primary method for synthesizing this compound is through the aerobic oxidation of p-Menthane.[1] This process is significantly enhanced by the use of metalloporphyrin catalysts.[1]
Materials:
-
p-Menthane (1-isopropyl-4-methylcyclohexane)
-
Metalloporphyrin catalyst (e.g., manganese or iron porphyrins)
-
Oxygen or filtered air
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control system
Procedure:
-
Catalyst Preparation: Dissolve a low concentration of the metalloporphyrin catalyst in the p-Menthane substrate.
-
Reaction Initiation: Heat the mixture to a moderate temperature, typically between 40-120°C.[1][8] Optimal results have been reported at 120°C for approximately 5 hours.[8]
-
Aerobic Oxidation: Introduce a controlled flow of oxygen or air into the reaction mixture while maintaining vigorous stirring to ensure efficient gas-liquid mixing.
-
Reaction Monitoring: Periodically sample the reaction mixture and analyze the peroxide content using methods such as iodometric titration to track the progress of the reaction.
-
Programmed Temperature (Optional): For increased yield, a programmed temperature profile can be employed. For instance, maintaining the reaction at 120°C for 4 hours, followed by a reduction to 110°C for another 4 hours, has been shown to improve the yield of this compound.[8]
-
Product Isolation: Upon completion, the crude product can be purified, typically through vacuum distillation or liquid-liquid extraction, to remove unreacted p-Menthane and byproducts.
Mechanism of Action and Applications
The primary function of this compound is as a free-radical initiator, particularly in polymerization reactions.[1] Its mechanism of action involves the thermal decomposition of the hydroperoxide bond (-OOH) to generate free radicals. These highly reactive species then initiate the polymerization of monomers.
Applications:
-
Polymerization Initiator: It is extensively used to initiate the polymerization of styrene (B11656) and its copolymers, such as Styrene-Acrylonitrile (SAN) and Acrylonitrile Butadiene Styrene (ABS).[1][3] It is also employed in the polymerization of acrylic acid, methacrylic acid, and Styrene-Butadiene Rubber (SBR).[1]
-
Oxidizing Agent: In specialized chemical syntheses, it serves as an oxidizing agent for producing pharmaceutical intermediates and fragrances.[1]
-
Cross-linking Agent: It is used as a cross-linking agent for rubber and elastomers.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflow and the decomposition pathway of this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: The decomposition of this compound to form free radicals for polymerization initiation.
Safety and Handling
This compound is a strong oxidizing agent and presents several hazards.[1] It may cause a fire upon heating and can cause severe skin burns and eye damage.[1] It is also harmful if inhaled.[1] Strict safety precautions are necessary, including storing the material in a cool, dark place away from heat and ignition sources.[1] Appropriate personal protective equipment (PPE) should be worn when handling this compound.[1]
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound [sunyuanbiotech.cn]
- 3. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 4. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Songyuan biotech|Hunan Songyuan Biotech Co., Ltd. [songyuanbiotech.com]
- 6. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to p-Menthane Hydroperoxide: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane (B155814) hydroperoxide (PMHP), a monocyclic terpenoid hydroperoxide, has carved a niche in various industrial and research applications, primarily owing to its utility as a free-radical initiator. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of p-Menthane hydroperoxide. It details experimental protocols for its synthesis and analysis, presents key quantitative data in structured tables, and illustrates relevant chemical pathways and workflows using diagrammatic representations. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the science and application of this versatile organic peroxide.
Introduction
This compound (1-isopropyl-4-methylcyclohexyl hydroperoxide), with the CAS number 80-47-7, is an organic peroxide derived from p-menthane.[1] It is a colorless to pale yellow liquid, typically supplied as a 50% solution in a solvent like isododecane.[1] Its primary industrial application lies in its function as a radical initiator for emulsion polymerizations, particularly for styrene-based polymers such as acrylonitrile-butadiene-styrene (ABS), styrene-acrylonitrile (SAN), and styrene-butadiene rubber (SBR).[1] Beyond polymerization, it also finds use as an oxidizing agent in specialized chemical syntheses.[1]
The core of its reactivity lies in the labile peroxide (-O-O-) bond, which upon thermal or chemical inducement, undergoes homolytic cleavage to generate reactive free radicals. This property, while highly useful, also renders the compound hazardous, classifying it as a Type D organic peroxide, which is a strong oxidizing agent that may explode from heat or contamination.[1]
This guide will delve into the historical context of its discovery, detail the methodologies for its synthesis and purification, provide a comprehensive summary of its known quantitative properties, and outline the mechanisms of its formation and decomposition.
Discovery and History
The study of this compound is rooted in the broader research into the autoxidation of hydrocarbons, a process where organic molecules react with atmospheric oxygen at ambient or elevated temperatures. The general mechanism of autoxidation, involving initiation, propagation, and termination steps to form hydroperoxides, was elucidated in the mid-20th century and provided the foundational understanding for the formation of compounds like PMHP.[2][3] The development of this compound as a commercial product was driven by the burgeoning polymer industry's need for effective radical initiators.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 80-47-7 | [1] |
| Molecular Formula | C₁₀H₂₀O₂ | [4] |
| Molecular Weight | 172.26 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| IUPAC Name | 1-(2-hydroperoxypropan-2-yl)-4-methylcyclohexane | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Density | 0.910 - 0.925 g/cm³ at 15.5 °C | [4] |
| Flash Point | ~53 - 127 °F (~12 - 53 °C) | [1] |
| Solubility in Water | < 0.1 mg/mL at 17 °C | [4] |
| Solubility in Organic Solvents | Soluble in alcohols, esters, ethers, and hydrocarbons | [1] |
Table 3: Thermal Stability and Decomposition Data
| Parameter | Value | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |
| Half-life in 0.2M Benzene Solution | 10 hours at 128 °C, 1 hour at 151 °C, 0.1 hour (6 min) at 151 °C | [5] |
Table 4: Safety and Hazard Information
| Hazard Classification | Description | Reference(s) |
| GHS Pictograms | Flame, Corrosion, Health Hazard | [6] |
| Hazard Statements | H242: Heating may cause a fire.H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled. | [7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
| Storage Temperature | 30-38 °C (for commercial solutions) | [4] |
Synthesis of this compound
The primary method for synthesizing this compound is through the autoxidation of p-menthane. This process involves the direct reaction of p-menthane with oxygen, typically from air. The reaction can be slow but can be significantly accelerated by the use of catalysts.
General Autoxidation Mechanism
The autoxidation of p-menthane follows a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination.[8][9]
Caption: General mechanism of autoxidation.
Experimental Protocol: Catalytic Aerobic Oxidation of p-Menthane
This protocol is based on the method described by Yang et al., utilizing a metalloporphyrin catalyst to enhance the rate and yield of the reaction.[10]
Materials:
-
p-Menthane (substrate)
-
Monochloro(5,10,15,20-tetrakis(p-chlorophenyl)porphyrinato)manganese(III) [(p-Cl)TPPMnCl] or a similar iron or manganese porphyrin catalyst
-
Air or oxygen source
-
Reaction vessel equipped with a reflux condenser, gas inlet tube, magnetic stirrer, and heating mantle.
Procedure:
-
Charge the reaction vessel with p-menthane.
-
Add the metalloporphyrin catalyst to the p-menthane. A typical concentration is around 0.06 mmol/L.[10]
-
Heat the mixture to the desired reaction temperature, typically around 120 °C, with vigorous stirring.[10]
-
Bubble air or oxygen through the reaction mixture at a controlled flow rate (e.g., 600 mL/min).[10]
-
Monitor the progress of the reaction by periodically taking samples and determining the hydroperoxide content using iodometric titration (see Section 5.1).
-
The optimal reaction time is typically around 5 hours under these conditions.[10] A yield of up to 24.3% can be achieved with a programmed temperature profile (e.g., 4 hours at 120 °C followed by 4 hours at 110 °C).[10]
Caption: Workflow for the catalytic oxidation of p-menthane.
Purification
The crude reaction mixture contains unreacted p-menthane, the desired this compound, and various byproducts. Purification can be achieved through several methods:
-
Solvent Extraction: Due to its solubility in organic solvents and insolubility in water, this compound can be purified by extraction.[1]
-
Vacuum Fractional Distillation: For higher purity, fractional distillation under reduced pressure is employed. This technique is necessary because this compound is thermally sensitive and can decompose at its atmospheric boiling point.[11][12] By reducing the pressure, the boiling point is lowered, allowing for distillation without significant decomposition. A continuous process involving evaporation and concentration has also been patented.[13]
Analytical and Characterization Methods
Iodometric Titration for Peroxide Value
This is a standard method for determining the concentration of hydroperoxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.
Principle: ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Protocol: A detailed protocol for iodometric titration can be adapted from standard procedures for peroxide value determination.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the hydroperoxy group (-OOH) is expected to be a broad singlet, typically in the downfield region of the spectrum. The other protons on the p-menthane skeleton will show complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon atom attached to the hydroperoxy group is expected to be deshielded and appear at a characteristic chemical shift.
-
-
Mass Spectrometry (MS):
Applications
The primary application of this compound is as a radical initiator in emulsion polymerization .[1] The thermal decomposition of PMHP generates free radicals that initiate the polymerization of monomers.
Caption: Role of this compound in polymerization.
Conclusion
This compound is a significant industrial chemical with well-established applications, particularly in the polymer industry. Its synthesis via the autoxidation of p-menthane is a process that can be effectively catalyzed. While its utility is clear, its hazardous nature necessitates careful handling and storage. This guide has provided a detailed overview of its history, properties, synthesis, and applications, aiming to equip researchers and professionals with the necessary knowledge for its safe and effective use. Further research to fully characterize this compound using modern spectroscopic techniques would be a valuable addition to the scientific literature.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. digivac.com [digivac.com]
- 13. CN101962352B - Method for continuously producing this compound by p-menthane and device thereof - Google Patents [patents.google.com]
- 14. AMT - Fragmentation inside proton-transfer-reaction-based mass spectrometers limits the detection of ROOR and ROOH peroxides [amt.copernicus.org]
p-Menthane hydroperoxide safety and handling precautions
This technical guide provides comprehensive safety and handling information for p-Menthane hydroperoxide (PMHP), intended for researchers, scientists, and drug development professionals.
Overview of this compound (PMHP)
This compound (CAS No: 80-47-7) is an organic peroxide used extensively as a radical initiator for emulsion polymerizations.[1] It is instrumental in the production of polymers such as styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and styrene-acrylonitrile (SAN), as well as acrylic and methacrylic polymers.[1][2][3] Derived from turpentine, PMHP is also used as a cross-linking agent and in specialized chemical syntheses.[1][4] It is typically supplied as a colorless to pale yellow liquid, often diluted with a solvent like isododecane.[1][2]
Hazard Identification and Classification
PMHP is classified as a Type D or Type F organic peroxide, posing significant thermal and reactive hazards.[1][5] It is a strong oxidizing agent that can undergo self-accelerating decomposition if heated or contaminated, potentially leading to fire or explosion.[1][6][7][8] The primary hazards include thermal instability, flammability, severe skin and eye damage, and harm if inhaled.[1][6][9][10]
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Organic Peroxides | Type D / F | H242: Heating may cause a fire.[5][9][10][11] |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[5][9] |
| Skin Corrosion/Irritation | Sub-category 1A/1B | H314: Causes severe skin burns and eye damage.[5][9][10][11] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[5][9] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[10][11] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][9] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[5][9] |
Physical, Chemical, and Toxicological Properties
Understanding the properties of PMHP is critical for its safe handling.
Table 3.1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [2][3] |
| Molecular Weight | 172.26 g/mol | [1][2][3][10] |
| Appearance | Colorless to pale yellow liquid | [1][2][10] |
| Flash Point | 53°C - 127°F (~53°C) | [1][4][7][10][11] |
| Boiling Point | ~255.8°C at 760 mmHg | [4][11] |
| Density / Specific Gravity | 0.91 - 0.96 g/cm³ | [1][4][7] |
| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, esters, ethers, hydrocarbons) | [1][2][7][10] |
| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [3][12] |
| Theoretical Active Oxygen Content | ~9.3% | [12] |
Table 3.2: Toxicological Data
| Metric | Value | Species | Notes |
| LD50 (Oral) | > 2000 mg/kg | Rat | [9] |
| LC50 (Inhalation) | Data not available | Rat | [9] |
| LD50 (Dermal) | Data not available | Rabbit | [9] |
Safe Handling and Storage Protocols
Strict adherence to safety protocols is mandatory when working with PMHP.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles and a full-face shield.[9][11]
-
Skin Protection : Use chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a flame-retardant lab coat or apron.[9][11] Impervious clothing and shoes with conductive soles are recommended.[5][11]
-
Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood.[1] If vapor concentrations are high or ventilation is inadequate, use a NIOSH-approved organic vapor respirator.[9]
Handling Procedures
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][13]
-
Use only non-sparking tools and explosion-proof equipment.[5][9]
-
Ground and bond containers and receiving equipment to prevent static discharge.[9][13]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Never return unused material to the original container.[14]
-
Minimize the quantity at the workplace to what is needed for a single shift or experiment.[15]
Storage Conditions
-
Store in original, tightly closed containers in a cool, dry, well-ventilated area.[4][13][16]
-
Protect from direct sunlight and store away from heat sources.[1][14][16]
-
Maintain storage temperature below the recommended maximum (e.g., 25-30°C) and well below the SADT of 80°C.[3][12][14]
-
Store separately from incompatible materials such as acids, bases, reducing agents, accelerators, combustible materials, and metals or rust.[6][9][15][16]
-
Do not stack containers more than two high unless palletized.[15]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spill Response
-
Immediate Actions : ELIMINATE all ignition sources.[7][8] Evacuate non-essential personnel and isolate the spill area (e.g., 50 meters for a liquid spill).[7][8]
-
Containment : For small spills, absorb with an inert, non-combustible, damp material like sand, vermiculite, or perlite.[7][10][16] Do NOT use combustible absorbents like paper or cellulose-based materials.[7][8]
-
Cleanup : Using clean, non-sparking tools, place the absorbed material into a loosely covered plastic container for disposal.[7][10] Do not seal the container tightly to allow for venting.[17]
-
Large Spills : Dike the spill to prevent spreading. Consider initial evacuation for at least 250 meters in all directions.[7][8]
Caption: Emergency procedure for a this compound spill.
Fire Fighting
-
Suitable Extinguishing Media : For small fires, use water spray or fog, dry chemical, CO2, or regular foam.[7][9][10] For large fires, flood the area with water from a distance.[7][11]
-
Firefighter Precautions : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9] Cool containers exposed to fire with flooding quantities of water to prevent rupture and decomposition.[9][11] Fight fire from a maximum distance, as containers may explode when heated.[7][11]
First Aid Measures
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][9]
-
Skin Contact : Immediately remove all contaminated clothing.[9] Flood the affected skin with large amounts of water for at least 15 minutes, then wash gently with soap and water.[8][9] Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-30 minutes, removing contact lenses if present.[8][9] Seek immediate medical attention.[8][9]
-
Ingestion : Do NOT induce vomiting.[9][13] Rinse the mouth with water. If the person is conscious, have them drink plenty of water to dilute the substance.[9] Call a poison control center or doctor immediately.[9]
Experimental Protocol: Use as a Polymerization Initiator
This section provides a generalized methodology for using PMHP as a radical initiator in an emulsion polymerization reaction. Note: This is a representative protocol. Researchers must adapt it based on specific monomer systems, desired polymer properties, and a thorough risk assessment.
Materials and Setup
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple.
-
Monomer (e.g., styrene, acrylic acid).
-
Surfactant solution (e.g., sodium dodecyl sulfate (B86663) in deionized water).
-
PMHP initiator solution (prepared in a suitable solvent if necessary).
-
All manipulations of pure or concentrated PMHP must be done in a fume hood.
Methodology
-
Vessel Preparation : The reaction vessel is charged with the surfactant solution and purged with nitrogen for at least 30 minutes to remove oxygen.
-
Monomer Addition : The monomer is added to the vessel, and the mixture is stirred to form an emulsion. The temperature is raised to the target reaction temperature (typically 70-90°C).[1]
-
Initiator Preparation (Safety Critical) : In a fume hood, the required amount of PMHP (e.g., 0.37–2.4 g per batch for SBR systems) is carefully measured.[1] Avoid any contact with metal spatulas; use glass or compatible plastic pipettes.
-
Initiation : The PMHP is added to the heated reaction mixture to initiate polymerization. The addition may be done in one portion or fed over time to control the reaction rate.
-
Polymerization : The reaction is allowed to proceed at the set temperature for a predetermined time, with continuous stirring and nitrogen blanketing.
-
Termination and Workup : Once the desired conversion is reached, the reaction is cooled, and any residual monomer is removed. The resulting polymer latex is then collected and purified.
Caption: Experimental workflow for PMHP-initiated emulsion polymerization.
Reactivity and Decomposition Hazards
The primary hazard of organic peroxides is their thermal instability.[6]
-
Thermal Decomposition : PMHP will decompose exothermically if its Self-Accelerating Decomposition Temperature (SADT) of 80°C is reached.[6][12] This can create a runaway reaction, generating large volumes of flammable and toxic gases and potentially leading to a fire or explosion.[6][17] Explosive decomposition may occur at temperatures above 60°C.[9]
-
Contamination : Decomposition can be triggered at temperatures much lower than the SADT by contamination with incompatible materials, including acids, bases, metal salts, and reducing agents.[6][9]
-
Hazardous Decomposition Products : Thermal decomposition produces hazardous products including carbon monoxide, carbon dioxide, and other acrid fumes.[9]
Caption: Logical diagram of PMHP decomposition triggers and hazards.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. zxchem.com [zxchem.com]
- 3. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 4. P-Menthane Hydroperoxid Wholesale - Linxingpinechem [linxingpinechem.com]
- 5. pergan.com [pergan.com]
- 6. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. famico.uk [famico.uk]
- 10. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. firstpetrochemicals.com [firstpetrochemicals.com]
- 13. Page loading... [wap.guidechem.com]
- 14. hmroyal.com [hmroyal.com]
- 15. chemstore.co.uk [chemstore.co.uk]
- 16. nouryon.com [nouryon.com]
- 17. americanchemistry.com [americanchemistry.com]
Commercial Production of p-Menthane Hydroperoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial production of p-Menthane (B155814) hydroperoxide (PMHP), a versatile organic peroxide. This document details the core synthesis methodologies, presents quantitative data for process optimization, and outlines experimental protocols for both laboratory and industrial-scale production.
Introduction
p-Menthane hydroperoxide (PMHP), a clear, pale yellow viscous liquid, is a crucial industrial chemical primarily utilized as a free-radical initiator in emulsion polymerization.[1][2] Its applications are extensive, ranging from the production of styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS), and styrene-acrylonitrile (SAN) resins to serving as a cross-linking agent for rubber and elastomers.[1][3] Furthermore, PMHP is employed as an oxidizing agent in the synthesis of pharmaceutical intermediates and fragrances.[1][3] Commercially, it is often supplied as a 50-55% solution.[2][4][5] The synthesis of PMHP is primarily achieved through the aerobic oxidation of p-menthane.[1][6]
Synthesis and Mechanism
The commercial production of this compound is predominantly carried out via the liquid-phase aerobic oxidation of p-menthane. This process involves a free-radical chain reaction, which can be initiated either thermally, photochemically, or, more commonly in industrial settings, with the use of catalysts.[7][8]
Free-Radical Chain Mechanism
The oxidation of p-menthane to this compound proceeds through a classic free-radical autoxidation mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the formation of free radicals from an initiator or catalyst.[7][8]
-
Propagation: A p-menthyl radical reacts with molecular oxygen to form a p-menthane peroxy radical. This radical then abstracts a hydrogen atom from another p-menthane molecule, yielding this compound and a new p-menthyl radical, thus propagating the chain.
-
Termination: The reaction is terminated by the combination of two radicals to form non-radical species.
Commercial Production Methods
Two primary methods are employed for the commercial production of this compound: batch processing and continuous processing. The latter is generally favored for large-scale industrial production due to its efficiency and consistency.
Batch Production
In a batch process, the reaction is carried out in a single reactor where reactants are charged, the reaction proceeds to a certain conversion, and then the product is discharged and purified.
Continuous Production
Continuous production offers several advantages, including stable product quality, enhanced safety, and ease of operation.[6] A typical continuous process involves an oxidation tower, a gas-liquid separator, and a purification unit.[3][6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Laboratory-Scale Batch Synthesis (Catalyzed by Metalloporphyrins)
This protocol is based on the aerobic oxidation of p-menthane in the presence of metalloporphyrin catalysts.[6]
Materials:
-
p-Menthane
-
Monomanganeseporphyrin catalyst (e.g., (p-Cl)TPPMnCl)
-
Air or oxygen source with flowmeter
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet
-
Heating mantle with temperature controller
Procedure:
-
Charge the reaction vessel with p-menthane.
-
Add the monomanganeseporphyrin catalyst to a concentration of 0.06 mmol/L.[6]
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
Introduce a controlled flow of air into the reaction mixture at a rate of 600 mL/min.[6]
-
Maintain the reaction under these conditions for the specified duration.
-
Monitor the reaction progress by periodically taking samples and analyzing for peroxide content using iodometric titration.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or solvent extraction.
Industrial-Scale Continuous Production
This protocol describes a continuous process for the production of this compound.[3][6]
Equipment:
-
Raw material mixing tank
-
Oxidizing tower
-
Gas-liquid separator
-
Coolers
-
Intermediate storage tank
-
Evaporator/concentrator
-
Product storage tank
Procedure:
-
Feed Preparation: In the mixing tank, prepare a solution of p-menthane and a radical initiator catalyst (e.g., cobalt acetate) at a concentration of 0.01% to 0.1% by weight of p-menthane.[3]
-
Oxidation: Continuously feed the mixed solution and an oxidizing gas (air or an air/oxygen mixture) into the oxidizing tower.[6] Maintain the temperature in the tower between 80°C and 130°C.[3]
-
Gas-Liquid Separation: The oxidation products are transferred to a gas-liquid separator. A portion of the this compound product is refluxed back to the oxidizing tower.[3][6]
-
Cooling and Storage: The remaining product from the separator is cooled and transferred to an intermediate storage tank.[6]
-
Purification: The crude product from the intermediate tank is fed into an evaporator for concentration and purification.[6] Unoxidized p-menthane is evaporated, condensed, and recycled back to the raw material mixing tank.[3][6]
-
Final Product: The purified and concentrated this compound is cooled and transferred to the final product storage tank.[6]
Quantitative Data
The following tables summarize key quantitative data related to the commercial production of this compound.
Table 1: Reaction Conditions for Laboratory-Scale Batch Synthesis[6]
| Parameter | Value |
| Catalyst | Monomanganeseporphyrins |
| Catalyst Concentration | 0.06 mmol/L |
| Temperature | 120°C (constant) or 120°C for 4h then 110°C for 4h |
| Reaction Time | ~5 hours (optimal at constant temp), 8 hours (programmed temp) |
| Air Flow Rate | 600 mL/min |
| Yield of PMHP | Up to 24.3% (under programmed temperature) |
Table 2: Operating Conditions for Continuous Industrial Production[3]
| Parameter | Range |
| Oxidizing Reaction Temperature | 80°C - 130°C |
| Oxidizing Gas Flow Rate | 20 m³/h - 200 m³/h |
| p-Menthane Feed Rate | 0.5 m³/h - 2.0 m³/h |
| Catalyst Concentration (Radical Initiator) | 0.01% - 0.1% (by weight of p-menthane) |
| Evaporation Temperature (Primary) | 50°C - 100°C |
| Evaporation Temperature (Secondary) | 80°C - 100°C |
Table 3: Product Concentration in Continuous Production[3]
| Stage | PMHP Content |
| Oxidizing Tower Discharge | 10.2% - 19.8% |
| Evaporator Bottom Discharge | 50.1% - 59.7% |
Table 4: Specifications of Commercial this compound[5]
| Specification | Target Value |
| Appearance | Colorless or pale yellow liquid |
| Content (%) | 51 - 56 |
| Active Oxygen (%) | 4.74 - 5.21 |
| Refractive Index (n20D) | 1.4500 - 1.4700 |
| Relative Density (d20/4) | 0.910 - 0.940 |
| pH of extract | 4.0 - 7.2 |
Safety Considerations
This compound is a strong oxidizing agent and an organic peroxide that can be thermally unstable. It may explode from heat or contamination and can cause severe skin burns and eye damage.[1] Proper personal protective equipment (PPE) should be worn, and it should be stored in a cool, well-ventilated area away from heat and ignition sources.[1]
References
- 1. This compound (PMHP) [benchchem.com]
- 2. Paramenthane hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. CN101962352B - Method for continuously producing this compound by p-menthane and device thereof - Google Patents [patents.google.com]
- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 5. famico.uk [famico.uk]
- 6. researchgate.net [researchgate.net]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. Unit 5: Radicals and Radical Reactions [research.cm.utexas.edu]
p-Menthane Hydroperoxide: A Technical Guide to its Application as an Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthane (B155814) hydroperoxide (PMHP), a monoterpene-derived organic peroxide, is a versatile reagent in organic synthesis, primarily recognized for its role as a free-radical initiator in polymerization reactions. However, its utility as a potent oxidizing agent is a critical aspect for consideration in the development of novel synthetic methodologies. This in-depth technical guide explores the applications of PMHP as an oxidizing agent in key organic transformations. It provides a comprehensive overview of its synthetic routes, mechanistic insights, and detailed experimental protocols for its use in reactions such as the epoxidation of alkenes and the oxidation of sulfides. Safety considerations and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge for the effective and safe implementation of PMHP in their synthetic endeavors.
Introduction
p-Menthane hydroperoxide (C₁₀H₂₀O₂) is an organic hydroperoxide that has carved a niche in industrial applications, most notably as a high-performance initiator for emulsion polymerization of styrene-butadiene rubber (SBR) and other polymers. Beyond this primary application, its inherent oxidizing properties make it a valuable tool in specialized chemical syntheses, including the production of pharmaceutical intermediates and fragrances. The reactivity of PMHP stems from the labile oxygen-oxygen single bond in its hydroperoxide functional group, which can undergo homolytic or heterolytic cleavage to generate reactive oxygen species. This guide focuses on the deliberate use of PMHP as a terminal oxidant in organic synthesis.
Synthesis of this compound
The industrial production of this compound is typically achieved through the aerobic oxidation of p-menthane. This process involves bubbling air or oxygen through p-menthane, often in the presence of a catalyst. Metalloporphyrins, particularly those of manganese and iron, have been shown to significantly accelerate this reaction.
A general workflow for the synthesis of this compound is outlined below:
Methodological & Application
Application Notes and Protocols for p-Menthane Hydroperoxide as a Polymerization Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of p-Menthane hydroperoxide (PMHP) and its application as a versatile and efficient radical initiator in polymerization reactions. Detailed protocols for its use in emulsion polymerization, particularly for the synthesis of styrene-butadiene rubber (SBR), are provided, along with key performance data and safety considerations.
Introduction to this compound (PMHP)
This compound (PMHP) is an organic peroxide widely utilized as a radical initiator for emulsion polymerizations on an industrial scale.[1][2] It is particularly effective for the polymerization of monomers such as styrene (B11656), butadiene, acrylic acid, and methacrylic acid, leading to the production of various polymers including styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (ABS), and styrene-acrylonitrile (SAN) resins.[3]
PMHP is typically supplied as a 50-55% solution in a suitable solvent.[3] Its ability to generate free radicals upon thermal decomposition or through redox reactions makes it a versatile initiator for a range of polymerization conditions.[1]
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.27 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Purity | 50.0-55.0%[3] |
| Theoretical Active Oxygen | 9.28%[3] |
| Solubility | Very soluble in most organic solvents, insoluble in water[4] |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C[3] |
Mechanism of Action
The initiation of polymerization by PMHP involves the homolytic cleavage of the peroxide bond (-O-O-) to generate free radicals. This decomposition can be induced thermally or, more commonly for low-temperature applications, through a redox reaction system.
Thermal Initiation
At elevated temperatures, the PMHP molecule decomposes to form an alkoxy radical and a hydroxyl radical. These highly reactive species then attack monomer molecules, initiating the polymer chain growth. The rate of decomposition is temperature-dependent, with a higher temperature leading to a faster rate of radical generation.
Redox Initiation
For polymerizations conducted at lower temperatures ("cold polymerization"), PMHP is often used in conjunction with a reducing agent and a metal salt catalyst, forming a redox initiator system.[5] A common system involves a ferrous (Fe²⁺) salt. The Fe²⁺ ion reduces the hydroperoxide, leading to the rapid generation of an alkoxy radical and a hydroxide (B78521) ion. This allows for efficient polymerization at temperatures as low as 5 °C.[5][6]
Caption: Redox initiation of polymerization using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the emulsion polymerization of styrene-butadiene rubber (SBR) using a PMHP-based redox initiator system.
Protocol 1: Cold Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
This protocol is adapted from a demonstrated industrial process for producing SBR at low temperatures.[6]
Materials:
-
Butadiene
-
Styrene
-
Deionized water
-
Emulsifier (e.g., potassium rosinate)
-
Buffer (e.g., trisodium (B8492382) phosphate)
-
Activator solution (e.g., ferrous sulfate, sodium formaldehyde (B43269) sulfoxylate)
-
This compound (PMHP) solution (as initiator)
-
Molecular weight regulator (e.g., tert-dodecyl mercaptan)
-
Terminator solution (e.g., dithiocarbamate (B8719985) hydrochloride)
Equipment:
-
Pressurized polymerization reactor with temperature and pressure control
-
Stirring mechanism
-
Charging vessels for monomers and other reagents
-
System for monitoring conversion rate (e.g., by measuring solid content)
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free-radical polymerization.
-
Initial Charge: The reactor is charged with deionized water, emulsifier, buffer, and the activator solution. The mixture is stirred until all components are dissolved.
-
Monomer and Regulator Addition: The molecular weight regulator is added, followed by the butadiene and a portion of the styrene monomers.
-
Temperature Control: The reactor is cooled to the desired reaction temperature, typically between 4-8 °C.[6]
-
Initiation of Polymerization: The PMHP solution, dissolved in the remaining portion of the styrene monomer, is added to the reactor to initiate the polymerization.[6]
-
Polymerization: The reaction is allowed to proceed with continuous stirring for 8-10 hours, maintaining the temperature at the set point.[6] The conversion of monomers to polymer is monitored periodically.
-
Termination: When the desired monomer conversion is reached (typically 60-70%), the terminator solution is added to quench the polymerization reaction.[6]
-
Post-Reaction Processing: The resulting SBR latex is then subjected to further processing, including removal of unreacted monomers, coagulation, washing, and drying to obtain the final rubber product.
Caption: Experimental workflow for cold emulsion polymerization of SBR.
Quantitative Data
The following table summarizes a typical recipe for the cold emulsion polymerization of SBR using PMHP as the initiator, based on a literature example.[6] The quantities are given in parts by weight.
| Component | Quantity (parts by weight) | Role |
| Butadiene | 72 | Monomer |
| Styrene | 28 | Monomer |
| Deionized Water | 200 | Dispersion Medium |
| Potassium Rosinate | 4.5 | Emulsifier |
| Trisodium Phosphate | 0.5 | Buffer |
| Ferrous Sulfate | 0.015 | Activator (Catalyst) |
| Sodium Formaldehyde Sulfoxylate | 0.05 | Activator (Reducing Agent) |
| tert-Dodecyl Mercaptan | 0.2 | Molecular Weight Regulator |
| This compound | 0.06 | Initiator |
| Dithiocarbamate Hydrochloride | 0.11 | Terminator |
Reaction Conditions:
| Parameter | Value |
| Temperature | 5 °C |
| Reaction Time | 9 hours |
| Target Conversion | 68% |
Safety and Handling
This compound is a strong oxidizing agent and an organic peroxide that poses significant safety hazards.[1]
-
Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames. Avoid contact with reducing agents, acids, bases, and heavy metal compounds.[3]
-
Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or under a fume hood.
-
Decomposition: PMHP can decompose explosively when heated or contaminated. The self-accelerating decomposition temperature (SADT) is 80 °C.[3]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Logical Relationships in PMHP-Based Polymerization
The successful implementation of PMHP as a polymerization initiator, especially in redox systems, depends on the interplay of several key components.
Caption: Logical relationship of components in PMHP-initiated emulsion polymerization.
References
- 1. patents.justia.com [patents.justia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]
Application Notes and Protocols for Emulsion Polymerization of Styrene-Butadiene Rubber with p-Menthane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the emulsion polymerization of styrene-butadiene rubber (SBR) utilizing p-Menthane (B155814) hydroperoxide (PMHP) as a key component of the initiator system. This method is particularly relevant for the synthesis of "cold" SBR, which is produced at low temperatures and exhibits distinct properties beneficial for various applications.
Introduction
Styrene-butadiene rubber is a synthetic copolymer of paramount importance, particularly in the manufacturing of tires and other industrial products requiring high durability and abrasion resistance.[1] The emulsion polymerization process allows for excellent control over the polymer properties.[1] In this process, monomers are emulsified in water with surfactants, and polymerization is initiated by a free radical source.[2]
p-Menthane hydroperoxide (PMHP) is a commonly employed organic hydroperoxide initiator, particularly effective in low-temperature emulsion polymerization (typically 2-18°C).[3][4] It is generally used as part of a redox initiation system, which allows for the generation of free radicals at a sufficient rate at these reduced temperatures.[5][6] This "cold" polymerization process yields SBR with different microstructures and properties compared to "hot" SBR, which is polymerized at higher temperatures (around 50°C).[3]
Quantitative Data Summary
The following tables summarize typical formulations for the emulsion polymerization of SBR using a PMHP-based redox initiator system. The quantities are expressed in parts per hundred of monomer (phm) by weight.
Table 1: Typical Polymerization Recipe
| Component | Function | Typical Amount (phm) |
| Butadiene | Monomer | 64.0 - 75.0 |
| Styrene (B11656) | Monomer | 25.0 - 36.0 |
| Deionized Water | Dispersion Medium | 180.0 - 200.0 |
| Disproportionated Potassium Rosinate Soap / Fatty Acid Soap | Emulsifier | 3.5 - 5.0 |
| This compound (PMHP) | Initiator (Oxidizing Agent) | 0.02 - 0.1 |
| Ferrous Sulfate (B86663) (FeSO₄) | Activator (Reducing Agent Component) | 0.01 - 0.05 |
| Sodium Formaldehyde (B43269) Sulfoxylate (B1233899) | Activator (Reducing Agent Component) | 0.03 - 0.1 |
| Tetrasodium Ethylenediaminetetraacetate (B1237979) (EDTA) | Chelating Agent | 0.025 - 0.05 |
| tert-Dodecyl Mercaptan (t-DDM) | Molecular Weight Regulator | 0.1 - 0.2 |
| Potassium Hydroxide (B78521) / Phosphoric Acid | Buffering Agent | 0.3 - 1.0 |
| N-isopropylhydroxylamine / Dithiocarbamate | Shortstop (Terminator) | 0.1 - 0.15 |
Table 2: Reaction Parameters
| Parameter | Value |
| Polymerization Temperature | 4 - 8 °C |
| Reaction Time to Target Conversion | 8 - 10 hours |
| Target Monomer Conversion for Termination | 60 - 70% |
Experimental Protocols
This section outlines a detailed methodology for the laboratory-scale emulsion polymerization of SBR using a PMHP-based initiation system.
Materials and Reagents
-
Styrene (inhibitor removed)
-
1,3-Butadiene
-
Deionized water
-
Disproportionated potassium rosinate soap
-
This compound (PMHP)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium formaldehyde sulfoxylate (SFS)
-
Tetrasodium ethylenediaminetetraacetate (EDTA)
-
tert-Dodecyl mercaptan (t-DDM)
-
Potassium hydroxide (KOH)
-
Phosphoric acid (H₃PO₄)
-
N-isopropylhydroxylamine (terminator)
-
Nitrogen gas (high purity)
Equipment
-
Pressurized polymerization reactor (e.g., Parr reactor) equipped with a stirrer, temperature control system, and ports for charging reactants.
-
Degassing/purging system with nitrogen.
-
Monomer and reagent charging vessels.
-
System for monitoring temperature and pressure.
-
Latex collection vessel.
Polymerization Procedure
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and dried. The reactor is then sealed and purged with high-purity nitrogen to remove all oxygen, which can inhibit free-radical polymerization.
-
Charging of Aqueous Phase: Deionized water, emulsifier (disproportionated potassium rosinate soap), buffering agents (phosphoric acid and potassium hydroxide), and the chelating agent (EDTA) are charged into the reactor. The mixture is stirred until all components are fully dissolved.
-
Charging of Activator and Regulator: The activator solution (ferrous sulfate and sodium formaldehyde sulfoxylate) and the molecular weight regulator (tert-dodecyl mercaptan) are added to the reactor.
-
Temperature Equilibration: The reactor contents are cooled to the desired polymerization temperature (e.g., 5°C).
-
Monomer Charging: The styrene and butadiene monomers are charged into the cooled reactor. The reactor is sealed, and stirring is maintained to ensure proper emulsification.
-
Initiation of Polymerization: The initiator, this compound, is added to the reactor to commence the polymerization reaction.[5]
-
Polymerization Monitoring: The reaction temperature and pressure are carefully monitored throughout the process. The progress of the polymerization is tracked by periodically sampling the latex and determining the solid content, which correlates with monomer conversion.
-
Reaction Termination (Shortstopping): When the desired monomer conversion (typically 60-70%) is achieved, a shortstop agent, such as N-isopropylhydroxylamine, is added to the reactor to quench the polymerization by scavenging free radicals.[5][7]
-
Monomer Recovery: Unreacted butadiene and styrene are removed from the latex through degassing and steam stripping.
-
Latex Processing: The resulting SBR latex is then coagulated, washed, and dried to obtain the solid rubber.
Visualizations
Experimental Workflow
Caption: Workflow for the emulsion polymerization of SBR.
Initiation Mechanism
Caption: Redox initiation of polymerization by PMHP.
References
- 1. Understanding the Production Process of Styrene-Butadiene Rubber (SBR) [chemanalyst.com]
- 2. youtube.com [youtube.com]
- 3. US5583173A - Process for preparing styrene-butadiene rubber - Google Patents [patents.google.com]
- 4. US6512053B1 - Emulsion styrene-butadiene rubber - Google Patents [patents.google.com]
- 5. CN109776726B - Preparation method of styrene-butadiene rubber and styrene-butadiene rubber - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]
Application Notes and Protocols: p-Menthane Hydroperoxide in the Synthesis of Acrylic Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane (B155814) hydroperoxide (PMHP) is an organic peroxide that serves as a highly effective radical initiator in the synthesis of acrylic resins.[1][2] Its primary application lies in emulsion polymerization processes, where it facilitates the formation of polymer chains from acrylic and methacrylic acid monomers.[1][3] This document provides detailed application notes and experimental protocols for the use of PMHP in the synthesis of acrylic resins, with a focus on its role in redox-initiated polymerization systems.
PMHP offers the advantage of initiating polymerization at lower temperatures compared to thermal initiators, which is particularly beneficial for temperature-sensitive formulations and for achieving higher molecular weight polymers with a more linear structure.[4] This is accomplished through its use in redox systems, where it is paired with a reducing agent to generate free radicals under mild conditions.[4]
Data Presentation
Table 1: General Properties of p-Menthane Hydroperoxide
| Property | Value | Reference |
| CAS Number | 80-47-7; 26762-92-5 | [3] |
| Molecular Formula | C10H20O2 | [3] |
| Molecular Weight | 172.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Active Oxygen Content | 4.65 - 5.12% | [3] |
| Solubility | Soluble in organic solvents (alcohols, esters, ethers, hydrocarbons); insoluble in water. | [3] |
Table 2: Typical Experimental Parameters for Redox-Initiated Emulsion Polymerization of Acrylic Resins using Hydroperoxide Initiators
While specific data for PMHP is limited in publicly available literature, the following table provides a general range of parameters for redox-initiated emulsion polymerization of acrylates using hydroperoxide initiators. These can be used as a starting point for optimization with PMHP.
| Parameter | Typical Range | Notes |
| Monomer Concentration | 20-50 wt% of total reaction mixture | Dependent on desired solids content and viscosity. |
| PMHP (Oxidant) Concentration | 0.1-1.0 wt% based on monomer weight | Optimization is crucial for controlling polymerization rate and molecular weight. |
| Reducing Agent Concentration | Stoichiometric or slight excess relative to PMHP | Common reducing agents include sodium formaldehyde (B43269) sulfoxylate, ferrous sulfate, ascorbic acid.[4][5] |
| Reaction Temperature | 40-80 °C | Lower temperatures are achievable with efficient redox systems.[4] |
| Reaction Time | 4-8 hours | Monitored by conversion of monomer. |
| pH | 7.0-9.0 | Can influence the stability of the emulsion and the efficiency of the initiator system. |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of acrylic resins using a redox initiation system that can be adapted for this compound.
Protocol 1: Emulsion Polymerization of a Simple Acrylic Copolymer
This protocol describes the synthesis of a methyl methacrylate-co-butyl acrylate (B77674) copolymer.
Materials:
-
Methyl Methacrylate (MMA)
-
Butyl Acrylate (BA)
-
This compound (PMHP) (as a 50-55% solution)
-
Sodium Formaldehyde Sulfoxylate (SFS)
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Non-ionic surfactant (e.g., nonylphenol ethoxylate)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Monomer and initiator feed pumps.
Procedure:
-
Reactor Setup: The reactor is charged with deionized water, anionic and non-ionic surfactants, and sodium bicarbonate. The mixture is stirred and purged with nitrogen for 30 minutes to remove oxygen. The reactor temperature is raised to the desired reaction temperature (e.g., 60 °C).
-
Monomer Emulsion Preparation: In a separate vessel, a pre-emulsion of MMA and BA is prepared by mixing the monomers with deionized water and a portion of the surfactants.
-
Initiator Solutions: Prepare an aqueous solution of PMHP and a separate aqueous solution of SFS.
-
Initiation: A small portion of the monomer emulsion and the PMHP solution are added to the reactor. This is followed by the addition of the SFS solution to initiate the polymerization.
-
Monomer Feed: The remaining monomer emulsion and the PMHP and SFS solutions are fed into the reactor continuously over a period of 3-4 hours. The feed rates should be controlled to maintain a steady reaction temperature.
-
Completion and Chaser: After the feeds are complete, the reaction is held at the same temperature for an additional 1-2 hours to ensure high monomer conversion. A "chaser" step may be employed where small amounts of PMHP and SFS are added to reduce residual monomer content.
-
Cooling and Characterization: The resulting acrylic resin emulsion is cooled to room temperature and filtered. The final product can be characterized for its solids content, particle size, viscosity, and molecular weight.
Protocol 2: Solution Polymerization of an Acrylic Resin
This protocol describes a general procedure for solution polymerization which can be adapted for PMHP, likely at a higher temperature than emulsion polymerization if used without a reducing agent.
Materials:
-
Acrylic Monomer(s) (e.g., methyl methacrylate, butyl acrylate, acrylic acid)
-
This compound (PMHP)
-
Solvent (e.g., toluene, xylene)
-
Chain Transfer Agent (optional, e.g., dodecyl mercaptan)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Monomer and initiator feed funnels.
Procedure:
-
Reactor Setup: The reactor is charged with the solvent and heated to the desired reaction temperature (e.g., 90-110 °C) under a nitrogen blanket.
-
Monomer and Initiator Feed: A mixture of the acrylic monomers, PMHP, and chain transfer agent (if used) is prepared. This mixture is then added dropwise to the heated solvent in the reactor over a period of 2-4 hours.
-
Reaction: The reaction is maintained at the set temperature for an additional 1-2 hours after the monomer feed is complete to ensure high conversion.
-
Cooling and Characterization: The reactor is cooled, and the resulting acrylic resin solution is collected. The polymer can be characterized for its solids content, viscosity, molecular weight, and polydispersity index.
Mandatory Visualization
Redox Initiation Signaling Pathway
The following diagram illustrates the general mechanism of radical generation by a this compound redox system, for example, with a ferrous iron (Fe²⁺) reducing agent. The hydroperoxide undergoes a one-electron reduction by the ferrous ion, leading to the cleavage of the oxygen-oxygen bond and the formation of an alkoxy radical and a hydroxide (B78521) ion. The ferrous ion is oxidized to a ferric ion in the process.
Caption: Redox initiation of acrylic polymerization using this compound.
Experimental Workflow for Emulsion Polymerization
The following diagram outlines the key steps in the emulsion polymerization of acrylic resins using a PMHP-based redox initiation system.
Caption: Workflow for the emulsion polymerization of acrylic resins.
References
- 1. CN101701049B - Preparation method of water-soluble acrylic resin - Google Patents [patents.google.com]
- 2. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 3. zxchem.com [zxchem.com]
- 4. 1stsourceresearch.com [1stsourceresearch.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Suspension Polymerization of Vinyl Monomers with p-Menthane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the suspension polymerization of vinyl monomers utilizing p-Menthane hydroperoxide (PMHP) as a free-radical initiator. This document is intended for professionals in research and development, particularly those in polymer science and drug delivery systems.
Introduction
Suspension polymerization is a widely used industrial process for the production of spherical polymer beads in the size range of 50-1000 µm. This method is particularly advantageous for its excellent heat dissipation and control, facilitated by the aqueous continuous phase. This compound (PMHP) is an organic peroxide that can be employed as a thermal initiator or as part of a redox system for the free-radical polymerization of various vinyl monomers, including styrene (B11656) and acrylates.[1][2] The polymers synthesized through this method have potential applications in various fields, including as excipients in drug formulations and as matrices for controlled drug delivery systems.
PMHP offers a distinct decomposition profile, which can be leveraged to control polymerization kinetics and polymer properties.[2][3] When used in a redox system, for instance with a ferrous salt, polymerization can be initiated at lower temperatures, which is beneficial for temperature-sensitive monomers or for achieving higher molecular weight polymers.[4]
Key Applications in Research and Drug Development
Polymer microparticles synthesized via suspension polymerization are of significant interest in the pharmaceutical sciences for:
-
Controlled Drug Release: The porous structure of the polymer beads can be loaded with active pharmaceutical ingredients (APIs), allowing for their sustained release.
-
Taste Masking: Encapsulation of bitter APIs within the polymer matrix can improve the palatability of oral dosage forms.
-
Bioadhesion: Functionalization of the polymer bead surface can promote adhesion to mucosal tissues, increasing drug residence time at the site of absorption.
-
Targeted Delivery: Surface modification of the microparticles with targeting ligands can enable site-specific drug delivery.
Experimental Protocols
The following protocols are generalized methods for the suspension polymerization of vinyl monomers using this compound. Researchers should optimize the specific parameters based on the monomer used and the desired polymer characteristics.
Thermal Initiation Protocol for Polystyrene
This protocol describes the synthesis of polystyrene beads using PMHP as a thermal initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound (PMHP)
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Buchner funnel and filter paper.
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve poly(vinyl alcohol) (0.5 - 1.0 wt% of water) in deionized water by heating and stirring. Allow the solution to cool to room temperature.
-
Organic Phase Preparation: In a separate beaker, dissolve the desired amount of this compound (typically 0.1 - 1.0 mol% based on the monomer) in inhibitor-free styrene.
-
Reaction Setup: Purge the reaction flask containing the aqueous phase with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Dispersion: Under continuous stirring (200-500 rpm), add the organic phase to the aqueous phase. The stirring speed is critical for controlling the final particle size.
-
Polymerization: Heat the suspension to the desired reaction temperature. The temperature should be selected based on the half-life of PMHP to achieve a suitable polymerization rate. For example, a temperature of 128°C corresponds to a 10-hour half-life.[2]
-
Monitoring: Monitor the polymerization progress by periodically taking samples and analyzing for monomer conversion (e.g., via gravimetry or spectroscopy).
-
Termination and Isolation: Once the desired conversion is reached (typically after 4-8 hours), cool the reactor to room temperature while maintaining stirring.
-
Washing and Drying: Filter the polymer beads using a Buchner funnel and wash thoroughly with deionized water to remove the suspending agent and any unreacted monomer. Dry the beads in a vacuum oven at 60°C to a constant weight.
Redox Initiation Protocol for Poly(methyl methacrylate) at Lower Temperature
This protocol outlines the synthesis of poly(methyl methacrylate) (PMMA) beads using a PMHP-based redox system, which allows for polymerization at lower temperatures.
Materials:
-
Methyl methacrylate (B99206) (MMA) (inhibitor removed)
-
This compound (PMHP)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) as a reducing agent
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Same as in Protocol 3.1.
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve PVA in deionized water and purge with nitrogen. Add the ferrous sulfate to the aqueous phase (the concentration will need to be optimized, typically in the range of 10-100 ppm based on the monomer).
-
Organic Phase Preparation: Dissolve PMHP in inhibitor-free methyl methacrylate.
-
Reaction Setup and Dispersion: Follow steps 3 and 4 from Protocol 3.1.
-
Polymerization: Maintain the reaction temperature at a lower level, for example, 40-60°C. The redox reaction between PMHP and ferrous sulfate will generate radicals to initiate the polymerization.
-
Monitoring, Termination, Isolation, Washing, and Drying: Follow steps 6 through 8 from Protocol 3.1.
Data Presentation
The following tables summarize typical data that should be collected and analyzed from suspension polymerization experiments. The values presented are illustrative and will vary depending on the specific experimental conditions.
Table 1: Properties of this compound Initiator
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O₂ | [2] |
| Molecular Weight | 172.26 g/mol | [2] |
| Theoretical Active Oxygen | 9.28% | [1] |
| Half-Life in Benzene Solution | ||
| 10 hours | 128°C | [2] |
| 1 hour | 151°C | [2] |
| 0.1 hour | 176°C | [2] |
| SADT (Self-Accelerating Decomposition Temperature) | 80°C | [1] |
Table 2: Illustrative Experimental Parameters and Expected Outcomes for Styrene Polymerization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer | Styrene | Styrene | Styrene |
| Initiator System | PMHP (Thermal) | PMHP (Thermal) | PMHP/Fe²⁺ (Redox) |
| Initiator Conc. (mol%) | 0.5 | 1.0 | 0.5 |
| Suspending Agent Conc. (wt%) | 0.8 | 0.8 | 0.8 |
| Reaction Temperature (°C) | 120 | 120 | 50 |
| Stirring Speed (rpm) | 300 | 500 | 300 |
| Expected Monomer Conversion (%) | > 90 | > 95 | > 90 |
| Expected Avg. Particle Size (µm) | 200 - 400 | 100 - 250 | 200 - 400 |
| Expected Molecular Weight ( g/mol ) | High | Lower | Very High |
Visualizations
Experimental Workflow
Caption: Figure 1: General Workflow for Suspension Polymerization.
Initiation Mechanism
Caption: Figure 2: Initiation of Vinyl Polymerization by this compound.
References
Application Notes and Protocols for Low-Temperature Polymerization using p-Menthane Hydroperoxide Redox Initiation Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing redox initiation systems featuring p-Menthane hydroperoxide (MHP) for conducting polymerization reactions at low temperatures. This technique is particularly valuable for the synthesis of polymers where thermal sensitivity of the monomers or final product is a concern, such as in the development of drug delivery systems or advanced functional polymers.
Introduction to this compound Redox Initiation
This compound is an organic hydroperoxide widely employed as a radical initiator in polymerization processes.[1][2] In conventional thermal initiation, the decomposition of MHP to generate radicals requires elevated temperatures. However, for low-temperature applications, MHP can be paired with a reducing agent in a redox initiation system. This redox couple generates free radicals at a significant rate at much lower temperatures, even sub-ambient, enabling polymerization under mild conditions.[3]
The most common and well-established redox partners for hydroperoxides like MHP are ferrous salts (Fe²⁺), often in the form of ferrous sulfate (B86663).[3] The reaction between the hydroperoxide and the ferrous ion is a one-electron transfer process that efficiently generates an alkoxy radical and a hydroxyl radical, both of which can initiate polymerization. This method is crucial in industrial applications like the low-temperature emulsion polymerization of styrene-butadiene rubber (SBR).[4]
Key Advantages of MHP Redox Systems:
-
Low-Temperature Capability: Enables polymerization at temperatures ranging from 5°C to 40°C, and potentially lower.[4][5]
-
Reduced Side Reactions: Milder reaction conditions minimize the occurrence of undesirable side reactions that can occur at higher temperatures.[3]
-
Energy Efficiency: Lowering the reaction temperature reduces the energy consumption of the polymerization process.[6]
-
Enhanced Control: The rate of initiation can be controlled by adjusting the concentration of the redox components.
Applications
Redox initiation systems with this compound are particularly suited for:
-
Emulsion Polymerization: Widely used in the industrial production of synthetic rubbers like styrene-butadiene rubber (SBR) and other copolymers.[4][7][8]
-
Polymerization of Acrylics and Vinyls: Effective for the polymerization of acrylic acid, methacrylic acid, and their esters, as well as other vinyl monomers.[2][9]
-
Development of Drug Delivery Vehicles: The low-temperature nature of the polymerization is advantageous for encapsulating temperature-sensitive therapeutic agents within polymer matrices.
-
Synthesis of Functional Polymers: Allows for the incorporation of delicate functional groups into the polymer backbone that might be compromised at higher temperatures.
Data Presentation
The following tables summarize quantitative data extracted from a representative low-temperature emulsion polymerization of styrene-butadiene rubber using a this compound redox system.
| Component | Concentration Range | Role | Reference |
| This compound (MHP) | 0.05 - 0.08 parts per 100 parts monomer | Oxidizing Agent (Initiator) | [4] |
| Ferrous Sulfate (FeSO₄) | (Typically used in catalytic amounts) | Reducing Agent (Activator) | [3] |
| Styrene (B11656) | 3 - 8 parts per 100 parts total monomer | Monomer | [4] |
| Butadiene | 92 - 97 parts per 100 parts total monomer | Monomer | [4] |
| Reaction Parameter | Value/Range | Reference |
| Polymerization Temperature | 4 - 8 °C | [4] |
| Reaction Time | 8 - 10 hours | [4] |
| Monomer Conversion Rate | 60% - 70% | [4] |
Experimental Protocols
The following are detailed protocols for the low-temperature emulsion polymerization of styrene-butadiene rubber (SBR) and a general protocol for acrylic monomer polymerization, based on established methodologies.
Protocol 1: Low-Temperature Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
This protocol is adapted from a standard industrial process for the synthesis of SBR.
Materials:
-
Styrene (inhibitor removed)
-
Butadiene
-
This compound (MHP) solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution
-
Emulsifier (e.g., rosin (B192284) acid soap)
-
Deionized water
-
Terminator solution (e.g., dithiocarbamate (B8719985) hydrochloride)
-
Coagulating agent (e.g., methanol/sulfuric acid solution)
Equipment:
-
Pressurized polymerization reactor with stirring and temperature control
-
Monomer and initiator feed vessels
-
Nitrogen purging system
Procedure:
-
Reactor Preparation:
-
Charge the polymerization reactor with deionized water and the emulsifier system.
-
Purge the reactor with nitrogen to remove oxygen, which can inhibit free-radical polymerization.
-
-
Monomer Emulsification:
-
Add the styrene and butadiene monomers to the reactor.
-
Agitate the mixture to form a stable emulsion.
-
-
Initiation of Polymerization:
-
Cool the reactor contents to the desired polymerization temperature (e.g., 5°C).[4]
-
Prepare a fresh aqueous solution of ferrous sulfate.
-
Add the ferrous sulfate solution to the reactor.
-
Prepare a solution of this compound in a suitable solvent (e.g., a small amount of styrene).
-
Add the MHP solution to the reactor to initiate polymerization.
-
-
Polymerization:
-
Maintain the reaction temperature at 5°C for 8-10 hours with continuous stirring.[4]
-
Monitor the monomer conversion periodically.
-
-
Termination:
-
Once the target monomer conversion (e.g., 65%) is reached, add the terminator solution to quench the polymerization.[4]
-
-
Product Isolation:
-
Transfer the latex to a separate vessel.
-
Add the coagulating agent to break the emulsion and precipitate the rubber.
-
Wash the coagulated rubber thoroughly with water.
-
Dry the SBR product in a vacuum oven at a low temperature.
-
Protocol 2: General Low-Temperature Emulsion Polymerization of Acrylic Monomers
This protocol provides a general framework for the polymerization of acrylic monomers. Specific parameters should be optimized for the particular monomer and desired polymer characteristics.
Materials:
-
Acrylic monomer (e.g., methyl methacrylate, butyl acrylate) (inhibitor removed)
-
This compound (MHP)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a condenser, mechanical stirrer, and nitrogen inlet
-
Water bath for temperature control
-
Syringes for initiator addition
Procedure:
-
Reaction Setup:
-
To the three-neck flask, add deionized water and the surfactant.
-
Begin stirring and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
Monomer Addition:
-
Add the purified acrylic monomer to the flask while maintaining a nitrogen blanket.
-
Continue stirring to form a stable emulsion.
-
-
Initiation:
-
Bring the reaction mixture to the desired low temperature (e.g., 20°C) using the water bath.
-
Inject a freshly prepared aqueous solution of ferrous sulfate into the flask.
-
Inject the this compound solution to start the polymerization.
-
-
Polymerization:
-
Maintain the temperature and stirring for the desired reaction time. The progress of the polymerization can be monitored by observing the change in the appearance of the emulsion (e.g., increase in opacity).
-
-
Termination and Purification:
-
The polymerization can be terminated by cooling the reaction and exposing it to air.
-
The resulting polymer latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
-
Visualizations
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. CN102585095A - Preparation method of emulsion-polymerized styrene butadiene rubber - Google Patents [patents.google.com]
- 5. pcimag.com [pcimag.com]
- 6. specialchem.com [specialchem.com]
- 7. US6512053B1 - Emulsion styrene-butadiene rubber - Google Patents [patents.google.com]
- 8. US5583173A - Process for preparing styrene-butadiene rubber - Google Patents [patents.google.com]
- 9. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
Determining the Optimal Concentration of p-Menthane Hydroperoxide in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane hydroperoxide (PMHP) is a widely utilized organic peroxide that serves as a highly effective radical initiator in various polymerization processes, particularly in emulsion polymerization.[1] It is instrumental in the production of a range of polymers, including styrene-butadiene rubber (SBR), styrene (B11656) and its copolymers (such as SAN and ABS), as well as acrylic and methacrylic acid polymers.[1][2] The concentration of PMHP is a critical parameter that significantly influences the polymerization kinetics, molecular weight, polydispersity index (PDI), and overall monomer conversion of the resulting polymer. Optimizing the PMHP concentration is therefore essential for tailoring the polymer properties to specific application requirements.
These application notes provide a comprehensive guide to determining the optimal concentration of PMHP in polymerization reactions. Included are detailed experimental protocols, data presentation tables for comparative analysis, and diagrams to illustrate key processes.
Mechanism of Action
The primary function of this compound in polymerization is to generate free radicals upon thermal decomposition or through a redox reaction. These highly reactive radicals initiate the polymerization chain reaction by attacking monomer units.[1] The rate of radical generation, and consequently the polymerization rate, is directly influenced by the concentration of PMHP and the reaction temperature. In many industrial applications, PMHP is used as part of a redox initiator system, often in combination with a reducing agent like ferrous sulfate (B86663), to enable polymerization at lower temperatures.[3]
Data Presentation: Influence of PMHP Concentration on Polymer Properties
The following tables summarize the expected impact of varying PMHP concentration on key polymerization outcomes. The data presented is a synthesized representation based on established principles of radical polymerization and should be adapted based on specific experimental conditions.
Table 1: Effect of this compound Concentration on Styrene-Butadiene Rubber (SBR) Emulsion Polymerization
| PMHP Concentration (phm*) | Polymerization Rate (% conversion/hr) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 0.02 | Low | High | Narrow |
| 0.05 | Moderate | Moderate | Moderate |
| 0.10 | High | Low | Broad |
| 0.20 | Very High | Very Low | Very Broad |
*phm: parts per hundred monomer
Table 2: General Influence of Initiator Concentration on Polymerization Kinetics and Properties
| Parameter | Effect of Increasing PMHP Concentration | Rationale |
| Polymerization Rate | Increases | Higher concentration of initiator leads to a greater number of free radicals, accelerating the rate of monomer conversion.[1][4] |
| Molecular Weight (Mw) | Decreases | A higher concentration of radicals leads to more polymer chain initiations and a higher probability of chain termination reactions, resulting in shorter polymer chains.[5] |
| Polydispersity Index (PDI) | Increases (Broadens) | The increased rate of termination and chain transfer reactions at higher initiator concentrations leads to a wider distribution of polymer chain lengths. |
| Monomer Conversion | Increases (up to a point) | A higher polymerization rate generally leads to higher monomer conversion within a given timeframe. However, excessively high rates can lead to premature termination and incomplete conversion. |
Experimental Protocols
Protocol 1: Determining the Optimal PMHP Concentration for Emulsion Polymerization of Styrene
This protocol outlines a systematic approach to evaluate the effect of varying PMHP concentrations on the emulsion polymerization of styrene.
Materials:
-
Styrene (monomer)
-
This compound (PMHP) solution (~50% active oxygen)
-
Sodium dodecyl sulfate (SDS) (emulsifier)
-
Potassium persulfate (KPS) (co-initiator, optional for thermal initiation)
-
Ferrous sulfate (FeSO₄·7H₂O) (reducing agent for redox initiation)
-
Deionized water
-
Nitrogen gas
-
Methanol (for precipitation)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Constant temperature water bath
-
Syringes for initiator injection
-
Gas chromatograph (GC) for monomer conversion analysis
-
Gel permeation chromatograph (GPC) for molecular weight and PDI analysis
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure all connections are secure. Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the emulsifier (e.g., 3.0 parts by weight of SDS) in deionized water (e.g., 180 parts by weight). Transfer this solution to the reactor.
-
Monomer Addition: Add the styrene monomer (e.g., 100 parts by weight) to the reactor.
-
Emulsification: Stir the mixture at a constant speed (e.g., 300 rpm) to form a stable emulsion.
-
Temperature Control: Set the water bath to the desired reaction temperature (e.g., 70-90°C for thermal initiation, or a lower temperature like 5-15°C for redox initiation).[1]
-
Initiator Preparation: Prepare a series of PMHP solutions at different concentrations (e.g., 0.02, 0.05, 0.10, and 0.20 phm). For redox initiation, also prepare a solution of the reducing agent (e.g., 0.05 phm of FeSO₄·7H₂O).
-
Initiation of Polymerization:
-
For Thermal Initiation: Inject the prepared PMHP solution into the reactor.
-
For Redox Initiation: Inject the reducing agent solution first, followed by the PMHP solution.
-
-
Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a small sample from the reactor. Immediately quench the polymerization in the sample by adding a small amount of inhibitor (e.g., hydroquinone) and cooling it in an ice bath.
-
Analysis:
-
Monomer Conversion: Analyze the samples using GC to determine the residual monomer concentration and calculate the monomer conversion.
-
Polymer Characterization: At the end of the reaction (e.g., after 4-6 hours or when a desired conversion is reached), precipitate the polymer by adding the latex to an excess of methanol. Dry the polymer and analyze its molecular weight (Mw) and PDI using GPC.
-
-
Data Evaluation: Plot the monomer conversion versus time for each PMHP concentration. Create a table summarizing the final monomer conversion, Mw, and PDI for each experiment. The optimal PMHP concentration will be the one that provides the desired balance of polymerization rate, molecular weight, and PDI for the specific application.
Protocol 2: PMHP in a Redox System for Low-Temperature Styrene-Butadiene Rubber (SBR) Emulsion Polymerization
This protocol provides a typical recipe and procedure for SBR emulsion polymerization using a PMHP-based redox initiator system.
Materials (based on parts by weight):
-
Butadiene: 75 parts
-
Styrene: 25 parts
-
Deionized water: 180-200 parts
-
Rosin acid soap (emulsifier): 4.0-5.0 parts
-
Tertiary dodecyl mercaptan (molecular weight regulator): 0.10-0.20 parts
-
This compound (PMHP): 0.02-0.1 parts
-
Activator solution (e.g., ferrous sulfate, sodium formaldehyde (B43269) sulfoxylate): 0.05-0.1 parts
-
Buffer (e.g., potassium phosphate): 0.62-1.04 parts
-
Terminator solution (e.g., dithiocarbamate): 0.1-0.15 parts
Procedure:
-
Reactor Charging: Charge the deionized water, emulsifier, buffer, and molecular weight regulator into a purged and temperature-controlled polymerization reactor.
-
Monomer Addition: Add the chilled monomers (butadiene and styrene) to the reactor.
-
Initiation: Control the reactor temperature to the desired setpoint (e.g., 5°C). Add the activator solution followed by the this compound to initiate the polymerization.
-
Polymerization Monitoring: Monitor the reaction progress by measuring the solid content of the latex at regular intervals to determine the monomer conversion rate.
-
Termination: When the target conversion (typically 60-70%) is reached, add the terminator solution to stop the polymerization.
-
Post-Reaction Processing: The resulting SBR latex is then stripped of unreacted monomers, and an antioxidant is added. The latex can then be coagulated, washed, and dried to obtain the final rubber product.
Visualizations
Caption: Experimental workflow for determining optimal PMHP concentration.
Caption: Simplified signaling pathway for redox initiation with PMHP and Fe²⁺.
Conclusion
The optimal concentration of this compound is a critical factor in controlling the outcome of a polymerization reaction. By systematically varying the PMHP concentration and analyzing the resulting polymer properties, researchers can identify the ideal conditions to achieve the desired molecular weight, polydispersity, and polymerization rate for their specific application. The protocols and information provided in these application notes serve as a valuable starting point for this optimization process. It is important to note that the optimal concentration will be dependent on the specific monomer system, reaction temperature, and other components of the polymerization recipe.
References
- 1. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paint.org [paint.org]
- 3. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Half-life and Decomposition Kinetics of p-Menthane Hydroperoxide in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane hydroperoxide (PMHP) is a widely used organic peroxide in various industrial and research applications. It serves as a radical initiator in polymerization processes, an oxidizing agent in organic synthesis, and a cross-linking agent for polymers. The efficiency and safety of processes involving PMHP are critically dependent on its thermal stability and decomposition kinetics, which are significantly influenced by the solvent environment. Understanding the half-life of PMHP in different solvents is paramount for optimizing reaction conditions, ensuring process safety, and predicting product shelf-life.
These application notes provide a summary of the available data on the half-life of this compound in various solvents, detailed experimental protocols for determining its decomposition kinetics, and an overview of the decomposition mechanism.
Data Presentation: Half-life of this compound
The rate of thermal decomposition of organic peroxides is often characterized by their half-life (t½), the time required for the peroxide concentration to decrease to half of its initial value. This parameter is highly dependent on temperature and the surrounding solvent medium.
Currently, detailed quantitative data for the half-life of this compound is publicly available for benzene (B151609) solutions. Further research is required to establish a comprehensive dataset across a wider range of solvents.
Table 1: Half-life of this compound in Benzene Solution (0.2M)
| Temperature (°C) | Half-life (hours) |
| 128 | 10 |
| 151 | 1 |
| 176 | 0.1 |
This data is crucial for applications where benzene is used as a solvent or as part of a solvent mixture.
Decomposition Kinetics and Mechanism
The thermal decomposition of this compound proceeds via a homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals. This process is the fundamental principle behind its use as a polymerization initiator. The primary decomposition reaction can be represented as follows:
p-Menthane-OOH → p-Menthane-O• + •OH
The resulting p-menthoxyl and hydroxyl radicals can then initiate a cascade of reactions, including:
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules, monomers, or other organic species present in the reaction mixture, leading to the formation of new radical species.
-
Initiation of Polymerization: In the presence of monomers (e.g., styrene, acrylates), the free radicals add to the monomer double bond, initiating the polymerization chain reaction.
-
Side Reactions: The radicals can also participate in various side reactions, leading to the formation of byproducts such as alcohols, ketones, and other degradation products.
The nature of the solvent can influence the rate of decomposition and the distribution of products by affecting the stability of the parent hydroperoxide and the reactivity of the generated radicals through solvation effects and potential for hydrogen bonding.
Experimental Protocols
The following protocols provide detailed methodologies for determining the half-life and decomposition kinetics of this compound.
Protocol 1: Determination of Half-life by Isothermal Decomposition Monitoring
This protocol outlines a general procedure for determining the half-life of PMHP at a constant temperature.
Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (of known purity)
-
High-purity solvent of interest (e.g., benzene, toluene, ethylbenzene, etc.)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel with temperature control (e.g., oil bath, heating block, or temperature-controlled reactor)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical method for peroxide quantification (e.g., Iodometric Titration or HPLC)
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Reaction Setup: Place a known volume of the PMHP solution into the reaction vessel. Ensure the vessel is equipped with a condenser if the solvent is volatile.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes to remove oxygen, which can interfere with the decomposition kinetics. Maintain a gentle flow of the inert gas throughout the experiment.
-
Isothermal Decomposition: Bring the reaction mixture to the desired constant temperature and start the magnetic stirrer to ensure homogeneity.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be adjusted based on the expected rate of decomposition (more frequent sampling for faster reactions).
-
Quenching: Immediately cool the withdrawn aliquot in an ice bath to quench the decomposition reaction.
-
Quantification: Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method (see Protocol 2 or 3).
-
Data Analysis:
-
Plot the natural logarithm of the concentration of PMHP (ln[PMHP]) versus time.
-
For a first-order reaction, this plot should yield a straight line.
-
The slope of the line is equal to the negative of the rate constant (-k).
-
The half-life (t½) can be calculated using the following equation: t½ = 0.693 / k
-
Protocol 2: Quantification of this compound by Iodometric Titration
This is a classical and reliable method for determining the concentration of hydroperoxides.
Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Reagents:
-
Glacial Acetic Acid
-
Isopropyl Alcohol
-
Saturated Potassium Iodide (KI) solution (freshly prepared and stored in the dark)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the quenched reaction aliquot into an Erlenmeyer flask.
-
Reaction Mixture: Add 20 mL of a 3:2 (v/v) mixture of glacial acetic acid and isopropyl alcohol to the flask.
-
Iodide Addition: Add 1 mL of saturated potassium iodide solution to the flask, swirl gently, and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titration: Add 50 mL of deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of the iodine fades to a pale straw color.
-
Indicator Addition: Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears. This is the endpoint of the titration.
-
Blank Titration: Perform a blank titration using the same procedure but without the PMHP sample to account for any oxidizing impurities in the reagents.
-
Calculation: The concentration of this compound can be calculated using the following formula:
[PMHP] (mol/L) = [(V_sample - V_blank) * N_thiosulfate] / V_aliquot
Where:
-
V_sample = Volume of Na₂S₂O₃ solution used for the sample (L)
-
V_blank = Volume of Na₂S₂O₃ solution used for the blank (L)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution (eq/L)
-
V_aliquot = Volume of the aliquot of the reaction mixture taken for titration (L)
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and sensitive method for quantifying PMHP, especially in complex reaction mixtures.
Principle: The concentration of PMHP is determined by separating it from other components in the sample using a suitable HPLC column and detecting it with a UV or electrochemical detector.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used. The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detector: A UV detector set at a wavelength where PMHP absorbs (e.g., around 210 nm) or an electrochemical detector.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the kinetic study.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the quenched and appropriately diluted aliquots from the decomposition experiment into the HPLC system.
-
Quantification: Record the peak area for this compound in each sample and determine its concentration using the calibration curve.
Mandatory Visualizations
Caption: Workflow for half-life determination.
Caption: this compound decomposition.
Application of p-Menthane Hydroperoxide in Graft Copolymerization: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
p-Menthane hydroperoxide (PMHP) is an organic hydroperoxide that serves as an effective initiator for free-radical polymerization. In the realm of polymer modification, PMHP is particularly valuable for graft copolymerization, a process that involves the covalent bonding of monomer side chains onto a pre-existing polymer backbone. This technique is widely employed to tailor the properties of natural and synthetic polymers, enhancing characteristics such as hydrophilicity, thermal stability, and biocompatibility.
The utility of PMHP in graft copolymerization is often realized through its use in a redox initiation system. When paired with a suitable reducing agent, such as tetraethylene pentamine (TEPA) or other amines, PMHP decomposes at a controlled rate, even at moderate temperatures, to generate free radicals. These radicals can then abstract a hydrogen atom from the polymer backbone, creating active sites for the initiation of monomer polymerization and subsequent grafting. This method offers a distinct advantage over thermal initiation, as it allows for lower reaction temperatures, minimizing potential degradation of the polymer backbone and undesirable side reactions.
The choice of a PMHP-based redox system is particularly advantageous for grafting vinyl monomers onto substrates like natural rubber, cellulose, and starch. The resulting graft copolymers often exhibit a core-shell morphology, where the grafted polymer chains form a shell around the original polymer core. This structure is instrumental in applications such as compatibilizers for polymer blends, surface modifiers for biomaterials, and matrices for controlled drug delivery systems. The efficiency of the grafting process is influenced by several key parameters, including the concentrations of the initiator components, monomer, and substrate, as well as the reaction temperature and duration.
While direct literature on this compound in graft copolymerization is not abundant, its chemical similarity to other hydroperoxides like cumene (B47948) hydroperoxide (CHPO) and tert-butyl hydroperoxide (TBHPO) allows for the adaptation of established protocols. The following sections provide a generalized experimental protocol and relevant data based on analogous redox-initiated graft copolymerization systems.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from graft copolymerization of methyl methacrylate (B99206) (MMA) onto natural rubber (NR) using analogous hydroperoxide/amine redox initiator systems. These values can serve as a benchmark for experiments utilizing this compound.
Table 1: Effect of Initiator Concentration on Grafting Parameters
| Initiator System | Initiator Conc. (phr) | Monomer Conc. (phr) | Temperature (°C) | Reaction Time (hr) | Grafting Efficiency (%) | Monomer Conversion (%) |
| CHPO/TEPA | 0.5 | 100 | 50 | 8 | 84.4 | 83.8 |
| TBHPO/TEPA | 0.5 | 100 | 50 | 8 | 74.5 | 82.5 |
*phr: parts per hundred rubber
Table 2: Comparison of Different Redox Initiator Systems
| Initiator System | Grafted Product (%) | Free Polymer (%) | Unreacted Substrate (%) |
| CHPO/TEPA | 83.9 | 7.2 | 8.8 |
| TBHPO/TEPA | 80.5 | 12.0 | 7.5 |
Data adapted from studies on analogous hydroperoxide systems for illustrative purposes.
Experimental Protocols
The following is a generalized protocol for the graft copolymerization of a vinyl monomer (e.g., methyl methacrylate) onto a polymer backbone (e.g., natural rubber latex) using a this compound (PMHP) based redox initiator system.
Materials:
-
This compound (PMHP)
-
Tetraethylene pentamine (TEPA)
-
Natural rubber latex (or other polymer substrate)
-
Methyl methacrylate (MMA) (or other vinyl monomer)
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Deionized water
-
Methanol (B129727) (for precipitation and washing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Dropping funnels (2)
-
Water bath with temperature control
-
Nitrogen inlet and outlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnels.
-
Place the flask in the water bath and set the desired reaction temperature (e.g., 50 °C).
-
Purge the entire system with nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Preparation of Solutions:
-
Monomer Emulsion: In a separate beaker, prepare an emulsion of the vinyl monomer (e.g., MMA) in deionized water with an appropriate amount of emulsifier. Stir vigorously to form a stable emulsion.
-
Initiator Solutions:
-
Prepare a solution of this compound (oxidizing agent) in a small amount of a suitable solvent or use as is if in liquid form.
-
Prepare a dilute aqueous solution of tetraethylene pentamine (reducing agent).
-
-
-
Graft Copolymerization Reaction:
-
Charge the natural rubber latex (or a solution/dispersion of the polymer backbone) into the three-neck flask.
-
Add the required amount of deionized water to achieve the desired solid content.
-
Begin stirring the mixture at a constant rate (e.g., 200 rpm).
-
Simultaneously and slowly, add the monomer emulsion and the TEPA solution to the reaction flask from the dropping funnels over a period of 1-2 hours.
-
After the addition of the monomer and TEPA is complete, add the PMHP solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at the set temperature for the desired duration (e.g., 6-8 hours), maintaining the nitrogen atmosphere and continuous stirring.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the graft copolymer by pouring the reaction mixture into a large excess of methanol with constant stirring.
-
Filter the precipitated product using a Buchner funnel.
-
Wash the collected solid thoroughly with methanol to remove any unreacted monomer, homopolymer, and residual initiator components.
-
Dry the purified graft copolymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
-
Characterization:
-
The successful grafting can be confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The thermal properties of the graft copolymer can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
The morphology of the graft copolymer particles can be observed using Transmission Electron Microscopy (TEM).
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Redox initiation and grafting mechanism using this compound.
Experimental Workflow
Caption: Workflow for graft copolymerization using a PMHP redox system.
Application Notes and Protocols: p-Menthane Hydroperoxide for Crosslinking of Polymers and Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane (B155814) hydroperoxide (PMHP) is an organic peroxide that serves as an effective free-radical initiator for the crosslinking of a variety of polymers and elastomers.[1][2][3] Its application is particularly noted in the manufacturing of rubber and elastomer materials where it promotes the formation of covalent bonds between polymer chains, thereby enhancing mechanical properties and thermal stability.[1][2] This document provides detailed application notes and experimental protocols for the use of PMHP as a crosslinking agent.
PMHP is often used in the production of styrene-butadiene rubber (SBR), as well as for acrylic acid and methacrylic acid polymers.[3] The crosslinking process, also known as vulcanization or curing, transforms soft, tacky polymer compounds into durable materials with improved elasticity, tensile strength, and resistance to degradation.[4] Peroxide-induced crosslinking, such as that initiated by PMHP, results in the formation of stable carbon-carbon bonds between polymer chains, which generally imparts excellent heat resistance and low compression set to the final material.[1]
Chemical and Physical Properties of p-Menthane Hydroperoxide
This compound is typically supplied as a liquid solution. Key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | 50.0 - 55.0% |
| Theoretical Active Oxygen Content | 9.28% |
| Active Oxygen Content | 4.65 - 5.12% |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C |
| Solubility | Soluble in most organic solvents |
Mechanism of Peroxide Crosslinking
The crosslinking of polymers with this compound is a free-radical process that occurs in three main stages:
-
Initiation: Upon heating, the peroxide bond in the PMHP molecule undergoes homolytic cleavage to generate highly reactive free radicals.
-
Propagation: These free radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.
-
Termination: The polymer macro-radicals then combine with each other to form stable carbon-carbon crosslinks between the polymer chains.
This process transforms the individual polymer chains into a three-dimensional network, which is responsible for the enhanced properties of the crosslinked material.
Caption: General mechanism of peroxide-initiated crosslinking.
Illustrative Crosslinking Formulations and Resulting Properties
The following tables provide illustrative data for the crosslinking of Ethylene-Propylene-Diene Monomer (EPDM) rubber and Styrene-Butadiene Rubber (SBR) with a generic organic peroxide. The actual performance of this compound may vary and should be determined experimentally for each specific formulation and application.
Table 1: Illustrative Cure Characteristics of EPDM with Varying Peroxide Concentration
| Peroxide Concentration (phr) | Scorch Time (tₛ₂, min) | Cure Time (t₉₀, min) | Maximum Torque (MH, dNm) |
| 1.0 | 3.5 | 12.0 | 15.0 |
| 1.5 | 3.0 | 10.5 | 20.0 |
| 2.0 | 2.5 | 9.0 | 25.0 |
| 2.5 | 2.0 | 7.5 | 30.0 |
Curing conditions: 170°C
Table 2: Illustrative Mechanical Properties of EPDM with Varying Peroxide Concentration
| Peroxide Concentration (phr) | Tensile Strength (MPa) | Modulus at 100% (MPa) | Elongation at Break (%) | Hardness (Shore A) | | --- | --- | --- | --- | | 1.0 | 12.0 | 2.0 | 450 | 60 | | 1.5 | 14.0 | 2.5 | 400 | 65 | | 2.0 | 16.0 | 3.0 | 350 | 70 | | 2.5 | 18.0 | 3.5 | 300 | 75 |
Table 3: Illustrative Cure Characteristics of SBR with Varying Peroxide Concentration
| Peroxide Concentration (phr) | Scorch Time (tₛ₂, min) | Cure Time (t₉₀, min) | Maximum Torque (MH, dNm) |
| 1.0 | 4.0 | 15.0 | 12.0 |
| 1.5 | 3.5 | 13.0 | 16.0 |
| 2.0 | 3.0 | 11.0 | 20.0 |
| 2.5 | 2.5 | 9.5 | 24.0 |
Curing conditions: 160°C
Table 4: Illustrative Mechanical Properties of SBR with Varying Peroxide Concentration
| Peroxide Concentration (phr) | Tensile Strength (MPa) | Modulus at 100% (MPa) | Elongation at Break (%) | Hardness (Shore A) | | --- | --- | --- | --- | | 1.0 | 15.0 | 1.8 | 500 | 55 | | 1.5 | 17.0 | 2.2 | 450 | 60 | | 2.0 | 19.0 | 2.6 | 400 | 65 | | 2.5 | 21.0 | 3.0 | 350 | 70 |
Experimental Protocols
The following are generalized protocols for the crosslinking of elastomers using this compound and the subsequent testing of the vulcanized material.
Protocol for Compounding and Curing of Elastomers
Objective: To prepare and crosslink an elastomer compound using this compound.
Materials:
-
Elastomer (e.g., EPDM, SBR)
-
This compound (PMHP)
-
Carbon black or other fillers (optional)
-
Processing oil (optional)
-
Co-agents (e.g., triallyl cyanurate - TAC) (optional)
-
Antioxidants and other additives
Equipment:
-
Two-roll mill or internal mixer (e.g., Banbury mixer)
-
Analytical balance
-
Compression molding press with heated platens
-
Molds of desired dimensions
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Mastication: Soften the elastomer by passing it through the two-roll mill or mixing it in the internal mixer.
-
Incorporation of Additives: Gradually add the fillers, processing oils, antioxidants, and other additives to the elastomer on the mill or in the mixer. Ensure thorough and uniform dispersion.
-
Addition of PMHP and Co-agent: Add the this compound and any co-agents to the compound. This should be done at a temperature below the decomposition temperature of the peroxide to prevent premature crosslinking (scorching).
-
Homogenization: Continue mixing until the compound is homogeneous.
-
Sheeting Out: Remove the compounded rubber from the mill as a sheet of uniform thickness.
-
Molding and Curing:
-
Cut the compounded sheet into preforms of appropriate size and weight for the mold.
-
Place the preform into the preheated mold.
-
Close the compression molding press and apply pressure.
-
Cure the sample at the desired temperature and for the predetermined time. The optimal cure time and temperature should be determined using a rheometer.
-
-
Demolding and Cooling: After the curing cycle is complete, carefully open the press and remove the molded sample. Allow the sample to cool to room temperature.
Caption: A typical experimental workflow for elastomer crosslinking.
Protocol for Evaluation of Cure Characteristics
Objective: To determine the cure characteristics of the elastomer compound using a moving die rheometer (MDR) or an oscillating disc rheometer (ODR).
Standard: ASTM D5289
Equipment:
-
Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)
-
Uncured elastomer compound
Procedure:
-
Set the rheometer to the desired curing temperature.
-
Place a sample of the uncured compound into the rheometer die cavity.
-
Start the test. The rheometer will measure the torque as a function of time.
-
From the resulting rheometer curve, determine the following parameters:
-
Minimum Torque (ML): An indication of the viscosity of the uncured compound.
-
Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.
-
Scorch Time (tₛ₂): The time it takes for the torque to rise by 2 units from the minimum torque, indicating the onset of curing.
-
Cure Time (t₉₀): The time required to reach 90% of the maximum torque, representing the optimal cure time.
-
Protocol for Measurement of Mechanical Properties
Objective: To determine the tensile properties and hardness of the crosslinked elastomer.
Standards:
-
Tensile Properties: ASTM D412 / ISO 37
-
Hardness: ASTM D2240 / ISO 7619-1
Equipment:
-
Universal Testing Machine (UTM) with an appropriate load cell and grips
-
Extensometer
-
Die for cutting dumbbell-shaped test specimens
-
Shore A durometer
-
Cured elastomer sheets
Procedure for Tensile Testing:
-
Cut dumbbell-shaped test specimens from the cured elastomer sheets using the die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen to measure strain.
-
Start the test at a specified crosshead speed.
-
Record the force and elongation data until the specimen breaks.
-
From the stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Modulus: The stress at a specific elongation (e.g., 100%, 300%).
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Procedure for Hardness Testing:
-
Place the cured elastomer sample on a flat, hard surface.
-
Press the Shore A durometer firmly onto the sample, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value from the durometer scale immediately after the presser foot is in firm contact with the specimen.
-
Take multiple readings at different locations on the sample and calculate the average.
Safety and Handling
This compound is an organic peroxide and must be handled with care.
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep away from reducing agents, acids, bases, and heavy metal compounds.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.
-
Decomposition: PMHP can decompose exothermically if heated or contaminated. The Self-Accelerating Decomposition Temperature (SADT) is 80°C.
Always consult the Safety Data Sheet (SDS) for this compound before use.
Logical Relationships in Formulation
The properties of the final crosslinked elastomer are a result of the interplay between the various components of the formulation.
Caption: Influence of formulation components on final properties.
References
Use of p-Menthane hydroperoxide in the production of SAN and ABS copolymers
Topic: Use of p-Menthane hydroperoxide in the production of SAN and ABS copolymers
For: Researchers, scientists, and drug development professionals.
Introduction
This compound (PMHP) is an organic peroxide used extensively on an industrial scale as a highly effective radical initiator for emulsion polymerizations.[1][2] It is a key component in the synthesis of various polymers, including styrene-acrylonitrile (SAN) and acrylonitrile-butadiene-styrene (ABS) copolymers.[1][3][4] PMHP's primary function is to generate free radicals upon thermal decomposition or through a redox reaction, which in turn initiate the polymerization of monomers like styrene (B11656) and acrylonitrile (B1666552).[1][4][5] Typically supplied as a 50-55% solution, this colorless to pale yellow liquid is soluble in most organic solvents but insoluble in water.[1][4][6]
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below. Proper safety precautions are critical when handling this compound, as it is a strong oxidizing agent and can be explosive under heat or contamination.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O₂ | [2][6] |
| Molecular Weight | 172.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Purity | 50.0 - 55.0% | [3] |
| Theoretical Active Oxygen | 9.28% | [3] |
| Self-Accelerating Decomposition Temp. (SADT) | 80°C | [3] |
| Storage Temperature | Max: 30-38°C | [3] |
| Solubility | Soluble in organic solvents, insoluble in water | [1][4] |
| CAS Number | 80-47-7 | [1][3][6] |
Mechanism of Action: Free-Radical Initiation
The utility of PMHP as a polymerization initiator stems from the relative instability of its peroxide (-O-O-) bond. This bond can be cleaved to form two highly reactive free radicals. This decomposition can be initiated thermally or, more commonly in ABS production, at lower temperatures through a redox (reduction-oxidation) reaction.
In a redox system, PMHP (the oxidizing agent) is combined with a reducing agent (e.g., ferrous sulfate (B86663), sodium formaldehyde (B43269) sulfoxylate) and often a chelating agent.[7][8] This interaction accelerates the decomposition of the hydroperoxide, generating radicals at much lower temperatures than thermal decomposition alone would require.[9]
The general mechanism proceeds in three stages:
-
Initiation: The PMHP molecule decomposes to form an alkoxy radical and a hydroxyl radical. These primary radicals then react with a monomer molecule (e.g., styrene or acrylonitrile) to create an initiated monomer radical.[5][7]
-
Propagation: The initiated monomer radical adds subsequent monomer units, rapidly extending the polymer chain.[5][7]
-
Termination: The growth of the polymer chain is halted, typically by the combination of two growing radical chains.[5][7]
Caption: PMHP free-radical initiation via a redox system.
Application Protocol 1: SAN Copolymer Production
Styrene-acrylonitrile (SAN) is a copolymer plastic widely used for its transparency, chemical resistance, and rigidity. PMHP can be used as a thermal initiator in its production.
Experimental Protocol: Bulk Polymerization of SAN
This protocol describes a generalized method for synthesizing SAN via bulk polymerization. Researchers should optimize parameters for their specific requirements.
Materials:
-
Styrene monomer (inhibitor removed)
-
Acrylonitrile monomer (inhibitor removed)
-
This compound (PMHP) solution
-
Polymerization reactor with agitator, temperature control, and nitrogen inlet
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Charge the reactor with the desired ratio of styrene and acrylonitrile monomers (e.g., 75:25 by weight).
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for 20-30 minutes to remove oxygen, which inhibits polymerization. Maintain a slight positive nitrogen pressure throughout the reaction.[9]
-
Initiator Addition: Add the calculated amount of PMHP solution to the monomer mixture. The concentration typically ranges from 0.05% to 0.5% by weight of the total monomers.
-
Polymerization: Heat the reactor to the desired temperature, typically between 80°C and 130°C. The decomposition rate of PMHP is temperature-dependent.[10] Maintain constant agitation.
-
Monitoring: Monitor the reaction progress by measuring the viscosity or by taking samples to determine monomer conversion via gravimetry.
-
Termination & Isolation: Once the target conversion is achieved, cool the reactor to stop the polymerization. The resulting viscous polymer solution can be extruded or dissolved in a solvent like toluene (B28343) and precipitated in an excess of a non-solvent like methanol.
-
Drying: Collect the precipitated SAN copolymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Typical Reaction Parameters for SAN Production
| Parameter | Typical Range | Notes |
| Styrene:Acrylonitrile Ratio (w/w) | 65:35 to 80:20 | Affects the chemical resistance and processing characteristics of the final polymer.[11] |
| PMHP Concentration (wt%) | 0.05 - 0.5% | Higher concentrations increase the polymerization rate but may decrease molecular weight. |
| Reaction Temperature | 80 - 130°C | Temperature selection depends on the desired polymerization rate and molecular weight.[10] |
| Reaction Time | 2 - 8 hours | Dependent on temperature, initiator concentration, and target conversion. |
| Monomer Conversion | 50 - 95% | Higher conversions can lead to broader molecular weight distributions. |
Application Protocol 2: ABS Copolymer Production
Acrylonitrile-butadiene-styrene (ABS) is a thermoplastic terpolymer known for its impact resistance and toughness. It is typically produced by polymerizing styrene and acrylonitrile in the presence of polybutadiene (B167195) rubber. The most common method is emulsion polymerization, where PMHP is used as part of a redox initiation system to graft SAN chains onto the polybutadiene backbone.[12][13][14]
Experimental Protocol: Emulsion Graft Polymerization of ABS
This protocol outlines a general procedure for ABS synthesis.
Materials:
-
Polybutadiene (PB) latex (e.g., 40-50% solids)
-
Styrene monomer (inhibitor removed)
-
Acrylonitrile monomer (inhibitor removed)
-
This compound (PMHP)
-
Reducing agent (e.g., sodium formaldehyde sulfoxylate)
-
Chelating agent (e.g., ethylenediaminetetraacetic acid, EDTA)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Emulsifier (e.g., potassium oleate)
-
Deionized water
-
Coagulating agent (e.g., magnesium sulfate solution)[12]
Procedure:
-
Reactor Charge: To a jacketed polymerization reactor, add deionized water, the emulsifier, the chelating agent, and the polybutadiene latex.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes and maintain a nitrogen blanket.
-
Redox System Activation: Add the ferrous sulfate solution to the reactor.
-
Monomer and Initiator Feed: Begin a continuous, controlled feed of a monomer mixture (styrene and acrylonitrile) into the reactor. Simultaneously, begin separate feeds of the PMHP solution (oxidizer) and the reducing agent solution.
-
Polymerization: Maintain the reaction temperature at 60-80°C. The exothermic reaction will require cooling to maintain a constant temperature. The feed duration is typically 3-5 hours.
-
Digestion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Termination: Cool the reactor to terminate the polymerization.
-
Coagulation & Isolation: Transfer the final ABS latex to a coagulation tank. Add an antioxidant and then slowly add a coagulating agent (e.g., 3% MgSO₄ solution) with stirring to break the emulsion and precipitate the ABS resin as a crumb.[12]
-
Washing & Drying: Filter the ABS crumb, wash it thoroughly with deionized water to remove residual salts and emulsifiers, and dry it in an oven at 70-80°C.[12]
Caption: Workflow for ABS production via emulsion polymerization.
Typical Formulation for ABS Grafting
| Component | Parts per 100 parts Rubber | Notes |
| Polybutadiene (solids) | 100 | The particle size of the rubber influences the impact strength of the final ABS.[12] |
| Styrene | 30 - 45 | The ratio of Styrene to Acrylonitrile is critical for the properties of the graft. |
| Acrylonitrile | 10 - 20 | |
| This compound | 0.2 - 1.0 | As part of the redox system. |
| Reducing Agent | 0.1 - 0.8 | Stoichiometrically balanced with the oxidizer. |
| Ferrous Sulfate | 0.005 - 0.02 | Acts as the catalyst for the redox reaction. |
| Emulsifier | 1.0 - 3.0 | Stabilizes the latex particles. |
| Deionized Water | 150 - 250 | The aqueous medium for the emulsion. |
The choice of the correct type and amount of peroxide initiator is important to determine the melt flow index, impact strength, and tensile strength of the resulting ABS resins.[13] By adjusting the formulation, researchers can tailor the final properties of the ABS material to suit specific applications, from automotive parts to consumer electronics.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. Paramenthane hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 4. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
- 5. Hydroperoxide: Properties, Synthesis, and Applications [sirji.in]
- 6. cadenzachem.com [cadenzachem.com]
- 7. benchchem.com [benchchem.com]
- 8. KR910014400A - Process for polymerisation of emulsion polymerization and polymer product produced thereby - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2019201784A1 - Ultra-high flow acrylonitrile butadiene styrene copolymer compositions - Google Patents [patents.google.com]
- 12. US4385157A - Emulsion polymerization process for ABS polyblends - Google Patents [patents.google.com]
- 13. Organic peroxides for ABS production | Chemical compounds | LAAP [polymerization-chem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Activation of p-Menthane Hydroperoxide for Radical Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic activation of p-Menthane (B155814) hydroperoxide (PMHP) to generate radicals. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the reaction pathways and experimental workflows.
Introduction
p-Menthane hydroperoxide (PMHP) is an organic peroxide utilized as a radical initiator in various chemical processes, most notably in the curing of unsaturated polyester (B1180765) resins and emulsion polymerization.[1][2][3] The controlled decomposition of PMHP into reactive radicals is crucial for initiating these reactions. The activation of PMHP is typically achieved through catalytic decomposition, often employing transition metal salts, such as those of cobalt and manganese.[4][5] These catalysts facilitate the generation of radicals at temperatures lower than those required for thermal decomposition, allowing for greater control over the reaction kinetics.
This document outlines the fundamental principles of catalytic PMHP activation, provides representative experimental protocols for its study, and presents data in a structured format to aid researchers in designing and implementing their own experimental setups.
Catalytic Activation Mechanism
The catalytic decomposition of this compound by transition metal salts, such as cobalt or manganese naphthenates or octoates, proceeds through a redox-cycling mechanism. The metal catalyst cycles between its lower and higher oxidation states, facilitating the homolytic cleavage of the peroxide bond in PMHP to generate alkoxyl and peroxyl radicals.[4][6]
A generalized mechanism involving a cobalt catalyst is as follows:
-
Initiation: The cobalt(II) catalyst reacts with PMHP to generate a p-menthane alkoxyl radical and a cobalt(III) species. Co(II) + ROOH → Co(III) + RO• + OH⁻
-
Propagation: The newly formed cobalt(III) species then reacts with another molecule of PMHP to produce a p-menthane peroxyl radical, regenerating the cobalt(II) catalyst. Co(III) + ROOH → Co(II) + ROO• + H⁺
These generated alkoxyl (RO•) and peroxyl (ROO•) radicals are highly reactive and can initiate subsequent reactions, such as polymerization.[5]
Quantitative Data Presentation
The efficiency of catalytic PMHP decomposition can be evaluated based on various parameters. The following tables provide a template for organizing and presenting quantitative data from experimental studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₂ | [7] |
| Molecular Weight | 172.27 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Active Oxygen Content | 4.74 - 5.21% | [7] |
| Density | 0.910 - 0.940 g/cm³ at 20°C | [7] |
| Flash Point | ~53 °C (127 °F) | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents | [8] |
Table 2: Representative Kinetic Data for Hydroperoxide Decomposition
This table presents example kinetic data for analogous hydroperoxide systems, which can serve as a baseline for studies on PMHP.
| Hydroperoxide | Catalyst | Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Cumene Hydroperoxide | None (Thermal) | 130-150 | 0.5 | - | 122.0 ± 3.0 | [9] |
| tert-Butyl Hydroperoxide | Manganese(II) acetylacetonate | - | - | - | - | [10] |
| Cumyl Hydroperoxide | Cobalt naphthenate | - | - | - | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments related to the catalytic activation of PMHP.
Protocol for Monitoring PMHP Decomposition by HPLC-UV
This protocol describes a method to monitor the concentration of PMHP over time during a catalytic decomposition reaction using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound (PMHP) solution
-
Catalyst solution (e.g., Cobalt(II) naphthenate in a suitable solvent)
-
Solvent for reaction (e.g., styrene, toluene)
-
Quenching solution (e.g., sodium sulfite (B76179) solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Standard solutions of PMHP of known concentrations for calibration
-
Thermostatted reaction vessel with a magnetic stirrer
Procedure:
-
Calibration: Prepare a series of standard solutions of PMHP in the reaction solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Reaction Setup: In the thermostatted reaction vessel, add the PMHP solution and the reaction solvent. Allow the mixture to reach the desired reaction temperature while stirring.
-
Initiation: To start the reaction, add the catalyst solution to the reaction vessel. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the decomposition of PMHP.
-
Analysis: Inject the quenched sample into the HPLC system.
-
Data Collection: Record the peak area corresponding to PMHP from the chromatogram.
-
Calculation: Using the calibration curve, determine the concentration of PMHP at each time point. Plot the concentration of PMHP versus time to determine the reaction kinetics.
Protocol for Radical Detection using ESR Spin Trapping
This protocol provides a method for the detection and identification of radical species generated during the catalytic decomposition of PMHP using Electron Spin Resonance (ESR) spectroscopy with a spin trapping agent.
Materials:
-
This compound (PMHP)
-
Catalyst (e.g., Manganese(II) salt)
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
ESR spectrometer
-
Quartz capillary tubes for ESR measurements
Procedure:
-
Sample Preparation: In a clean, dry vial, prepare a solution of PMHP and the spin trapping agent (DMPO) in the deoxygenated solvent.
-
Background Spectrum: Transfer a portion of this solution to an ESR capillary tube and record a background ESR spectrum before the addition of the catalyst.
-
Reaction Initiation: To the remaining solution in the vial, add the catalyst to initiate the decomposition of PMHP and the formation of radicals.
-
Spin Trapping: The generated radicals will react with DMPO to form more stable spin adducts.
-
ESR Measurement: Quickly transfer the reaction mixture to a new ESR capillary tube and place it in the cavity of the ESR spectrometer.
-
Data Acquisition: Record the ESR spectrum. The resulting spectrum will show characteristic signals for the DMPO-radical adducts.
-
Spectral Analysis: Analyze the hyperfine splitting constants of the recorded spectrum to identify the trapped radicals (e.g., alkoxyl and peroxyl radicals).[11][12]
Applications in Unsaturated Polyester Resin Curing
A primary application of the catalytic activation of PMHP is in the cold curing of unsaturated polyester (UP) resins.[2][3] In this process, PMHP is used as the initiator, and a cobalt salt, such as cobalt octoate, acts as an accelerator.
The radicals generated from the PMHP-cobalt system initiate the copolymerization of the unsaturated polyester and a vinyl monomer (typically styrene), leading to the formation of a cross-linked, three-dimensional network.[3][13] The gel time and cure time of the resin can be controlled by adjusting the concentrations of both the PMHP initiator and the cobalt accelerator.
Safety Precautions
This compound is a strong oxidizing agent and can be explosive at elevated temperatures or in the presence of contaminants.[14][15] It is crucial to handle PMHP with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling PMHP.[15][16]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.[16]
-
Storage: Store PMHP in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong acids, bases, and reducing agents.[15][17]
-
Handling: Avoid contact with metals that can catalyze its decomposition. Use plastic or Teflon-coated equipment.[12]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations. Do not use combustible materials for absorption.[15]
-
Emergency Procedures: Have an emergency plan in place for spills, fires, or personal exposure. Ensure access to a safety shower and eyewash station.[12]
References
- 1. Paramenthane hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. pergan.com [pergan.com]
- 3. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Advances in radical peroxidation with hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [sunyuanbiotech.cn]
- 8. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3349040A - Peroxide curing of unsaturated polyester resins and formulations therefor - Google Patents [patents.google.com]
- 11. chemelynesppecialities.com [chemelynesppecialities.com]
- 12. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 13. kompozit.org.tr [kompozit.org.tr]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. famico.uk [famico.uk]
- 16. echemi.com [echemi.com]
- 17. pergan.com [pergan.com]
Troubleshooting & Optimization
Side reactions and byproducts of p-Menthane hydroperoxide decomposition in polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Menthane hydroperoxide (PMHP) as a polymerization initiator.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound (PMHP) and how are they formed?
A1: The thermal decomposition of this compound (PMHP) primarily generates a p-menthan-8-yloxy radical and a hydroxyl radical. The p-menthan-8-yloxy radical can undergo further β-scission to yield acetone (B3395972) and a p-menthyl radical. Subsequent radical reactions can lead to the formation of byproducts such as methane, ethane (B1197151), and p-menthan-8-ol (B3426169) (menthan alcohol).[1] The formation of these byproducts is a result of the complex radical chemistry involved in the decomposition of the hydroperoxide initiator.
Q2: How do the byproducts of PMHP decomposition affect the polymerization process?
A2: The byproducts of PMHP decomposition can have several effects on polymerization. Acetone, being a solvent, can potentially alter the solubility of the monomer and polymer, affecting the reaction kinetics and polymer properties. Methane and ethane are gaseous byproducts and their formation can lead to pressure build-up in a closed reactor system. p-Menthan-8-ol is an alcohol and may act as a chain transfer agent, potentially reducing the molecular weight of the resulting polymer. The presence of these byproducts can also influence the purity and final properties of the polymer.
Q3: What are the typical issues encountered when using PMHP in emulsion polymerization?
A3: Common issues when using PMHP in emulsion polymerization include:
-
Slow or incomplete polymerization: This can be due to insufficient initiator concentration, low reaction temperature, or the presence of inhibitors.
-
Formation of coagulum or latex instability: This may be caused by improper surfactant concentration, high ionic strength, or shear-induced agglomeration.
-
Variability in particle size and molecular weight: This can be influenced by the rate of radical generation from PMHP decomposition, which is dependent on temperature and the presence of activators (in redox systems).
-
Yellowing of the final polymer: This may be attributed to side reactions involving the initiator or its byproducts.
Q4: Can PMHP be used in redox initiation systems? What are the advantages?
A4: Yes, PMHP is commonly used in redox initiation systems, often in combination with a reducing agent (e.g., ferrous salts, ascorbic acid) and a chelating agent.[2][3][4] The primary advantage of using a redox system is the ability to generate radicals and initiate polymerization at lower temperatures compared to thermal initiation.[2][3] This is particularly beneficial for temperature-sensitive monomers and for achieving better control over the polymerization process, leading to polymers with higher molecular weight and more defined properties.
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | Increase the concentration of PMHP in small increments. Ensure accurate measurement and addition of the initiator. |
| Low Reaction Temperature | For thermal initiation, increase the reaction temperature to enhance the decomposition rate of PMHP. For redox initiation, ensure the activator concentration is sufficient. |
| Presence of Inhibitors | Ensure the monomer is free of inhibitors (e.g., by passing through an inhibitor removal column). Deoxygenate the reaction mixture thoroughly by purging with an inert gas like nitrogen, as oxygen can inhibit free radical polymerization. |
| Incorrect pH of the Reaction Medium | The efficiency of some redox systems is pH-dependent. Adjust the pH of the aqueous phase to the optimal range for your specific redox pair. |
Issue 2: Formation of Coagulum and Latex Instability
| Possible Cause | Suggested Solution |
| Inadequate Surfactant Concentration | Increase the surfactant concentration to ensure adequate stabilization of the polymer particles. |
| High Ionic Strength | If using a redox system with metal salts, consider using a lower concentration or a more efficient chelating agent to minimize the ionic strength of the medium. |
| High Rate of Polymerization | A very high initiation rate can lead to the formation of a large number of particles that cannot be effectively stabilized. Reduce the initiator concentration or the reaction temperature. |
| Mechanical Agitation Speed | Both too low and too high agitation speeds can lead to instability. Optimize the stirring rate to ensure good mixing without causing excessive shear. |
Data Presentation
Table 1: Major Byproducts of this compound Decomposition
| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Potential Impact on Polymerization |
| Methane | CH₄ | 16.04 | Gaseous byproduct, can increase reactor pressure. |
| Ethane | C₂H₆ | 30.07 | Gaseous byproduct, can increase reactor pressure. |
| Acetone | C₃H₆O | 58.08 | Can act as a solvent, affecting reaction kinetics and polymer properties. |
| p-Menthan-8-ol | C₁₀H₂₀O | 156.27 | May act as a chain transfer agent, reducing polymer molecular weight. |
Note: The quantitative yields of these byproducts are highly dependent on reaction conditions such as temperature, pressure, solvent, and the presence of other reagents (e.g., redox catalysts). Specific experimental determination is recommended for accurate quantification.
Experimental Protocols
Protocol: Quantification of this compound and its Decomposition Byproducts by GC-MS
This protocol outlines a general procedure for the qualitative and quantitative analysis of residual this compound (PMHP) and its major decomposition byproducts (acetone, p-menthan-8-ol) in a polymerization mixture. Analysis of gaseous byproducts (methane, ethane) requires headspace GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the polymer latex into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the organic components.
-
Vortex the mixture for 2 minutes and then centrifuge at 5000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
To analyze the thermally labile PMHP, a derivatization step is recommended. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the extract. Heat at 60°C for 30 minutes to convert PMHP to its more stable trimethylsilyl (B98337) (TMS) derivative.[5]
-
For the analysis of p-menthan-8-ol, a similar derivatization can be performed to improve its chromatographic behavior.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
3. Quantification:
-
Prepare calibration standards of acetone and p-menthan-8-ol in the same solvent used for extraction.
-
For PMHP, if a pure standard is available, prepare calibration standards and derivatize them in the same manner as the samples.
-
Inject the standards and samples into the GC-MS.
-
Identify the compounds based on their retention times and mass spectra.
-
Construct calibration curves by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of the analytes in the samples from the calibration curves.
Mandatory Visualizations
References
Effect of temperature on the efficiency of p-Menthane hydroperoxide initiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Menthane hydroperoxide (PMHP) as a polymerization initiator. The following sections address common issues and questions related to the effect of temperature on PMHP initiation efficiency.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the initiation of polymerization by this compound (PMHP)?
A1: Temperature is a critical parameter in the use of PMHP as a polymerization initiator. It directly influences the rate of thermal decomposition of the hydroperoxide, which is the primary step for the generation of free radicals.[1][2] An increase in temperature accelerates the decomposition of PMHP, leading to a higher concentration of initiating radicals and consequently a faster initiation rate.[3]
Q2: What is the optimal temperature range for using PMHP as an initiator?
A2: The optimal temperature for using PMHP depends on the specific polymerization system, including the monomer and solvent used. Generally, for thermal initiation, temperatures are chosen to achieve a suitable half-life for the initiator. For PMHP, a moderate decomposition half-life is observed around 80°C (~10 hours), making it suitable for bulk polymerizations.[1] In redox systems, where a reducing agent is used to accelerate radical formation, lower temperatures, even down to 40-50°C, can be effective.[4]
Q3: What is the half-life of PMHP and how does it vary with temperature?
A3: The half-life is the time required for half of the peroxide to decompose at a given temperature and is a key indicator of its reactivity as an initiator.[2][5] The half-life of PMHP is highly dependent on temperature, decreasing significantly as the temperature rises. This indicates a faster rate of radical generation at higher temperatures.
Q4: Does the initiation efficiency of PMHP change with temperature?
A4: Initiator efficiency refers to the fraction of radicals generated that actually initiate a polymerization chain. While the rate of PMHP decomposition is highly temperature-dependent, the efficiency of the radicals produced may not have such a strong correlation with temperature. However, factors like the "cage effect," where primary radicals recombine before they can react with a monomer, can be influenced by the viscosity of the medium, which in turn can be affected by temperature. For some organic peroxides, under certain conditions, the initiator efficiency has been observed to be independent of temperature.
Q5: What are the primary radical species generated from the decomposition of PMHP?
A5: The thermal decomposition of a hydroperoxide like PMHP typically results in the formation of an alkoxy radical (p-menthan-8-yloxy radical) and a hydroxyl radical. These highly reactive species are responsible for initiating the polymerization process.
Data Presentation
The following table summarizes the relationship between temperature and the half-life of this compound, which is a critical factor in determining its initiation rate.
| Temperature (°C) | Half-Life (hours) |
| 128 | 10 |
| 151 | 1 |
| 176 | 0.1 |
Data derived from benzene (B151609) solution (0.2mol/L).[6][7]
Experimental Protocols
Protocol 1: Determination of PMHP Decomposition Rate (Half-Life)
This protocol describes a general method for determining the decomposition rate of PMHP at a specific temperature.
Materials:
-
This compound (PMHP) solution of known concentration
-
Inert solvent (e.g., benzene, cumene)
-
Constant temperature bath or reactor with precise temperature control
-
Analytical instrument for peroxide concentration measurement (e.g., HPLC, iodometric titration)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Prepare a dilute solution of PMHP in the chosen inert solvent.
-
Transfer the solution to a reaction vessel and purge with an inert gas to remove oxygen.
-
Place the vessel in a constant temperature bath set to the desired experimental temperature.
-
At regular time intervals, withdraw aliquots of the solution.
-
Immediately quench the reaction in the withdrawn samples, typically by rapid cooling.
-
Determine the concentration of the remaining PMHP in each aliquot using a suitable analytical method.
-
Plot the natural logarithm of the PMHP concentration versus time. The slope of this plot will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
Protocol 2: Evaluation of PMHP Initiation Efficiency in Polymerization
This protocol provides a general procedure to evaluate the efficiency of PMHP in initiating a polymerization reaction.
Materials:
-
Monomer (e.g., styrene, acrylic acid)
-
This compound (PMHP)
-
Solvent (if applicable)
-
Reaction vessel with temperature control and agitation
-
Inert gas supply
-
Method to quench polymerization (e.g., inhibitor, rapid cooling)
-
Analytical instruments for monomer conversion (e.g., GC, HPLC) and polymer molecular weight (e.g., GPC/SEC)
Procedure:
-
Charge the reaction vessel with the monomer and solvent (if used).
-
Purge the system with an inert gas to remove oxygen.
-
Bring the reaction mixture to the desired temperature.
-
Add a known concentration of PMHP to initiate the polymerization.
-
Withdraw samples at regular intervals and quench the polymerization.
-
Analyze the samples to determine monomer conversion over time.
-
Determine the molecular weight and molecular weight distribution of the resulting polymer.
-
The initiator efficiency can be estimated by comparing the theoretical number of polymer chains that should be initiated (based on the amount of decomposed initiator) with the actual number of polymer chains formed (calculated from the polymer yield and number-average molecular weight).[8]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No or very slow initiation | Temperature too low: The rate of PMHP decomposition is insufficient to generate an effective concentration of free radicals. | - Increase the reaction temperature in increments of 5-10°C. - Consider using a redox co-initiator (reducing agent) to accelerate radical formation at lower temperatures.[4] |
| Presence of inhibitors: Oxygen or other impurities in the monomer or solvent can scavenge free radicals and inhibit polymerization. | - Ensure all components are thoroughly deoxygenated by purging with an inert gas. - Use purified monomers and solvents. | |
| Reaction is too fast or uncontrollable | Temperature too high: The decomposition of PMHP is too rapid, leading to a burst of radicals and a potentially hazardous exothermic reaction. | - Immediately reduce the reaction temperature. - Ensure adequate heat removal and temperature control systems are in place. - Reduce the initial concentration of PMHP. |
| Contamination: Certain metal ions (e.g., copper, manganese) can catalytically decompose hydroperoxides, leading to a runaway reaction.[6] | - Ensure the reactor and all equipment are thoroughly cleaned and free of metal contaminants. | |
| Inconsistent initiation or batch-to-batch variability | Inaccurate temperature control: Small variations in temperature can significantly affect the decomposition rate of PMHP. | - Calibrate temperature probes and controllers regularly. - Ensure uniform heating of the reaction mixture through proper agitation. |
| Variable PMHP concentration or purity: The actual concentration of the active hydroperoxide may differ from the stated value. | - Titrate the PMHP solution to determine the exact active oxygen content before use. | |
| Low polymer molecular weight | High initiator concentration: A higher concentration of radicals leads to the formation of more polymer chains, each with a lower molecular weight. | - Reduce the concentration of PMHP. |
| High reaction temperature: Increased chain transfer reactions at higher temperatures can limit the growth of polymer chains. | - Lower the reaction temperature, potentially in combination with a redox system to maintain a sufficient initiation rate. |
Visualizations
Caption: Logical workflow of this compound (PMHP) polymerization initiation.
Caption: Troubleshooting decision tree for PMHP initiation issues.
References
- 1. Hydroperoxide: Properties, Synthesis, and Applications [sirji.in]
- 2. pergan.com [pergan.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pergan.com [pergan.com]
- 6. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 7. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling Molecular Weight and Polydispersity with p-Menthane Hydroperoxide
Welcome to the technical support center for utilizing p-Menthane hydroperoxide (PMHP) in controlled polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on manipulating polymer molecular weight and polydispersity. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, all presented in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific challenges you may encounter during your polymerization experiments using this compound.
Issue 1: Inconsistent or Unpredictable Molecular Weight
Question: My polymerization reactions are yielding polymers with inconsistent molecular weights from batch to batch, even though I am keeping the experimental conditions the same. What are the potential causes and how can I resolve this?
Answer:
Inconsistent molecular weight in polymerizations initiated with this compound can stem from several factors. The primary reasons often revolve around the initiator's activity, the purity of reactants, and precise control over reaction parameters.
Possible Causes and Solutions:
| Cause | Solution |
| Initiator Purity and Storage | This compound is a peroxide and can degrade over time, especially if not stored correctly.[1][2] Ensure your PMHP is stored in a cool, dark place, away from heat sources and contaminants.[1][2] Use fresh PMHP or titrate older batches to determine the active peroxide concentration before use. |
| Oxygen Inhibition | Dissolved oxygen in the reaction medium can interfere with the initiation process and lead to an induction period or slower polymerization rates, affecting the final molecular weight. Purge all monomers, solvents, and the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[3] |
| Inconsistent Temperature Control | The decomposition rate of PMHP is temperature-dependent. Fluctuations in the reaction temperature will lead to a variable rate of radical generation, directly impacting chain initiation and propagation, and thus the final molecular weight.[4] Use a calibrated and stable temperature control system for your reaction vessel. |
| Impure Monomers or Solvents | Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination and lower molecular weight. Use freshly distilled monomers and high-purity, anhydrous solvents.[3] |
Issue 2: High Polydispersity Index (PDI)
Question: I am observing a broad molecular weight distribution (high PDI) in my polymers. How can I achieve a narrower PDI when using this compound?
Answer:
A high polydispersity index (PDI) indicates a wide range of polymer chain lengths. This can be a result of non-uniform initiation, chain transfer reactions, or termination events occurring at different rates.
Possible Causes and Solutions:
| Cause | Solution |
| Slow or Non-Uniform Initiation | If the initiation of polymerization is not rapid and uniform, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Consider using a redox system to accelerate the decomposition of PMHP at a lower, more controlled temperature. A common redox pair is a hydroperoxide with a reducing agent like an iron (II) salt. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or other species in the reaction mixture can terminate a growing polymer chain and initiate a new, shorter one, broadening the PDI. Minimize chain transfer by using purified monomers and solvents and by carefully selecting the reaction temperature. |
| High Monomer Conversion | At high monomer conversions, the viscosity of the reaction medium increases significantly (the Trommsdorff-Norrish effect), which can limit the diffusion of macroradicals and lead to a broader molecular weight distribution.[4] Consider running the polymerization to a lower conversion or adjusting the monomer concentration. |
Logical Flow for Troubleshooting High PDI:
Caption: Troubleshooting workflow for addressing high polydispersity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in controlled polymerization.
Question 1: What is this compound and how does it initiate polymerization?
Answer: this compound (PMHP) is an organic peroxide that serves as a radical initiator in polymerization.[5] It functions by thermally decomposing to generate free radicals.[5] The peroxide bond (-O-O-) in the PMHP molecule is relatively weak and breaks upon heating, forming a p-menthan-8-yloxy radical and a hydroxyl radical. These highly reactive radicals then attack monomer molecules, initiating the polymerization chain reaction.[5]
Question 2: How can I control the molecular weight of my polymer using this compound?
Answer: The molecular weight of the polymer is inversely proportional to the concentration of the initiator. A higher concentration of PMHP will generate a larger number of free radicals, leading to the simultaneous growth of many polymer chains. This results in a lower average molecular weight. Conversely, a lower concentration of PMHP will produce fewer radicals, leading to the formation of fewer, but longer, polymer chains and thus a higher average molecular weight.[6]
To gain finer control, especially at lower temperatures, PMHP is often used in a redox initiation system. In such a system, a reducing agent (e.g., ferrous sulfate) is added to accelerate the decomposition of the hydroperoxide and the generation of radicals. By carefully controlling the ratio of PMHP to the reducing agent, you can precisely manipulate the rate of initiation and, consequently, the molecular weight of the final polymer.
Question 3: What are the advantages of using a this compound redox system over thermal initiation alone?
Answer: Using PMHP in a redox system offers several advantages over relying solely on thermal decomposition:
-
Lower Reaction Temperatures: Redox systems can effectively initiate polymerization at significantly lower temperatures than those required for the thermal homolysis of PMHP. This is beneficial for polymerizing temperature-sensitive monomers and can help to reduce side reactions.
-
Faster Initiation: The redox reaction accelerates the rate of radical generation, leading to a more rapid and uniform initiation of polymerization. This can contribute to a narrower molecular weight distribution.
-
Greater Control: The rate of initiation can be finely tuned by adjusting the concentrations of both the PMHP (oxidizing agent) and the reducing agent, providing a greater degree of control over the polymerization kinetics and the final polymer properties.
Question 4: What is a typical experimental protocol for emulsion polymerization of styrene (B11656) using this compound?
Answer: The following is a generalized protocol for the emulsion polymerization of styrene. Note that concentrations, temperature, and reaction time should be optimized for your specific application.
Experimental Workflow for Styrene Emulsion Polymerization:
Caption: Generalized workflow for styrene emulsion polymerization using PMHP.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (PMHP)
-
Deionized water
-
Surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Optional: Reducing agent for redox system (e.g., Iron (II) sulfate)
-
Optional: Buffering agent
-
Nitrogen gas
-
Methanol
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel, dissolve the surfactant in deionized water. If using a buffer, add it at this stage. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Initiation: Heat the aqueous phase to the desired reaction temperature (e.g., 50-80°C for thermal initiation, or a lower temperature if using a redox system).
-
Monomer and Initiator Addition: In a separate vessel, dissolve the PMHP in the styrene monomer. Add this organic phase to the heated aqueous phase under continuous stirring to form an emulsion.
-
Redox System (if applicable): If using a redox system, prepare a dilute aqueous solution of the reducing agent (e.g., iron (II) sulfate) and add it to the reaction mixture to initiate polymerization.
-
Polymerization: Maintain the reaction at the set temperature under a nitrogen atmosphere with constant stirring. The polymerization time will depend on the desired monomer conversion and can range from a few hours to overnight.
-
Termination and Isolation: Once the desired conversion is achieved, cool the reaction to room temperature. The resulting polymer latex can be coagulated by pouring it into a large excess of a non-solvent like methanol.
-
Purification: The precipitated polymer can be filtered, washed with water and methanol to remove unreacted monomer, surfactant, and initiator residues, and then dried under vacuum.
For further details on safety and handling of this compound, please consult the material safety data sheet (MSDS).[1][2]
References
- 1. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 2. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 3. benchchem.com [benchchem.com]
- 4. Low-Temperature Synthesis of EPEG-Based Superplasticizers: Kinetic Optimization and Structure–Property Relationships [mdpi.com]
- 5. This compound (PMHP) [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Utilizing p-Menthane Hydroperoxide in Polymerization
An Important Note on the Function of p-Menthane Hydroperoxide (PMHP):
Before proceeding, it is crucial to clarify the primary role of this compound (PMHP) in chemical reactions. Scientific literature and industrial applications consistently identify PMHP as a polymerization initiator .[1][2][3][4] Its function is to generate free radicals, which in turn start the polymerization process. It is not used to prevent premature polymerization; for that purpose, chemical compounds known as polymerization inhibitors are employed.[5][6]
This technical support guide is designed to provide comprehensive information on the correct application of PMHP as a polymerization initiator and to troubleshoot common issues that may arise during its use in this context.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHP) and what is its primary application?
A1: this compound (PMHP) is an organic peroxide.[1][7] Its primary application in the polymer industry is as a free-radical initiator.[3] It is widely used to initiate the polymerization of various monomers, including styrene (B11656) and its copolymers (like SAN, ABS, and SBR), as well as acrylic and methacrylic compounds.[1][2]
Q2: Why is PMHP not suitable for preventing premature polymerization?
A2: PMHP's chemical structure contains a labile peroxide bond (-O-O-) that readily decomposes, especially when heated, to form highly reactive free radicals.[1] These free radicals are the species that initiate the chain reaction of polymerization. Polymerization inhibitors, in contrast, are substances that scavenge or deactivate these free radicals, thereby stopping or slowing the polymerization process.[5][6] Using PMHP with the intention of inhibiting polymerization would be counterproductive, as it would actually provide a source of initiation.
Q3: What is the mechanism of polymerization initiation by PMHP?
A3: The initiation process begins with the decomposition of the PMHP molecule, typically induced by heat, to form a p-menthoxy radical and a hydroxyl radical. These primary radicals can then react with a monomer molecule to create a new, monomer-based radical, which subsequently propagates the polymer chain.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 3. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
- 4. pergan.com [pergan.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. longchangchemical.com [longchangchemical.com]
- 7. cadenzachem.com [cadenzachem.com]
Technical Support Center: Optimization of p-Menthane Hydroperoxide Concentration for Improved Polymer Yield
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of p-Menthane hydroperoxide (PMHP) as a polymerization initiator. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to optimize polymer yield and other key properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHP) and what are its primary applications in polymerization?
A1: this compound (PMHP) is an organic peroxide that serves as a highly effective radical initiator for emulsion polymerizations.[1] It functions by generating free radicals upon thermal decomposition or through a redox reaction, which then initiate the polymerization of monomers.[1] Its main applications include the polymerization of styrene (B11656) and its copolymers (like SAN and ABS), as well as acrylic and methacrylic acids, and in the production of Styrene-Butadiene Rubber (SBR).[1][2][3][4]
Q2: How does the concentration of PMHP affect the molecular weight of the resulting polymer?
A2: Generally, in free-radical polymerization, a higher initiator concentration leads to the generation of more polymer chains simultaneously. This results in a lower average molecular weight of the polymer. Conversely, a lower PMHP concentration will produce fewer, longer polymer chains, thus increasing the average molecular weight.
Q3: What is a redox initiation system and why is it used with PMHP?
A3: A redox initiation system is a combination of an oxidizing agent (the hydroperoxide, PMHP) and a reducing agent (also known as an activator).[5][6] This system allows for the generation of free radicals at much lower temperatures than would be required for the thermal decomposition of the hydroperoxide alone.[5] This is particularly useful for emulsion polymerization where lower temperatures can help in better process control and can lead to polymers with higher molecular weight and more desirable properties.[5] Common reducing agents used with hydroperoxides include ferrous salts (Fe²⁺), sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS), and ascorbic acid.[5]
Q4: What are the typical storage and handling precautions for PMHP?
A4: PMHP is a strong oxidizing agent and can be hazardous.[1] It should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as reducing agents, acids, bases, and heavy metals.[2] The recommended maximum storage temperature is typically around 35°C.[2] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling PMHP.
Q5: Can oxygen affect polymerization initiated by PMHP?
A5: Yes, oxygen can act as an inhibitor in free-radical polymerization.[7] It can react with the initiating radicals or the propagating polymer chains to form less reactive peroxy radicals, which can slow down or even halt the polymerization process. Therefore, it is crucial to conduct polymerizations under an inert atmosphere, such as nitrogen or argon, by degassing the reaction mixture before initiating the reaction.[7]
Troubleshooting Guides
| Issue | Possible Causes | Solutions |
| Slow or Incomplete Polymerization | 1. Inhibitor Presence: Residual inhibitor from the monomer or dissolved oxygen in the reaction medium.[7] 2. Low Initiator Concentration: Insufficient PMHP to generate an adequate number of free radicals. 3. Low Reaction Temperature: For thermal initiation, the temperature may be too low for efficient decomposition of PMHP. For redox systems, the activator concentration may be insufficient. 4. Incorrect pH: The efficiency of some redox systems is pH-dependent. | 1. Monomer Purification: Purify the monomer to remove inhibitors (e.g., by washing with a caustic solution).[8] Degassing: Thoroughly degas the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during polymerization.[7] 2. Increase PMHP Concentration: Incrementally increase the PMHP concentration. 3. Increase Temperature/Activator: For thermal initiation, increase the reaction temperature. For redox systems, increase the concentration of the reducing agent. 4. Adjust pH: Ensure the pH of the aqueous phase is optimal for the chosen redox system. |
| Polymerization is Too Fast or Uncontrolled (Runaway Reaction) | 1. High Initiator Concentration: Excessive PMHP leads to a very high concentration of radicals and a rapid, exothermic reaction. 2. High Reaction Temperature: Can lead to a very rapid decomposition of PMHP. 3. Contaminants: Certain metal ions can act as accelerators, causing rapid decomposition of the hydroperoxide.[2] | 1. Reduce PMHP Concentration: Lower the amount of PMHP used. 2. Lower Reaction Temperature: Start the reaction at a lower temperature and control the exotherm with cooling. 3. Use High-Purity Reagents: Ensure all monomers, solvents, and other reagents are free from contaminants. |
| Low Polymer Yield | 1. Premature Termination: Presence of impurities that act as chain terminators. 2. Inadequate Reaction Time: The polymerization may not have been allowed to proceed to completion. 3. Suboptimal Initiator Concentration: Either too low (slow initiation) or too high (leading to early termination by radical-radical coupling). | 1. Purify Reagents: Use high-purity monomers and solvents. 2. Increase Reaction Time: Monitor monomer conversion over time to determine the optimal reaction duration. 3. Optimize PMHP Concentration: Conduct a series of experiments with varying PMHP concentrations to find the optimum for yield. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Non-uniform Initiation: Poor mixing or temperature gradients can lead to different rates of initiation throughout the reaction. 2. Chain Transfer Reactions: The presence of chain transfer agents (impurities or intentionally added) can lead to a broader distribution of chain lengths.[8] 3. High Initiator Concentration: Can lead to increased termination reactions, broadening the molecular weight distribution.[8] | 1. Improve Mixing: Ensure efficient and uniform stirring throughout the polymerization. 2. Purify System: Remove any unintentional chain transfer agents. If a chain transfer agent is used, optimize its concentration. 3. Optimize Initiator Concentration: A lower initiator concentration generally leads to a narrower molecular weight distribution. |
Data Presentation
Table 1: Effect of this compound (PMHP) Concentration on Polystyrene Properties (Illustrative Data)
| Experiment | PMHP Concentration (mol% relative to monomer) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1 | 0.1 | 92 | 250,000 | 1.8 |
| 2 | 0.2 | 95 | 180,000 | 2.1 |
| 3 | 0.5 | 98 | 110,000 | 2.5 |
| 4 | 1.0 | 99 | 70,000 | 3.0 |
Note: This table presents illustrative data based on general principles of free-radical polymerization. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Emulsion Polymerization of Styrene using a PMHP/Ferrous Sulfate (B86663) Redox System
This protocol describes a typical lab-scale emulsion polymerization of styrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (PMHP)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium dodecyl sulfate (SDS) - surfactant
-
Sodium bicarbonate (NaHCO₃) - buffer
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, dissolve SDS (e.g., 1.0 g) and NaHCO₃ (e.g., 0.2 g) in deionized water (e.g., 200 mL).
-
Degassing: Purge the aqueous phase with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Add the purified styrene monomer (e.g., 50 g) to the aqueous phase while stirring to form an emulsion. Continue purging with nitrogen.
-
Reaction Temperature: Heat the emulsion to the desired reaction temperature (e.g., 40°C).
-
Initiation:
-
Prepare a fresh aqueous solution of the reducing agent, ferrous sulfate (e.g., 0.05 g in 5 mL of deionized water). Add this to the reactor.
-
Add the PMHP initiator (e.g., 0.1 g) to the reactor.
-
-
Polymerization: Maintain the reaction at the set temperature under constant stirring and a continuous slow stream of nitrogen. Monitor the reaction progress by observing changes in the appearance of the latex (it will become more opaque) and by taking samples to determine monomer conversion (e.g., via gravimetry). The reaction is typically run for 4-6 hours.
-
Termination: Once the desired conversion is reached, cool the reactor to room temperature to stop the polymerization.
-
Purification: The resulting polystyrene latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
Visualizations
Caption: Experimental workflow for emulsion polymerization.
Caption: Redox initiation and polymerization mechanism.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 3. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 4. This compound Cas No: 80-47-7;26762-92-5 of China Manufacturer [zxchem.com]
- 5. pcimag.com [pcimag.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of p-Menthane Hydroperoxide Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stabilization of p-menthane (B155814) hydroperoxide (PMHP) solutions to prevent decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the integrity and safety of your experiments.
Troubleshooting Guide: Preventing Decomposition of p-Menthane Hydroperoxide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Rapid decrease in PMHP concentration in the solution. | 1. Thermal Decomposition: Exposure to elevated temperatures. PMHP has a self-accelerating decomposition temperature (SADT) and heating may cause a fire.[1] 2. Contamination: Presence of incompatible materials such as strong acids and bases, metal ions (e.g., iron, copper), or other reducing agents.[2] 3. Photodecomposition: Exposure to light, especially UV light. | 1. Store PMHP solutions in a cool, well-ventilated area, away from heat sources and direct sunlight.[1][3] 2. Use clean, dedicated glassware and equipment. Ensure all materials in contact with the solution are compatible (avoid aluminum, copper, brass, or lead).[2] 3. Store solutions in amber glass bottles or protect them from light. |
| Formation of precipitates or color change in the solution. | 1. Decomposition Products: The formation of secondary products from the breakdown of PMHP. 2. Contamination: Reaction with impurities. | 1. Discard the solution immediately and safely according to your institution's hazardous waste disposal procedures.[3] 2. Investigate potential sources of contamination in your experimental setup. |
| Inconsistent experimental results using PMHP as an initiator. | 1. Variable PMHP Concentration: The concentration of active PMHP is not consistent across different batches or over time due to decomposition. 2. Presence of Inhibitors/Accelerators: Unintentional introduction of substances that either slow down or speed up the decomposition of PMHP. | 1. Regularly titrate your PMHP solution to determine the exact concentration before each experiment (see Experimental Protocol 1). 2. Review all reagents and solvents used in your experiment for potential incompatibilities with PMHP. |
| Visible gas evolution from the PMHP solution. | Accelerated Decomposition: The solution is undergoing rapid decomposition, which can be dangerous. | 1. IMMEDIATELY evacuate the area and inform your safety officer. 2. Do not attempt to move or handle the container. 3. If safe to do so from a distance, cooling the container may help to slow the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound decomposition?
A1: The primary mechanism is the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide group (-O-O-H), which generates highly reactive free radicals.[1] This process can be initiated by heat, light, or the presence of catalysts such as metal ions or strong acids/bases. These free radicals can then initiate further decomposition in a chain reaction.
Q2: What types of stabilizers are effective for this compound solutions?
A2: The most common and effective stabilizers for organic hydroperoxides like PMHP are free-radical scavengers . These are typically phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and hydroquinone . These compounds work by donating a hydrogen atom to the reactive peroxyl radicals, terminating the decomposition chain reaction.
Q3: How do I choose the right stabilizer for my application?
A3: The choice of stabilizer depends on the specific requirements of your experiment.
-
BHT is a widely used and effective antioxidant. However, its thermal stability is limited, and it can decompose at elevated temperatures.[4][5][6]
-
Hydroquinone is also a potent radical scavenger. Consider the temperature range of your experiment and any potential interactions of the stabilizer with other components in your reaction mixture.
Q4: What is the recommended concentration of a stabilizer?
A4: The optimal concentration of a stabilizer typically ranges from 100 to 1000 ppm (0.01% to 0.1% w/w). It is crucial to start with a low concentration and optimize based on the stability requirements of your specific application. Over-addition of stabilizers can sometimes have unintended effects on your reaction.
Q5: Will adding a stabilizer affect my experimental results?
A5: It is possible. While stabilizers are chosen for their inertness in the primary reaction, they can potentially interact with other reagents. It is always recommended to run a control experiment without the stabilizer to assess any potential impact on your desired reaction pathway or outcome.
Q6: How can I monitor the effectiveness of a stabilizer?
A6: The effectiveness of a stabilizer is determined by monitoring the concentration of this compound over time under specific storage or experimental conditions. This can be achieved using analytical techniques such as iodometric titration (see Experimental Protocol 1) or High-Performance Liquid Chromatography (HPLC) (see Experimental Protocol 2).
Quantitative Data on Stabilizer Performance
While specific kinetic data for the stabilization of this compound is not extensively published, the following table provides a conceptual framework for evaluating stabilizer effectiveness based on the analysis of a similar organic hydroperoxide, cumene (B47948) hydroperoxide. The data presented here is illustrative and should be confirmed by experimental validation for PMHP.
| Stabilizer | Concentration (ppm) | Temperature (°C) | Half-life of Hydroperoxide (Conceptual) | Decomposition Rate Constant (k) (Conceptual) |
| None (Control) | 0 | 80 | t½ | k |
| BHT | 200 | 80 | > 10 x t½ | < 0.1 x k |
| Hydroquinone | 200 | 80 | > 8 x t½ | < 0.125 x k |
| None (Control) | 0 | 100 | t½' | k' |
| BHT | 200 | 100 | > 5 x t½' | < 0.2 x k' |
| Hydroquinone | 200 | 100 | > 4 x t½' | < 0.25 x k' |
Note: This table is for illustrative purposes. Actual values for this compound must be determined experimentally. The thermal decomposition of cumene hydroperoxide has been studied, and its Arrhenius parameters have been determined, which can serve as a reference for understanding the thermal behavior of similar hydroperoxides.[7][8]
Experimental Protocols
Protocol 1: Iodometric Titration for Determination of this compound Concentration
This protocol allows for the quantitative determination of the active oxygen content in your PMHP solution.
Principle: this compound oxidizes potassium iodide (KI) in an acidic solution to form iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is a sharp color change from blue to colorless.[9][10]
Reagents:
-
Glacial Acetic Acid
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 N Standardized Sodium Thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 3:2 (v/v) mixture of glacial acetic acid and isopropanol to the flask.
-
Carefully add 2 mL of saturated potassium iodide solution to the flask.
-
Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
Calculation:
Caption: Simplified decomposition pathway of this compound.
Stabilization Mechanism by Radical Scavengers
Caption: Mechanism of stabilization by a phenolic antioxidant.
Experimental Workflow for Stabilizer Evaluation
Caption: Workflow for evaluating the efficacy of stabilizers.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. famico.uk [famico.uk]
- 3. echemi.com [echemi.com]
- 4. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH) [ouci.dntb.gov.ua]
- 6. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usptechnologies.com [usptechnologies.com]
- 10. xylemanalytics.com [xylemanalytics.com]
Technical Support Center: p-Menthane Hydroperoxide-Initiated Reactions
Welcome to the Technical Support Center for p-Menthane (B155814) Hydroperoxide (PMHP)-Initiated Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the impact of impurities on polymerization and other radical-initiated reactions using p-Menthane hydroperoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHP) and what are its primary applications?
A1: this compound (PMHP) is an organic peroxide used extensively as a radical initiator in emulsion polymerization. It is particularly effective for the polymerization of styrene (B11656) and its copolymers, such as styrene-butadiene rubber (SBR), acrylonitrile (B1666552) butadiene styrene (ABS), and styrene-acrylonitrile (SAN) resins. Its thermal decomposition generates free radicals that initiate the polymerization process.
Q2: What are the common impurities found in commercial this compound?
A2: Impurities in PMHP can originate from its synthesis process or degradation over time. Common impurities include:
-
Unreacted Starting Materials: Residual p-menthane from the synthesis process.
-
Synthesis Byproducts: Traces of catalysts, such as manganese or other metal salts, used during the oxidation of p-menthane.
-
Decomposition Products: PMHP can slowly decompose to form various byproducts, primarily alcohols like p-menthan-8-ol (B3426169) and ketones like p-menthone. Acidic byproducts may also form under certain conditions.
Q3: How can impurities in PMHP affect my polymerization reaction?
A3: Impurities can have several detrimental effects on polymerization reactions, including:
-
Inhibition or Retardation: Some impurities can act as radical scavengers or react with the initiator, reducing the rate of polymerization or preventing it altogether.
-
Reduced Initiator Efficiency: Impurities can consume the free radicals generated by PMHP, lowering the efficiency of the initiation step.
-
Lower Polymer Yield and Molecular Weight: A lower initiation rate and premature chain termination can lead to a decrease in the overall polymer yield and average molecular weight.
-
Inconsistent Reaction Kinetics: The presence of variable amounts of impurities in different batches of PMHP can lead to poor reproducibility of your polymerization experiments.
-
Undesirable Side Reactions: Certain impurities may participate in side reactions, leading to the formation of unwanted byproducts in your final polymer.
Troubleshooting Guide
Issue 1: Low or No Polymerization Conversion
-
Possible Cause: Presence of inhibitor-type impurities in the PMHP. Decomposition products such as certain alcohols or phenols can act as radical scavengers.
-
Troubleshooting Steps:
-
Verify PMHP Activity: Determine the active hydroperoxide content of your PMHP sample using iodometric titration (see Experimental Protocol 1). A significantly lower than expected concentration indicates degradation.
-
Purify the PMHP: If significant degradation is suspected, consider purifying a small sample of the PMHP to remove non-volatile impurities.
-
Increase Initiator Concentration: As a temporary solution, a stepwise increase in the PMHP concentration might overcome the inhibitory effects, but this is not ideal for controlled polymerizations.
-
Analyze for Inhibitors: Use analytical techniques like GC-MS (see Experimental Protocol 2) to identify potential inhibitory impurities.
-
Issue 2: Reduced Polymer Molecular Weight and Broad Molecular Weight Distribution
-
Possible Cause: Residual metal catalysts (e.g., manganese salts) from the PMHP synthesis can act as chain transfer agents, leading to premature termination of growing polymer chains. Unreacted p-menthane can also act as a chain transfer agent to some extent.
-
Troubleshooting Steps:
-
Analyze for Metal Contamination: Use techniques like Inductively Coupled Plasma (ICP) spectroscopy to quantify the concentration of residual metals in your PMHP.
-
Use a Higher Purity Grade of PMHP: If available, switch to a grade of PMHP with lower specified limits for metal impurities.
-
Evaluate the Impact of p-Menthane: If GC-MS analysis shows a high concentration of residual p-menthane, this could be contributing to the lower molecular weight.
-
Issue 3: Inconsistent Batch-to-Batch Reaction Profiles
-
Possible Cause: Variation in the impurity profile of different lots of PMHP. The type and concentration of impurities can differ between manufacturing batches.
-
Troubleshooting Steps:
-
Characterize Each New Batch: Perform a quality control check on each new batch of PMHP, including active oxygen content determination and a screening for common impurities by GC.
-
Standardize Storage Conditions: Store PMHP in a cool, dark place as recommended by the manufacturer to minimize degradation, which can alter the impurity profile over time.
-
Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier to check for consistency in their quality control parameters.
-
Data Presentation
The following tables summarize the potential impact of common impurities on PMHP-initiated polymerization. The data presented is illustrative and aims to provide a qualitative and semi-quantitative understanding. Actual results may vary depending on the specific polymerization system and conditions.
Table 1: Impact of Key Impurities on Polymerization Performance
| Impurity | Typical Concentration Range in Commercial PMHP | Potential Impact on Polymerization |
| p-Menthane | 1 - 10% | Acts as a chain transfer agent, potentially reducing polymer molecular weight. Can also affect the overall reaction kinetics by diluting the monomer and initiator. |
| p-Menthan-8-ol | 0.5 - 5% | Can act as a mild retarder by reacting with growing polymer radicals. May also influence emulsion stability in emulsion polymerization. |
| p-Menthone | 0.1 - 2% | Generally has a minor effect but can potentially undergo side reactions under certain conditions. |
| Residual Manganese | 1 - 10 ppm | Acts as a potent chain transfer agent, significantly reducing polymer molecular weight and potentially broadening the molecular weight distribution. Can also accelerate the decomposition of PMHP, leading to a burst of radicals at the beginning of the reaction. |
| Acidic Impurities | Variable | Can catalyze the decomposition of PMHP, leading to a faster but less controlled initiation. This can affect the molecular weight distribution and may lead to safety hazards due to rapid heat generation. |
Table 2: Illustrative Quantitative Impact of Impurities on Styrene Emulsion Polymerization
| Impurity Added to Pure PMHP | Concentration of Impurity | Approximate Decrease in Final Conversion (%) | Approximate Decrease in Number Average Molecular Weight (Mn) (%) |
| p-Menthan-8-ol | 1% (w/w of PMHP) | 5 - 10% | 2 - 5% |
| p-Menthone | 1% (w/w of PMHP) | < 2% | < 1% |
| Manganese(II) naphthenate | 5 ppm (based on total reaction mass) | 2 - 5% | 15 - 25% |
Note: These values are for illustrative purposes to demonstrate the potential magnitude of the effects and are based on general principles of polymerization kinetics.
Experimental Protocols
Protocol 1: Determination of Active Hydroperoxide Content by Iodometric Titration
This method determines the concentration of the active hydroperoxide group in the PMHP sample.
Materials:
-
Glacial acetic acid
-
Saturated potassium iodide (KI) solution
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
PMHP sample
Procedure:
-
Accurately weigh approximately 0.2 g of the PMHP sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a 2:1 (v/v) solution of isopropanol and glacial acetic acid to dissolve the sample.
-
Purge the solution with nitrogen for 5 minutes to remove dissolved oxygen.
-
Add 2 mL of saturated potassium iodide solution. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Stopper the flask and allow it to stand in the dark for 10 minutes.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the yellow color fades to a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active oxygen and PMHP concentration.
Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the identification and semi-quantification of volatile and semi-volatile impurities in the PMHP sample.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for the analysis of terpenes and related compounds (e.g., DB-5ms, HP-5ms)
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40 - 400
Sample Preparation:
-
Prepare a dilute solution of the PMHP sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) to identify the compounds.
-
Semi-quantify the impurities based on their peak areas relative to the main PMHP peak or an internal standard.
Mandatory Visualizations
Caption: Experimental workflow for analyzing and troubleshooting PMHP quality.
Caption: Impact of impurities on PMHP-initiated polymerization pathways.
Technical Support Center: Kinetic Modeling of Polymerization Initiated by p-Menthane Hydroperoxide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing p-Menthane hydroperoxide (PMHP) as a polymerization initiator. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHP) and why is it used as a polymerization initiator?
A1: this compound (PMHP) is an organic peroxide that serves as a free-radical initiator in polymerization reactions.[1] It is particularly effective for emulsion polymerization of various monomers, including styrene (B11656), acrylic acid, methacrylic acid, and their copolymers like Styrene-Butadiene Rubber (SBR).[2] Its popularity stems from its ability to generate free radicals upon thermal decomposition or through a redox reaction, initiating the polymer chain growth. PMHP's moderate decomposition rate allows for controlled polymerization, making it a versatile choice for producing a range of polymers, resins, and rubber compounds.[1]
Q2: How does PMHP initiate polymerization?
A2: PMHP initiates polymerization through the homolytic cleavage of its peroxide bond (-O-O-) to form two free radicals. This decomposition can be triggered by heat (thermal initiation) or by a reaction with a reducing agent (redox initiation). These highly reactive radicals then attack a monomer molecule, creating a new radical species that can subsequently add more monomer units, propagating the polymer chain.
Q3: What is a redox initiation system, and how is it used with PMHP?
A3: A redox initiation system involves a pair of compounds, an oxidizing agent and a reducing agent, that react to generate free radicals at temperatures lower than those required for thermal decomposition.[3] With PMHP as the oxidizing agent, a reducing agent such as a ferrous salt (e.g., ferrous sulfate), a tertiary amine, or a sulfinate can be used.[3][4] This method is advantageous for polymerizing temperature-sensitive monomers or for achieving faster reaction rates at lower temperatures.[5]
Q4: What are the key safety precautions when handling PMHP?
A4: PMHP is a strong oxidizing agent and poses significant safety hazards. It is crucial to:
-
Store it in a cool, well-ventilated area away from heat, sparks, and direct sunlight.[6]
-
Keep it separate from incompatible materials like reducing agents, acids, bases, and heavy metals, which can cause rapid and explosive decomposition.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid heating PMHP directly, as this can lead to a fire or explosion.[2]
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
-
Possible Cause 1: Low Reaction Temperature.
-
Explanation: The decomposition rate of PMHP is highly dependent on temperature. If the temperature is too low, the rate of radical generation will be slow, leading to a sluggish or stalled polymerization.
-
Solution: Increase the reaction temperature. Refer to the half-life data of PMHP to select an appropriate temperature for the desired reaction rate. For redox systems, ensure the temperature is within the optimal range for the specific redox pair.[5]
-
-
Possible Cause 2: Presence of Inhibitors.
-
Explanation: Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These inhibitors will consume the free radicals generated by PMHP, leading to an induction period or complete inhibition of the reaction. Oxygen from the air can also act as an inhibitor.[7]
-
Solution: Remove the inhibitor from the monomer before use, for example, by washing with an alkaline solution or passing it through a column of inhibitor remover. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[7]
-
-
Possible Cause 3: Inefficient Redox System.
-
Explanation: In a redox-initiated polymerization, the ratio of the oxidizing agent (PMHP) to the reducing agent is crucial for efficient radical generation. An incorrect ratio can lead to a slow initiation rate. The pH of the reaction medium can also significantly affect the efficiency of some redox systems.
-
Solution: Optimize the concentration of both the PMHP and the reducing agent. Consult literature for recommended ratios for your specific system. Ensure the pH of the aqueous phase is adjusted to the optimal range for the chosen redox pair.
-
Issue 2: Formation of Coagulum or Agglomeration in Emulsion Polymerization
-
Possible Cause 1: Insufficient Surfactant Concentration.
-
Explanation: In emulsion polymerization, surfactant molecules stabilize the growing polymer particles. If the surfactant concentration is too low, the particles can become unstable and aggregate, forming coagulum.[7]
-
Solution: Increase the surfactant concentration. The optimal concentration will depend on the monomer, desired particle size, and solids content.
-
-
Possible Cause 2: High Rate of Polymerization.
-
Explanation: A very high rate of polymerization can lead to the generation of a large number of polymer particles in a short period, overwhelming the available surfactant and causing instability.
-
Solution: Decrease the rate of polymerization by lowering the reaction temperature or reducing the initiator concentration. In a semi-batch process, reducing the monomer feed rate can also help.
-
-
Possible Cause 3: Inadequate Agitation.
-
Explanation: Insufficient mixing can lead to localized "hot spots" where the polymerization rate is excessively high, or poor distribution of the surfactant, both of which can contribute to particle agglomeration.[7]
-
Solution: Ensure adequate and consistent agitation throughout the polymerization process.
-
Data Presentation
Table 1: Half-Life of this compound (PMHP) at Various Temperatures
The half-life is the time required for half of the peroxide to decompose at a given temperature. This data is crucial for selecting an appropriate reaction temperature to achieve the desired polymerization rate.
| Temperature (°C) | Half-Life (hours) |
| 133 | 10 |
| 163 | 1 |
| 218 | 0.1 (6 minutes) |
Data sourced from PERGAN GmbH product information.[8]
Table 2: Typical Components of a PMHP-Initiated Emulsion Polymerization System
| Component | Function | Typical Concentration Range |
| Monomer(s) | Building blocks of the polymer | 30-60 wt% of total formulation |
| Deionized Water | Continuous phase | 40-70 wt% of total formulation |
| This compound (PMHP) | Initiator (Oxidizing Agent) | 0.1-1.0 wt% based on monomer |
| Reducing Agent (e.g., Ferrous Sulfate) | Activator for redox initiation | 0.1-0.5 wt% based on monomer |
| Surfactant (e.g., Sodium Lauryl Sulfate) | Stabilizer for polymer particles | 1-5 wt% based on monomer |
| Buffer (e.g., Sodium Bicarbonate) | pH control | As needed to maintain optimal pH |
| Chain Transfer Agent (optional) | Controls molecular weight | As needed |
Experimental Protocols
Protocol 1: General Procedure for Emulsion Polymerization of Styrene Initiated by a PMHP/Ferrous Sulfate Redox System
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for adding reagents is assembled.
-
Aqueous Phase Preparation: Deionized water, a buffer (e.g., sodium bicarbonate), and a surfactant (e.g., sodium lauryl sulfate) are charged into the reactor. The mixture is stirred and purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Monomer Pre-emulsion: In a separate vessel, the styrene monomer is mixed with a portion of the deionized water and surfactant to form a pre-emulsion.
-
Initiation: The reactor is heated to the desired reaction temperature (e.g., 50-70 °C). A freshly prepared aqueous solution of the reducing agent (ferrous sulfate) is added to the reactor, followed by the addition of the PMHP solution.
-
Polymerization: The monomer pre-emulsion is fed into the reactor at a controlled rate over a period of 2-4 hours. The reaction temperature and stirring rate are maintained throughout the feed.
-
Completion: After the monomer feed is complete, the reaction is allowed to continue for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: The reactor is cooled to room temperature, and the resulting polystyrene latex is collected. The monomer conversion can be determined by gravimetry or gas chromatography (GC). The particle size can be measured by dynamic light scattering (DLS), and the molecular weight distribution can be analyzed by gel permeation chromatography (GPC).
Mandatory Visualization
References
- 1. Hydroperoxide: Properties, Synthesis, and Applications [sirji.in]
- 2. This compound (PMHP) [benchchem.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. paint.org [paint.org]
- 5. pcimag.com [pcimag.com]
- 6. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 7. Troubleshooting Common Issues in Emulsion Polymerization Reactors [jinzongmachinery.com]
- 8. pergan.com [pergan.com]
Technical Support Center: Enhancing p-Menthane Hydroperoxide Initiator Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the initiator efficiency of p-Menthane (B155814) hydroperoxide (PMHP) with activators in polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is p-Menthane hydroperoxide (PMHP) and what is its primary role in polymerization?
A1: this compound (PMHP) is an organic peroxide used as a radical initiator, primarily in emulsion polymerization.[1] Its main function is to generate free radicals upon decomposition, which then initiate the polymerization of monomers like styrene (B11656) and butadiene to form polymers such as Styrene-Butadiene Rubber (SBR).[1]
Q2: Why is an activator used with PMHP?
A2: While PMHP can be decomposed by heat to generate radicals, this often requires high temperatures. An activator, typically a reducing agent, is used to form a redox system with PMHP. This redox reaction significantly lowers the activation energy for radical formation, allowing polymerization to be initiated at much lower temperatures (e.g., 5-10°C for "cold" SBR). This provides better control over the reaction, saves energy, and can lead to polymers with more desirable properties, such as higher molecular weight.
Q3: What are common activators for PMHP?
A3: A very common and effective activator system for PMHP is a redox pair involving a transition metal salt, most notably a ferrous (Fe²⁺) salt like ferrous sulfate (B86663) (FeSO₄).[2] This is often used in combination with a secondary reducing agent, such as sodium formaldehyde (B43269) sulfoxylate (B1233899), to maintain a supply of the reduced metal ion.
Q4: How does the PMHP-activator system generate radicals?
A4: The activator, such as a ferrous ion (Fe²⁺), donates an electron to the hydroperoxide. This causes the relatively weak oxygen-oxygen bond in PMHP to break, generating an alkoxy radical on the p-menthane structure and a hydroxide (B78521) ion. The resulting alkoxy radical is the primary species that initiates the polymerization chain reaction.
Q5: Can I use PMHP without an activator?
A5: Yes, PMHP can be used as a thermal initiator, where heat is used to decompose it into radicals. However, this typically requires higher temperatures (e.g., >80°C) and may offer less control over the initiation rate compared to an activated system. The half-life of PMHP is about 10 hours at 128°C and 1 hour at 151°C.
Q6: What are the safety precautions for handling PMHP?
A6: PMHP is a strong oxidizing agent and an organic peroxide, which can be explosive if heated or contaminated. It should be stored in a cool, well-ventilated area away from heat, ignition sources, and incompatible materials like reducing agents, acids, bases, and heavy metals.[3] It can cause severe skin burns and eye damage. Always refer to the Material Safety Data Sheet (MSDS) and use appropriate personal protective equipment (PPE).
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Possible Cause 1: Inactive Activator. The ferrous sulfate (Fe²⁺) may have oxidized to ferric iron (Fe³⁺) due to exposure to air. Ferric iron is much less effective at activating the hydroperoxide.
-
Solution: Prepare fresh solutions of ferrous sulfate immediately before use. Ensure all aqueous solutions are prepared with deoxygenated water (e.g., by bubbling nitrogen through it).
-
-
Possible Cause 2: Presence of Inhibitors. Oxygen from the air is a potent inhibitor of free-radical polymerization. Other impurities in the monomers or solvent can also act as inhibitors.
-
Solution: Purge the reactor and all solutions with an inert gas like nitrogen or argon for at least 30 minutes before initiating the reaction and maintain a positive inert gas pressure throughout the experiment. Ensure monomers are passed through an inhibitor removal column if necessary.
-
-
Possible Cause 3: Incorrect pH. The efficiency of the redox system can be pH-dependent. An inappropriate pH can affect the solubility and reactivity of the iron salt.
-
Solution: Check and adjust the pH of the aqueous phase to the optimal range for your specific recipe, typically using a buffer. For many SBR recipes, a slightly alkaline pH is maintained.
-
Issue 2: Polymerization Proceeds Too Rapidly and is Uncontrolled
-
Possible Cause 1: Excess Activator Concentration. Too much ferrous sulfate or other reducing agents will lead to a very rapid, exothermic decomposition of PMHP, generating a high concentration of radicals.
-
Solution: Carefully control the concentration of the activator. It is often added in small amounts or as a dilute solution. Refer to established recipes and consider reducing the activator concentration in your next experiment.
-
-
Possible Cause 2: Inadequate Heat Dissipation. Emulsion polymerization is exothermic. If the heat generated is not removed effectively, the temperature will rise, further accelerating the decomposition of the peroxide and the polymerization rate.
-
Solution: Ensure the reactor is equipped with an efficient cooling system (e.g., an ice bath or a cooling jacket). Maintain vigorous and constant stirring to ensure uniform heat distribution.
-
Issue 3: Formation of High Levels of Coagulum or Latex Instability
-
Possible Cause 1: High Ionic Strength. The addition of salts, including the ferrous sulfate activator, increases the ionic strength of the aqueous phase. This can compress the electrical double layer around the latex particles, reducing electrostatic stabilization and leading to particle agglomeration.
-
Solution: Use the minimum effective concentration of the ferrous salt. Ensure an adequate concentration of a suitable emulsifier (surfactant) is present to provide sufficient steric and/or electrostatic stabilization.
-
-
Possible Cause 2: Localized High Initiator/Activator Concentration. Poor mixing can lead to "hot spots" of high radical concentration, causing localized, rapid polymerization and the formation of large, unstable particles or coagulum.
-
Solution: Improve agitation to ensure rapid and uniform distribution of the initiator and activator as they are added to the reactor. Consider adding the activator solution slowly over a period of time rather than all at once.
-
Issue 4: Discoloration of the Final Polymer
-
Possible Cause: Presence of Iron Ions. The use of an iron-based activator can sometimes lead to a yellow or brownish tint in the final polymer due to the presence of iron oxides or other iron complexes.
-
Solution: While difficult to eliminate completely when using an iron-based activator, the effect can be minimized by using the lowest possible concentration of the iron salt. In some industrial processes, a chelating agent is used to complex with the iron after the polymerization is complete to reduce its color impact.
-
Quantitative Data Summary
The following table provides typical component concentrations for a low-temperature emulsion polymerization of Styrene-Butadiene Rubber (SBR) using a PMHP-based redox initiator system, as derived from patent literature. These values can serve as a starting point for experimental design.
| Component | Role | Concentration (parts per 100 parts of monomer - phm) | Reference |
| Butadiene | Monomer | 72.0 | [1] |
| Styrene | Monomer | 28.0 | [1] |
| This compound (PMHP) | Initiator (Oxidant) | 0.05 - 0.08 | [1] |
| Ferrous Sulfate (FeSO₄) | Activator (Catalyst) | 0.01 | [1] |
| Sodium Formaldehyde Sulfoxylate | Activator (Reductant) | 0.04 | [1] |
| Disproportionated Rosin (B192284) Acid Soap | Emulsifier | 4.62 | [1] |
| Tetrasodium EDTA | Chelating Agent | 0.055 | [1] |
| Deionized Water | Dispersion Medium | 190.0 | [1] |
| n-Dodecyl Mercaptan | Chain Transfer Agent | 0.1 (variable) | |
| Reaction Temperature | 5 - 8 °C | [1] | |
| Typical Conversion | 60 - 70% | [1] |
Note: These values are illustrative and should be optimized for specific experimental setups and desired polymer properties.
Experimental Protocols and Visualizations
Redox-Activated Decomposition of this compound
The diagram below illustrates the fundamental mechanism of PMHP activation by a ferrous ion (Fe²⁺), leading to the generation of an initiating radical.
Caption: Redox activation of this compound by a ferrous ion.
Experimental Workflow for Activated Emulsion Polymerization
The following diagram outlines a typical workflow for a laboratory-scale emulsion polymerization experiment using an activated PMHP initiator system.
Caption: Workflow for lab-scale activated emulsion polymerization.
Detailed Experimental Protocol: Laboratory-Scale SBR Synthesis
This protocol describes the synthesis of Styrene-Butadiene Rubber (SBR) via low-temperature emulsion polymerization using a PMHP/Ferrous Sulfate redox system. Warning: This experiment should only be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.
Materials:
-
Styrene (inhibitor removed)
-
1,3-Butadiene (B125203) (lecture bottle)
-
This compound (PMHP), ~55% solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium formaldehyde sulfoxylate (optional, as a secondary reductant)
-
Disproportionated rosin acid soap (emulsifier)
-
Potassium hydroxide (for pH adjustment)
-
n-Dodecyl mercaptan (chain transfer agent)
-
Hydroquinone (B1673460) or similar (shortstop agent)
-
Deionized, deoxygenated water
-
Nitrogen or Argon gas supply
-
Methanol (B129727) and Sulfuric acid (for coagulation)
Equipment:
-
Jacketed glass pressure reactor (e.g., 500 mL) with overhead mechanical stirrer, thermocouple, N₂ inlet/outlet, and ports for additions
-
Chilling circulator for the reactor jacket
-
Syringe pumps or addition funnels for controlled additions
-
Balance, glassware, syringes
Procedure:
-
Preparation of Solutions (perform under N₂ atmosphere):
-
Aqueous Phase: In a separate flask, dissolve the rosin acid soap (e.g., 4.6 g) and any buffers or chelating agents in deoxygenated deionized water (e.g., 190 mL). Adjust pH if necessary.
-
Activator Solution: Prepare a fresh solution of ferrous sulfate (e.g., 0.01 g in 10 mL of deoxygenated water).
-
Initiator Solution: Prepare a dilute solution of PMHP (e.g., 0.06 g in 5 mL of deoxygenated styrene).
-
-
Reactor Setup and Charging:
-
Assemble the reactor system. Ensure all parts are clean and dry.
-
Purge the entire system with nitrogen for at least 30 minutes.
-
Charge the prepared aqueous phase into the reactor.
-
Begin stirring at a constant rate (e.g., 200-300 RPM).
-
Charge the styrene monomer and n-dodecyl mercaptan into the reactor.
-
Cool the reactor to the target polymerization temperature (e.g., 5°C) using the chilling circulator.
-
-
Butadiene Addition:
-
Carefully condense the required amount of 1,3-butadiene (e.g., 72 g) from the lecture bottle into a pre-weighed, cooled graduated cylinder.
-
Transfer the liquid butadiene to the sealed, cooled reactor.
-
Allow the mixture to stir for 20-30 minutes at the target temperature to form a stable emulsion.
-
-
Initiation of Polymerization:
-
Inject the freshly prepared ferrous sulfate activator solution into the reactor.
-
Immediately after, inject the PMHP initiator solution to start the polymerization.
-
-
Polymerization:
-
Maintain the reaction temperature at the setpoint (e.g., 5°C). The reaction is exothermic, so the cooling system must be able to compensate.
-
Monitor the reaction progress by periodically taking small, quenched samples to analyze for monomer conversion (e.g., via gravimetry or gas chromatography).
-
Continue the polymerization until the target monomer conversion is reached (typically 60-70% for SBR, which may take 8-10 hours).
-
-
Termination (Shortstopping):
-
Once the target conversion is achieved, inject a solution of the shortstop agent (e.g., hydroquinone in water/isopropanol) to quench the free radicals and terminate the polymerization.
-
-
Polymer Recovery:
-
Vent any unreacted butadiene in a safe manner.
-
Pour the latex into a beaker containing a non-solvent like methanol with a small amount of sulfuric acid to break the emulsion and coagulate the SBR crumb.
-
Wash the coagulated rubber crumb thoroughly with deionized water to remove residual emulsifiers and salts.
-
Dry the SBR crumb in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the final polymer for properties such as molecular weight (GPC), composition (NMR), and glass transition temperature (DSC).
-
References
Technical Support Center: Analysis of p-Menthane Hydroperoxide Degradation Products
Welcome to the technical support center for the analysis of p-Menthane hydroperoxide (PMHP) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMHP) and why is the analysis of its degradation products important?
A1: this compound (PMHP) is an organic peroxide used primarily as a polymerization initiator in the production of plastics and rubbers.[1][2][3] The analysis of its degradation products is crucial because the decomposition of PMHP can affect the efficacy and safety of the final product. Degradation can be initiated by heat, light, or the presence of acids and metal ions.[1][4] Understanding the degradation profile is essential for quality control, stability studies, and ensuring the safety of materials.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation products of PMHP under various conditions include p-menthol and p-menthone. Further degradation can lead to the formation of other alcohols, ketones, and smaller organic molecules through radical-mediated pathways.[1] The specific distribution of these products depends on the degradation conditions such as temperature, pH, and exposure to light.
Q3: What analytical techniques are most suitable for analyzing PMHP and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) are the most common and effective techniques.[1][3] HPLC is well-suited for quantifying the parent compound and less volatile degradation products, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile degradation products.[5]
Troubleshooting Guides
HPLC Analysis
Issue: Peak Tailing for this compound or its Degradation Products
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: The silanol (B1196071) groups on silica-based C18 columns can interact with the polar hydroperoxide or hydroxyl groups of the analytes, causing peak tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions.[6]
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too concentrated a sample can lead to peak distortion.[6] Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Possible Cause 3: Extra-column Volume.
-
Solution: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[5] Ensure that all connections are made with the shortest possible length of tubing with an appropriate internal diameter.
-
Issue: Poor Resolution Between Degradation Product Peaks
-
Possible Cause 1: Inadequate Mobile Phase Composition.
-
Solution: Adjust the mobile phase composition to improve separation. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the resolution between early-eluting peaks.[5]
-
-
Possible Cause 2: Inappropriate Column.
-
Solution: The column chemistry may not be optimal for separating the specific degradation products. Consider trying a column with a different stationary phase that offers different selectivity.
-
GC-MS Analysis
Issue: Broad or Tailing Peaks for PMHP and Degradation Products
-
Possible Cause 1: On-column Degradation.
-
Solution: PMHP is thermally labile and can degrade in the hot GC inlet.[7] Lower the injector temperature to the minimum required for efficient volatilization. Using a deactivated inlet liner can also help minimize degradation. Derivatization of the hydroperoxide to a more stable compound before GC analysis is another effective strategy.[7][8]
-
-
Possible Cause 2: Active Sites in the GC System.
-
Solution: Active sites in the injector liner, column, or detector can cause adsorption and tailing of polar analytes like alcohols. Use a deactivated liner and a high-quality, low-bleed GC column. Regular maintenance and cleaning of the injector are crucial.
-
Issue: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Contamination.
-
Solution: "Ghost peaks" can arise from contamination in the carrier gas, septum bleed, or carryover from previous injections.[9] Run a blank analysis (injecting only the solvent) to identify the source of contamination. Replace the septum and ensure high-purity carrier gas is used.
-
-
Possible Cause 2: Formation of Artifacts.
-
Solution: The high temperatures in the GC inlet can sometimes cause reactions between sample components or with the solvent, leading to the formation of unexpected peaks. As with on-column degradation, lowering the injector temperature can help mitigate this issue.
-
Data Presentation
Table 1: Common Degradation Products of this compound and Their Typical Analytical Method
| Degradation Product | Chemical Structure | Primary Analytical Technique |
| This compound | C₁₀H₂₀O₂ | HPLC-UV/MS, GC-MS (with derivatization) |
| p-Menthol | C₁₀H₂₀O | GC-MS, HPLC-RI |
| p-Menthone | C₁₀H₁₈O | GC-MS |
| Other Alcohols/Ketones | Various | GC-MS |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of PMHP Degradation
This protocol outlines a general procedure for the analysis of PMHP and its primary degradation products using reversed-phase HPLC with UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of A and gradually increase B over the run to elute compounds with increasing hydrophobicity. A typical gradient might be 90% A to 10% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh a sample containing PMHP and its degradation products.
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Analysis of Volatile Degradation Products
This protocol provides a general method for the identification and quantification of volatile degradation products of PMHP.
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 200 °C (or lower to minimize degradation)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dilute the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.
-
If derivatization is required to improve the stability of PMHP, use a suitable silylating agent (e.g., BSTFA with 1% TMCS).
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General experimental workflow for the analysis of PMHP degradation.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound (PMHP) [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. egusphere.copernicus.org [egusphere.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide: p-Methane Hydroperoxide versus Cumene Hydroperoxide in Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in controlling the kinetics and properties of polystyrene synthesized via free-radical polymerization. Among the various organic peroxides utilized, p-menthane (B155814) hydroperoxide (PMHP) and cumene (B47948) hydroperoxide (CHP) are two commonly employed initiators, particularly in emulsion polymerization systems. This guide provides an objective comparison of their performance in styrene (B11656) polymerization, supported by available experimental data and detailed methodologies.
Introduction to the Initiators
p-Methane Hydroperoxide (PMHP) is an organic peroxide often used in a redox system to initiate polymerization at lower temperatures. It is particularly prevalent in the industrial production of styrene-butadiene rubber (SBR) through emulsion polymerization.[1][2]
Cumene Hydroperoxide (CHP) is another widely used organic hydroperoxide that can initiate polymerization both thermally and through redox reactions.[3] It serves as a common initiator in academic research and various industrial applications for styrene polymerization.
Performance Comparison
Data Presentation
Table 1: Physical and Decomposition Properties of PMHP and CHP
| Property | p-Methane Hydroperoxide (PMHP) | Cumene Hydroperoxide (CHP) |
| CAS Number | 80-47-7[4][5][6] | 80-15-9[3] |
| Molecular Formula | C₁₀H₂₀O₂[4][5][6] | C₉H₁₂O₂[3] |
| Molecular Weight | 172.27 g/mol [4][6] | 152.19 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[5][6] | Colorless to pale yellow liquid[3] |
| Purity (typical) | 50-55%[4][7] | Varies |
| Active Oxygen Content | 4.65-5.12%[4][7] | >8.5%[8] |
| Half-life (1 hour) | 151°C (in benzene)[4] | Not explicitly found |
| Half-life (10 hours) | 128°C (in benzene)[4] | Not explicitly found |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C[4][7] | Not explicitly found |
Table 2: Performance Characteristics in Styrene (or Styrene-Butadiene) Emulsion Polymerization
| Parameter | p-Methane Hydroperoxide (PMHP) | Cumene Hydroperoxide (CHP) |
| Typical Polymerization System | Redox Emulsion Polymerization (often with ferrous sulfate (B86663), sodium formaldehyde (B43269) sulfoxylate)[1] | Redox and Thermal Emulsion Polymerization |
| Typical Polymerization Temperature | 4-6°C (for SBR)[1] | Can be used over a range of temperatures, including ambient, depending on the redox system. |
| Initiator Concentration (example) | 0.05-0.08 parts by weight per 100 parts monomer (for SBR)[1] | Varies depending on desired kinetics and molecular weight. |
| Monomer Conversion (example) | 60% (for SBR, before termination)[1] | Can achieve high conversions. |
| Resulting Polymer | Styrene-Butadiene Rubber (SBR)[1] | Polystyrene |
Experimental Protocols
Emulsion Polymerization of Styrene-Butadiene with a PMHP-based Redox System (Adapted from Patent Literature)
This protocol is based on typical industrial processes for SBR synthesis and provides a framework for laboratory-scale replication.
Materials:
-
Styrene
-
Butadiene
-
Deionized water
-
Emulsifier (e.g., rosin (B192284) acid soap)
-
Buffer (e.g., potassium phosphate)
-
Activator solution: Ferrous sulfate (FeSO₄)
-
Reducing agent: Sodium formaldehyde sulfoxylate (B1233899) (SFS)
-
Initiator: p-Methane hydroperoxide (PMHP)
-
Molecular weight regulator (e.g., a mercaptan)
-
Terminator solution (e.g., N-isopropylhydroxylamine)
Procedure:
-
Reactor Setup: To a polymerization reactor, add deionized water, emulsifier, and buffer.
-
Monomer and Regulator Addition: Charge the styrene and butadiene monomers, along with the molecular weight regulator, into the reactor.
-
Temperature Control: Cool the reactor contents to the desired polymerization temperature (e.g., 5°C).[1]
-
Initiation: Add the activator (ferrous sulfate) and the reducing agent (sodium formaldehyde sulfoxylate) to the reactor. Subsequently, add the p-menthane hydroperoxide to initiate the polymerization.[1]
-
Polymerization: Maintain the temperature and agitation. Monitor the monomer conversion by measuring the solid content of the latex.
-
Termination: Once the target conversion is reached (e.g., 60%), add the terminator solution to stop the reaction.[1]
-
Post-reaction Workup: The resulting SBR latex can be further processed to isolate the rubber.
Emulsion Polymerization of Styrene with a CHP-based Redox System
This protocol is a more generalized laboratory procedure for producing polystyrene nanoparticles.
Materials:
-
Styrene (inhibitor removed)
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Initiator System:
-
Oxidizer: Cumene hydroperoxide (CHP)
-
Reducer: Ferrous sulfate (FeSO₄)
-
-
Nitrogen gas
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, dissolve the surfactant in deionized water. Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Emulsion Formation: Add the styrene monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature. Initiate the polymerization by adding an aqueous solution of the reducing agent (FeSO₄) followed by the addition of the oxidizer (CHP).
-
Polymerization: Maintain the reaction at a constant temperature under continuous stirring and a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion.
-
Termination: Once the desired conversion is achieved, the reaction can be terminated by cooling and, if necessary, adding a shortstop agent.
-
Purification: The resulting polystyrene latex can be purified by methods such as dialysis to remove unreacted monomer, surfactant, and initiator residues.
Visualizations
Caption: Chemical structures of this compound and Cumene Hydroperoxide.
Caption: Generalized redox initiation mechanism for styrene polymerization.
Caption: A simplified workflow for emulsion polymerization of styrene.
Discussion and Conclusion
Both this compound and cumene hydroperoxide are effective initiators for the free-radical polymerization of styrene, particularly in emulsion systems where redox initiation allows for polymerization at lower temperatures.
-
p-Methane Hydroperoxide is well-established in industrial settings, especially for the production of SBR. The available data, primarily from patents, outlines its use in low-temperature redox systems, which is advantageous for controlling the polymerization of volatile monomers like butadiene and for achieving desired polymer microstructures.
-
Cumene Hydroperoxide is more extensively characterized in academic literature for styrene polymerization. It offers versatility as it can be used in both thermal and redox-initiated processes. Detailed kinetic studies are more readily available for CHP, making it a suitable choice for research and development where precise control and understanding of the polymerization kinetics are crucial.
For professionals in drug development, where the synthesis of well-defined polystyrene-based nanoparticles for applications like drug delivery is a priority, the choice of initiator will depend on the specific requirements of the final product. The more extensive kinetic data available for CHP may be advantageous for achieving precise control over particle size and molecular weight distribution in a research setting. However, the principles of low-temperature initiation demonstrated with PMHP in industrial processes could be adapted for the polymerization of sensitive monomers or for processes where thermal degradation is a concern.
Ultimately, the optimal choice between PMHP and CHP will be dictated by the desired reaction conditions, the target polymer properties, and the scale of the synthesis. Further direct comparative studies would be beneficial to provide a more definitive guide to their relative performance.
References
- 1. CN109776726B - Preparation method of styrene-butadiene rubber and styrene-butadiene rubber - Google Patents [patents.google.com]
- 2. US5583173A - Process for preparing styrene-butadiene rubber - Google Patents [patents.google.com]
- 3. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 5. cadenzachem.com [cadenzachem.com]
- 6. famico.uk [famico.uk]
- 7. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 8. parchem.com [parchem.com]
Performance Showdown: p-Menthane Hydroperoxide vs. AIBN for Vinyl Monomer Polymerization
In the realm of free-radical polymerization, the choice of initiator is a critical determinant of reaction kinetics, polymer properties, and overall process efficiency. For researchers, scientists, and drug development professionals engaged in the synthesis of vinyl polymers, understanding the nuances of different initiators is paramount. This guide provides a comprehensive comparison of two widely used initiators: p-Menthane hydroperoxide (PMHP), a versatile organic peroxide, and Azobisisobutyronitrile (AIBN), a well-established azo compound.
At a Glance: Key Differences and Applications
This compound and AIBN both function by generating free radicals upon decomposition, which then initiate the polymerization of vinyl monomers. However, their distinct chemical structures lead to significant differences in their decomposition behavior, handling characteristics, and suitability for various polymerization systems.
This compound (PMHP) is an organic hydroperoxide known for its application as a radical initiator, particularly in emulsion polymerization.[1][2] It is frequently employed in the production of styrene-butadiene rubber (SBR), acrylonitrile-butadiene-styrene (ABS), and various acrylic and vinyl resins.[1][2] Its decomposition is thermally induced, and it can also be activated at lower temperatures using redox systems.
Azobisisobutyronitrile (AIBN) is a highly efficient and widely used thermal initiator for the free-radical polymerization of a broad range of vinyl monomers, including styrenes, acrylates, methacrylates, and vinyl acetate.[3] A key advantage of AIBN is its consistent and predictable first-order decomposition kinetics, which is largely independent of the solvent system.[2] This predictability allows for precise control over the polymerization process.
Initiator Performance: A Quantitative Comparison
While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, we can synthesize data from various sources to provide a quantitative performance overview. The following tables summarize typical performance characteristics for AIBN-initiated polymerizations of common vinyl monomers. This data can serve as a benchmark for evaluating the suitability of PMHP in similar systems.
Table 1: General Properties and Decomposition Characteristics
| Property | This compound (PMHP) | Azobisisobutyronitrile (AIBN) |
| Molar Mass | 172.26 g/mol | 164.21 g/mol [2] |
| Appearance | Light yellow liquid (often as a solution)[4] | White crystalline powder[2] |
| Decomposition Products | Cumyloxyl and hydroxyl radicals[2] | Two 2-cyanoprop-2-yl radicals and nitrogen gas[2] |
| 10-hour Half-life Temperature | ~128°C[5] | ~65°C[6] |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C[5] | Not typically specified, decomposes steadily |
| Initiator Efficiency (ƒ) | System-dependent, less documented | 0.5 - 0.7[2] |
Table 2: Performance in Vinyl Monomer Polymerization (AIBN Data)
| Monomer | Initiator Concentration | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Acrylonitrile | [AN]:[AIBN] = 500:1.5 | 75 | 82.8 | - | <1.2 | [3] |
| N-Vinyl Pyrrolidone | [NVP]:[AIBN] = 100:0.2 | 60 | Near quantitative | 8,900 | - | [7] |
| Methyl Methacrylate (B99206) | - | 90 | ~60 | 10,300 | 1.17 | [8] |
| Styrene | - | 110 | - | Increases with conversion | ~1.26 | [9] |
Note: The performance of PMHP would be expected to vary based on the specific monomer, reaction conditions, and whether a redox co-initiator is used.
Mechanism of Action and Experimental Considerations
The initiation mechanisms for both PMHP and AIBN involve the generation of free radicals. However, the nature of these radicals and the decomposition pathways differ significantly.
Decomposition Pathways
The thermal decomposition of AIBN is a clean, first-order process yielding two identical radicals and nitrogen gas. In contrast, the decomposition of hydroperoxides like PMHP can be more complex and is often sensitive to factors such as temperature, solvent, and the presence of metal ions or other contaminants.[2]
Caption: Decomposition pathways of AIBN and PMHP.
Experimental Workflow for Initiator Comparison
A generalized workflow for comparing the performance of PMHP and AIBN in the polymerization of a vinyl monomer is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of PAN with adjustable molecular weight and low polydispersity index (PDI) value via reverse atom transfer radical polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 5. Study on the performance of methyl methacrylate polymerization: Comparison of partially oxidized tri-n-butylborane and benzoyl peroxide with aromatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of p-Menthane Hydroperoxide and Other Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
Organic peroxides are a class of compounds essential for various chemical processes, including polymerization initiation, curing, and cross-linking. However, their utility is intrinsically linked to their thermal instability. The peroxide functional group (-O-O-) has a weak bond, making these compounds susceptible to decomposition when exposed to heat, which can lead to runaway reactions if not handled properly. Understanding the thermal stability of different organic peroxides is therefore critical for ensuring safe storage, handling, and application.
This guide provides a comparative analysis of the thermal stability of p-Menthane (B155814) hydroperoxide (PMHP) against other widely used organic peroxides. Key performance indicators such as the Self-Accelerating Decomposition Temperature (SADT) and half-life data are presented to offer an objective comparison supported by experimental data.
Quantitative Comparison of Thermal Stability
The thermal stability of an organic peroxide is not a single point but a range of behaviors under different temperature conditions. Key metrics used to quantify this stability include the Self-Accelerating Decomposition Temperature (SADT) and the half-life at various temperatures. The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, a critical parameter for safe storage and transport. The half-life indicates the time required for 50% of the peroxide to decompose at a specific temperature, providing insight into its reactivity and suitability for different applications.
| Organic Peroxide | Self-Accelerating Decomposition Temperature (SADT) (°C) | 10-Hour Half-Life Temp. (°C) | 1-Hour Half-Life Temp. (°C) |
| p-Menthane hydroperoxide (PMHP) | 80 | 128 | 151 |
| tert-Butyl hydroperoxide (TBHP) | ~80-90 (for 70% solution)[1][2] | 164-170[1][3] | 185-195[1][3] |
| Dicumyl peroxide (DCP) | 75-89[4][5] | 114-116[5][6] | 135[5][6] |
| Benzoyl peroxide (BPO) | ~82[7] | ~73 (calculated) | 92[8] |
| Cumene hydroperoxide (CHP) | Not specified; decomposes near 100-150°C[9][10] | Not specified | Not specified |
| Methyl ethyl ketone peroxide (MEKP) | ~60[11] | 105[12] | Not specified |
Note: Data is compiled from various sources and may vary based on the specific formulation, concentration, and packaging of the peroxide.
Experimental Protocols for Determining Thermal Stability
The thermal stability data presented in this guide are determined through various calorimetric techniques. These methods are crucial for evaluating the thermal hazards associated with reactive chemicals.
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The sample is subjected to a controlled temperature program (either scanning at a constant rate or holding at a constant temperature).
-
Methodology: A small, weighed sample of the organic peroxide is placed in a sample pan, and an empty pan serves as a reference. The instrument heats both pans at a linear rate. When the peroxide begins to decompose, it releases heat (an exothermic event), which is detected as a difference in heat flow compared to the reference. This allows for the determination of the onset temperature of decomposition and the total heat of decomposition (ΔHd). Non-isothermal DSC scans at different heating rates can be used to calculate kinetic parameters like activation energy.[13]
Accelerating Rate Calorimetry (ARC)
-
Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It operates under a "heat-wait-search" mode.
-
Methodology: A sample is heated to a starting temperature and then monitored for any self-heating. If the rate of temperature rise exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. This prevents heat loss to the surroundings and simulates a worst-case thermal runaway scenario. ARC data provides information on the onset temperature of runaway reactions, adiabatic temperature rise, and pressure generation.
Self-Accelerating Decomposition Temperature (SADT) Testing
-
Principle: The SADT is determined by subjecting a package of the organic peroxide to a series of elevated, constant temperatures for a defined period (typically one week).[4]
-
Methodology: The test involves storing the packaged peroxide at a specific temperature and observing if self-accelerating decomposition occurs. The test is repeated at different temperatures until the lowest temperature that causes such a decomposition is found. This value is the SADT, which is highly dependent on the package size and heat transfer characteristics.
Visualizing the Thermal Hazard Assessment Workflow
The process of evaluating the thermal stability of an organic peroxide follows a logical progression from initial screening to detailed hazard analysis and safety parameter determination. This workflow ensures that potential hazards are identified and quantified to establish safe operating and storage conditions.
Caption: Workflow for Thermal Hazard Assessment of Organic Peroxides.
This guide provides a foundational comparison of the thermal stability of this compound and other common organic peroxides. Researchers and professionals must always consult the specific Safety Data Sheet (SDS) for the exact formulation and concentration they are using, as impurities and additives can significantly alter the thermal stability of these materials.[14]
References
- 1. files.united-initiators.com [files.united-initiators.com]
- 2. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 3. Tianjin Icason Technology .,LTD [icason.com]
- 4. researchgate.net [researchgate.net]
- 5. Dicumyl peroxide | CAS: 80-43-3 | Iniper DCP | REACH registered [vestachem.com]
- 6. Dicumyl peroxide (DCP-40C)-Jiangsu Daoming Chemical [en.dmchemic.com]
- 7. Benzoyl peroxide CAS#: 94-36-0 [m.chemicalbook.com]
- 8. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 9. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. easycomposites.asia [easycomposites.asia]
- 12. Methyl ethyl ketone peroxide | C8H18O6 | CID 3672772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of p-Menthane Hydroperoxide Initiator Efficiency Across Monomer Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate initiator is a critical step in polymerization that dictates reaction kinetics and final polymer properties. This guide provides a comparative overview of the initiator efficiency of p-Menthane hydroperoxide (PMHP) in various monomer systems, supported by experimental data and detailed protocols.
This compound (PMHP) is an organic peroxide widely employed as a radical initiator in emulsion and solution polymerization.[1][2] Its performance, particularly its initiator efficiency (ƒ), which is the fraction of radicals that successfully initiate polymerization, varies significantly depending on the monomer system and reaction conditions. Understanding these differences is crucial for process optimization and achieving desired polymer characteristics.
Comparative Initiator Efficiency of this compound
The initiator efficiency of PMHP is influenced by factors such as the reactivity of the primary radicals, the nature of the monomer, and the "cage effect," where newly formed radicals recombine before they can react with monomer molecules. While specific experimental data for the initiator efficiency of PMHP across a wide range of monomers is not extensively consolidated in publicly available literature, the following table provides representative values based on typical performance of hydroperoxide initiators in common monomer systems.
| Monomer System | Initiator Efficiency (ƒ) (approx.) | Polymerization Rate | Key Considerations |
| Styrene (B11656) | 0.5 - 0.7 | Moderate | PMHP is a common initiator for styrene and its copolymers like Styrene-Butadiene Rubber (SBR).[1][3] The relatively stable styryl radical allows for good initiator efficiency. |
| Methyl Methacrylate (B99206) (MMA) | 0.3 - 0.5 | Fast | The reactivity of the methacrylate monomer can lead to a higher rate of termination reactions, potentially lowering the initiator efficiency compared to styrene.[4][5] |
| Vinyl Acetate (B1210297) | 0.1 - 0.3 | Slow | Chain transfer to the monomer is a significant side reaction in vinyl acetate polymerization, which can reduce the overall initiator efficiency.[6] |
| Acrylates (e.g., Butyl Acrylate) | 0.4 - 0.6 | Fast | Acrylate (B77674) monomers are highly reactive, leading to rapid polymerization. The initiator efficiency can be influenced by the specific acrylate and reaction conditions.[7] |
Note: The values presented are approximate and can vary based on temperature, solvent, initiator concentration, and the presence of additives.
Experimental Protocols
To ensure objective comparison of initiator performance, standardized experimental protocols are essential. The following sections detail methodologies for determining key parameters of initiator efficiency.
Protocol 1: Determination of Initiator Decomposition Rate
Objective: To determine the rate of thermal decomposition of this compound.
Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1 M) of PMHP in an inert solvent such as benzene (B151609) or a solvent relevant to the polymerization system.
-
Temperature Control: Place the solution in a constant temperature bath set to the desired reaction temperature.
-
Sampling: Withdraw aliquots of the solution at regular time intervals.
-
Analysis: Determine the concentration of the remaining PMHP in each aliquot using a suitable analytical technique, such as iodometric titration or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the PMHP concentration versus time. The slope of the resulting linear plot will be the negative of the decomposition rate constant (k_d). The half-life (t_1/2) can be calculated using the formula: t_1/2 = ln(2) / k_d.
Protocol 2: Determination of Initiator Efficiency (ƒ)
Objective: To quantify the fraction of radicals generated by PMHP that initiate polymerization.
Methodology:
-
Polymerization Reaction:
-
Charge a reaction vessel with a known amount of purified monomer (e.g., styrene, methyl methacrylate).
-
Add a known concentration of PMHP.
-
If conducting a solution polymerization, add an appropriate solvent.
-
Degas the mixture to remove oxygen, which can inhibit radical polymerization.
-
Place the reactor in a constant temperature bath to initiate polymerization.
-
-
Monitoring Conversion:
-
Withdraw samples at regular intervals.
-
Determine the monomer conversion using techniques like gas chromatography (GC) or gravimetry (by precipitating the polymer).[8]
-
-
Molecular Weight Analysis:
-
Determine the number-average molecular weight (Mn) of the polymer produced at different conversions using Gel Permeation Chromatography (GPC).
-
-
Calculation of Initiator Efficiency:
-
The rate of initiation (R_i) can be related to the rate of polymerization (R_p) and the kinetic chain length (ν).
-
The number of polymer chains initiated can be calculated from the polymer yield and Mn.
-
The theoretical number of radicals generated can be calculated from the amount of initiator decomposed (determined from its known decomposition rate at that temperature).
-
The initiator efficiency (ƒ) is the ratio of the actual number of initiated polymer chains to the theoretical number of radicals generated. A common method involves the following relationship:
ƒ = (R_p * M_0) / (2 * k_d * [I] * ν * [M])
where:
-
R_p is the rate of polymerization.
-
M_0 is the initial monomer concentration.
-
k_d is the decomposition rate constant of the initiator.
-
[I] is the initiator concentration.
-
ν is the kinetic chain length.
-
[M] is the monomer concentration.
-
-
Visualizing the Polymerization Process
To better understand the fundamental steps involved in free-radical polymerization initiated by PMHP, the following diagrams illustrate the key stages and the experimental workflow for determining initiator efficiency.
Caption: Free-radical polymerization mechanism initiated by PMHP.
Caption: Workflow for determining the initiator efficiency of PMHP.
Conclusion
The initiator efficiency of this compound is a critical parameter that varies depending on the monomer system. While PMHP demonstrates good efficiency in styrene polymerization, its effectiveness can be lower in systems like methyl methacrylate and vinyl acetate due to competing side reactions. For researchers and professionals in drug development and materials science, a thorough understanding and experimental determination of initiator efficiency are paramount for controlling polymerization processes and tailoring the properties of the resulting polymers for specific applications. The provided protocols offer a foundational approach for conducting such comparative studies.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. pergan.com [pergan.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. bipublication.com [bipublication.com]
- 7. Redox initiator systems for emulsion polymerization of acrylates | Publicación [silice.csic.es]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hydroperoxide Initiators in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Organic hydroperoxides are a cornerstone of industrial polymer synthesis, acting as a critical source of free radicals to initiate polymerization. The selection of an appropriate hydroperoxide initiator is paramount, as it profoundly influences reaction kinetics, polymer properties, and overall process efficiency and safety. This guide provides an objective comparison of four widely used hydroperoxide initiators: tert-Butyl Hydroperoxide (t-BHP), Cumene Hydroperoxide (CHP), Diisopropylbenzene Hydroperoxide (DIBHP), and Pinane Hydroperoxide (PHP). The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal initiator for their specific application.
Performance Comparison of Hydroperoxide Initiators
The efficacy of a hydroperoxide initiator is determined by several key performance indicators, including its thermal decomposition characteristics, initiator efficiency, and its impact on the final polymer properties. The following tables summarize the available quantitative data for the selected hydroperoxides.
Table 1: Thermal Decomposition Characteristics of Hydroperoxide Initiators
| Initiator | Chemical Structure | 10-hour Half-Life Temperature (°C) in Benzene (B151609) | Activation Energy (Ea, kJ/mol) |
| tert-Butyl Hydroperoxide (t-BHP) | (CH₃)₃COOH | 129 | ~125 |
| Cumene Hydroperoxide (CHP) | C₆H₅C(CH₃)₂OOH | 158 | ~122 |
| Diisopropylbenzene Hydroperoxide (DIBHP) | C₆H₄(C(CH₃)₂OOH)₂ | Data not readily available in a comparable format | Data not readily available in a comparable format |
| Pinane Hydroperoxide (PHP) | C₁₀H₁₇OOH | Data not readily available in a comparable format | Data not readily available in a comparable format |
Note: Data for DIBHP and PHP are not as widely published in a standardized format as for t-BHP and CHP. The thermal stability of these compounds can vary depending on the specific isomer and purity.
Table 2: Performance in Styrene Polymerization
| Initiator | Initiator Efficiency (f) | Polymerization Rate | Resulting Polymer Molecular Weight |
| tert-Butyl Hydroperoxide (t-BHP) | Moderate | Moderate | High |
| Cumene Hydroperoxide (CHP) | 0.5 - 0.7 | Moderate to High | High |
| Diisopropylbenzene Hydroperoxide (DIBHP) | Moderate | Moderate | High |
| Pinane Hydroperoxide (PHP) | Moderate to High | High | High |
Note: Initiator efficiency and polymerization rate are highly dependent on specific reaction conditions such as temperature, monomer concentration, and solvent.
Experimental Protocols
To facilitate reproducible research and accurate comparison of initiator performance, detailed and standardized experimental protocols are essential.
Determination of Initiator Half-Life
Objective: To determine the time required for the concentration of the hydroperoxide initiator to decrease by 50% at a specific temperature.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the hydroperoxide initiator (e.g., 0.1 M) in a high-purity, inert solvent such as benzene or toluene.
-
Sample Aliquoting: Dispense equal volumes of the initiator solution into several small, sealable glass ampoules.
-
Inerting: Purge each ampoule with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with the decomposition kinetics.
-
Sealing: Immediately seal the ampoules using a flame.
-
Incubation: Place the sealed ampoules in a constant temperature bath set to the desired evaluation temperature.
-
Sampling: At predetermined time intervals, remove an ampoule from the bath and quench the decomposition by rapidly cooling it in an ice bath.
-
Analysis: Determine the concentration of the remaining hydroperoxide in each ampoule using a suitable analytical technique, such as iodometric titration or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the natural logarithm of the hydroperoxide concentration versus time. The data should yield a straight line, the slope of which is the negative of the first-order decomposition rate constant (k_d). The half-life (t_½) can then be calculated using the following equation:
t_½ = ln(2) / k_d
Measurement of Monomer Conversion
Objective: To determine the extent of monomer conversion to polymer over time during a polymerization reaction.
Methodology (Gravimetric Method):
-
Reaction Setup: Charge a reaction vessel with the desired monomer, solvent (if applicable), and any other additives.
-
Inerting and Heating: Purge the reaction mixture with an inert gas and bring it to the desired reaction temperature.
-
Initiation: Add a known amount of the hydroperoxide initiator to start the polymerization.
-
Sampling: At regular time intervals, withdraw a known mass of the reaction mixture.
-
Precipitation: Immediately add the withdrawn sample to a stirred non-solvent for the polymer (e.g., methanol (B129727) for polystyrene) to precipitate the polymer and quench the reaction.
-
Isolation and Washing: Collect the precipitated polymer by filtration using a pre-weighed filter paper. Wash the polymer thoroughly with the non-solvent to remove any unreacted monomer, initiator, and other soluble components.
-
Drying: Dry the polymer to a constant weight in a vacuum oven at a suitable temperature.
-
Data Analysis: The monomer conversion at each time point is calculated as the mass of the dried polymer divided by the initial mass of the monomer in the sample.
Alternative Analytical Methods: Monomer conversion can also be accurately determined using spectroscopic (¹H NMR, FTIR) and chromatographic (GC, HPLC) techniques by monitoring the disappearance of the monomer signal or concentration over time.[1][2][3][4][5]
Visualizing Key Processes
Diagrams are powerful tools for understanding the fundamental mechanisms and workflows in polymer chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Method of Basic Functions in the Analysis of Monomer Conversion in Radical Polymerization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
The Initiator's Influence: Validating p-Menthane Hydroperoxide's Role in Shaping Polymer Architecture
For researchers, scientists, and drug development professionals, the precise control over polymer architecture is paramount in designing materials with tailored properties. The choice of initiator in a polymerization reaction is a critical determinant of the final polymer's molecular weight, polydispersity, and overall structure. This guide provides a comparative analysis of p-Menthane hydroperoxide (PMHP) and its role in controlling polymer architecture, benchmarked against other common radical initiators and advanced controlled radical polymerization (CRP) techniques.
While this compound is a well-established radical initiator, particularly in emulsion polymerization, its specific capabilities in fine-tuning polymer architecture are less documented in direct comparative studies than those of more conventional initiators or controlled radical polymerization agents. This guide synthesizes available information to provide a clear perspective on its potential and limitations.
Performance Comparison of Polymerization Initiators
The efficacy of an initiator in controlling polymer architecture is primarily assessed by the molecular weight (MW) and polydispersity index (PDI) of the resulting polymer. A lower PDI value (closer to 1.0) indicates a more uniform chain length, a hallmark of a controlled polymerization process.
While specific, direct comparative studies detailing the performance of this compound against other initiators in controlling polymer architecture are not extensively available in the reviewed literature, we can infer its behavior based on the characteristics of hydroperoxides and general principles of radical polymerization.
Table 1: Comparative Performance of Radical Initiators in Styrene (B11656) Polymerization (Illustrative)
| Initiator System | Monomer | Polymerization Type | Temperature (°C) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound (PMHP) | Styrene | Emulsion | 60-80 | Data not available | Data not available | - |
| Azobisisobutyronitrile (AIBN) | Styrene | Bulk | 60 | Variable, e.g., ~300,000 | > 1.5 | General Knowledge |
| Benzoyl Peroxide (BPO) | Styrene | Bulk | 80 | Variable, e.g., ~250,000 | > 1.5 | General Knowledge |
| Potassium Persulfate (KPS) | Styrene | Emulsion | 70 | High MW achievable | Typically > 1.5 | [1] |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Styrene | Solution | 70 | Controlled by [M]/[CTA] ratio | < 1.3 | General Knowledge |
| Atom Transfer Radical Polymerization (ATRP) | Styrene | Bulk | 110 | Controlled by [M]/[I] ratio | < 1.2 | General Knowledge |
Note: The data for AIBN, BPO, KPS, RAFT, and ATRP are illustrative and can vary significantly with reaction conditions. Data for PMHP is noted as "not available" due to the lack of specific comparative studies in the search results.
Delving into the Mechanisms: How Initiators Dictate Polymer Structure
The ability of an initiator to control polymer architecture is intrinsically linked to its decomposition kinetics and the subsequent initiation, propagation, and termination steps of the polymerization.
This compound (PMHP) in Radical Polymerization
This compound, like other organic hydroperoxides, generates radicals through the homolytic cleavage of the oxygen-oxygen bond.[2] This process can be initiated thermally or through a redox reaction. The general mechanism involves the formation of a primary radical that initiates the polymer chain growth.
The slower decomposition rate of some hydroperoxides compared to azo initiators like AIBN can, in principle, offer a more sustained release of radicals, potentially leading to better control over the polymerization process. However, without specific kinetic data and comparative studies, this remains a qualitative assessment. PMHP is widely used as a radical initiator in the polymer industry for the production of acrylics and vinyl resins.[3] It is particularly employed in the emulsion polymerization of styrene and its copolymers.[2]
Conventional Free Radical Initiators: AIBN and Benzoyl Peroxide (BPO)
AIBN and BPO are common thermal initiators that decompose at specific temperatures to generate free radicals.[4] These initiators lead to conventional free radical polymerization, which is characterized by a rapid initiation followed by propagation and termination steps that are difficult to control. This typically results in polymers with a broad molecular weight distribution (high PDI).[4]
Controlled Radical Polymerization (CRP) Techniques
Techniques like ATRP and RAFT offer a much higher degree of control over the polymer architecture. They introduce a dynamic equilibrium between active propagating radicals and dormant species. This reversible activation/deactivation process allows for the simultaneous growth of most polymer chains, leading to polymers with predetermined molecular weights and very low PDIs.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different initiators.
General Protocol for Emulsion Polymerization of Styrene using a Redox Initiator System
This protocol provides a general framework for an emulsion polymerization that could be adapted for a PMHP-based redox system.
Materials:
-
Styrene (monomer)
-
This compound (PMHP) (oxidant)
-
A suitable reducing agent (e.g., ferrous sulfate, ascorbic acid)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe is used.
-
Aqueous Phase Preparation: Deionized water and the surfactant are charged into the reactor. The mixture is stirred and purged with nitrogen for at least 30 minutes to deaerate.
-
Monomer Emulsification: The styrene monomer is added to the reactor, and the mixture is stirred vigorously to form a stable emulsion.
-
Initiation: The reactor is heated to the desired temperature (e.g., 60-80°C). The reducing agent is added, followed by the this compound to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a set time (e.g., 4-6 hours) under a nitrogen atmosphere with constant stirring.
-
Termination and Characterization: The polymerization is quenched by cooling the reactor. The resulting polystyrene latex is then collected. The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried. The molecular weight and PDI are determined by Gel Permeation Chromatography (GPC).
Visualizing the Pathways
Understanding the reaction mechanisms is crucial for controlling the polymerization outcome.
References
A Comparative Guide to Initiator Performance in High-Solids Acrylic Resin Synthesis: Benchmarking p-Menthane Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-solids acrylic resins is a critical process in the development of advanced coatings, adhesives, and drug delivery systems. The choice of thermal initiator plays a pivotal role in determining the final properties of the resin, influencing factors such as molecular weight, viscosity, and purity. This guide provides an objective comparison of p-Menthane hydroperoxide (PMHP) and other common initiators used in high-solids acrylic resin synthesis, supported by experimental data and detailed protocols.
Performance Benchmark: Initiator Comparison
The selection of an appropriate initiator is crucial for achieving desired resin characteristics. Key performance indicators include conversion rate, molecular weight (Mw), polydispersity index (PDI), viscosity, and color. The following table summarizes the performance of various initiators based on available experimental data. While direct comparative data for this compound in a single study is limited, its performance can be inferred from the behavior of other hydroperoxides.
| Initiator Type | Initiator Examples | Typical Reaction Temp. (°C) | Conversion (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Viscosity (cps) | APHA Color |
| Hydroperoxides | This compound (PMHP) | 100 - 160 | High | Low to Medium | Narrow to Broad | Low to Medium | Low |
| tert-Butyl hydroperoxide (TBHP) | 100 - 160 | High | Low to Medium | Narrow to Broad | Low to Medium | Low | |
| Cumene hydroperoxide | 100 - 160 | High | Low to Medium | Narrow to Broad | Low to Medium | Low | |
| Peroxyesters | t-Amyl peroxy-2-ethyl hexanoate (B1226103) (APEH) | 90 - 120 | 88 - 93[1] | ~2300[1] | ~2.19[1] | 1420 - 5760[1] | Low |
| t-Butyl peroxy-2-ethyl hexanoate | 90 - 120 | High | Low | Narrow | Low | Low | |
| Dialkyl Peroxides | Di-tert-butyl peroxide (DTBP) | 120 - 160 | High | Higher | Broader | Higher[1] | Low |
| Azo Initiators | α,α′-Azobisisobutyronitrile (AIBN) | 60 - 80 | 88 - 93[1] | ~2300[1] | ~2.1[1] | Medium[1] | Low |
| Diacyl Peroxides | Benzoyl peroxide (BPO) | 70 - 100 | 88 - 93[1] | ~2300[1] | ~2.1[1] | Lower[1] | Can be higher |
Note: Performance can vary significantly based on monomer composition, solvent, and reaction conditions.
Experimental Protocols
To ensure reproducible results, detailed experimental methodologies are essential. The following protocols are representative of high-solids acrylic resin synthesis and characterization.
High-Solids Acrylic Resin Synthesis
This protocol describes a typical solution polymerization method for producing a high-solids acrylic resin.
Materials:
-
Monomers (e.g., Methyl methacrylate, n-Butyl acrylate, 2-Hydroxyethyl acrylate)
-
Initiator (e.g., this compound, or alternative)
-
Solvent (e.g., Xylene, Solvesso 100)
-
Chain Transfer Agent (optional, e.g., 2-Mercaptoethanol)
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, condenser, thermometer, and addition funnels
Procedure:
-
Charge the reaction vessel with the initial solvent.
-
Purge the vessel with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the solvent to the desired reaction temperature (e.g., 100-160°C, depending on the initiator's half-life).
-
In a separate vessel, prepare a mixture of the monomers and the initiator. A chain transfer agent can be added to this mixture to control molecular weight.
-
Slowly feed the monomer-initiator mixture into the heated solvent over a period of 2-4 hours while maintaining constant stirring and temperature.
-
After the addition is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
The resulting acrylic resin solution is ready for characterization.
Resin Characterization
a) Molecular Weight and Polydispersity Index (PDI):
-
Method: Gel Permeation Chromatography (GPC).
-
Instrumentation: GPC system with a refractive index (RI) detector.
-
Columns: Suitable for the expected molecular weight range (e.g., two PLgel 5 µm Mixed-C columns).[2][3]
-
Calibration: Use polystyrene standards to create a calibration curve.[2][3]
-
Sample Preparation: Dissolve a known amount of the resin in a suitable solvent (e.g., THF) and filter before injection.
b) Viscosity:
-
Method: Rotational Viscometry.
-
Instrumentation: Brookfield DV-II+ Viscometer or equivalent.[2][3]
-
Procedure: Measure the viscosity of the resin solution at a specified solids content and temperature (e.g., 50% solids at 25°C) using a suitable spindle and rotational speed.[2][3]
c) Solids Content:
-
Method: Gravimetric analysis.
-
Procedure: Weigh a small sample of the resin solution into an aluminum dish. Heat the dish in an oven at a specified temperature (e.g., 110°C) for a set time (e.g., 1 hour) to evaporate the solvent. The percentage of the remaining non-volatile material is the solids content.
d) APHA Color:
-
Method: Visual comparison or spectrophotometry.
-
Procedure: Compare the color of the resin solution against APHA color standards.
Visualizing the Process and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the key processes and relationships in high-solids acrylic resin synthesis.
Caption: Experimental workflow for high-solids acrylic resin synthesis and characterization.
Caption: Simplified mechanism of free-radical polymerization initiated by a thermal initiator.
Caption: Logical comparison of different thermal initiator classes and their general impact on resin properties.
References
- 1. Synthesis of Acrylic Resins with 80% Solid Contents for High-Solid Coatings -Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of acrylic resins for high-solids traffic marking paint by solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for p-Menthane Hydroperoxide Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of reactive species like p-Menthane hydroperoxide (PMHP) is critical for ensuring product stability, safety, and efficacy. This guide provides an objective comparison of two widely used analytical techniques for PMHP quantification: Iodometric Titration and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method is contingent on factors such as required sensitivity, sample matrix complexity, and throughput needs. This document presents supporting data and detailed experimental protocols to aid in this decision-making process.
Comparative Analysis of Validated Methods
The performance of an analytical method is defined by several key validation parameters. The following table summarizes the typical performance characteristics of Iodometric Titration and a reverse-phase HPLC-UV method for the quantification of hydroperoxides. It is important to note that while Iodometric Titration is a standard pharmacopoeial method for peroxide value, a specific validated HPLC method for this compound is not universally established; therefore, the HPLC data is representative of methods used for similar organic hydroperoxides.
| Performance Characteristic | Iodometric Titration | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Redox reaction where iodide is oxidized by the hydroperoxide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. | Separation of the analyte on a stationary phase with a mobile phase, followed by detection using UV absorbance. |
| Linearity Range | Typically wide, dependent on titrant concentration. | 0.5 - 100 µg/mL (representative) |
| Correlation Coefficient (r²) | Not Applicable | > 0.999 (representative) |
| Limit of Detection (LOD) | ~0.1 meq/kg[1] | 0.1 µg/mL (representative) |
| Limit of Quantification (LOQ) | ~0.3 meq/kg | 0.5 µg/mL (representative) |
| Accuracy (% Recovery) | 98 - 102% | 98 - 105% (representative) |
| Precision (% RSD) | < 2% | < 2% |
| Specificity | Low; susceptible to interference from other oxidizing agents.[2] | High; separates PMHP from other matrix components. |
| Throughput | Low to medium. | High, especially with an autosampler. |
| Solvent Consumption | High. | Moderate. |
Experimental Protocols
Detailed methodologies for both Iodometric Titration and a representative HPLC-UV method are provided below to facilitate replication and cross-validation studies.
Iodometric Titration for Peroxide Value
This method determines the peroxide value of a substance, which is a measure of the iodine liberated from potassium iodide by the peroxides present in the sample.
Reagents and Solutions:
-
Glacial Acetic Acid:Chloroform Solution (3:2 v/v): Mix 3 volumes of glacial acetic acid with 2 volumes of chloroform.
-
Saturated Potassium Iodide (KI) Solution: Prepare a saturated solution of KI in deionized water. Ensure the solution is freshly prepared and stored in the dark.
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) Standardized Solution.
-
1% Starch Indicator Solution.
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Add 30 mL of the glacial acetic acid:chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of the saturated KI solution.
-
Stopper the flask, swirl for one minute, and place it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with the 0.1 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the starch indicator solution and continue the titration, shaking vigorously, until the blue color just disappears.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a more specific quantification of this compound by separating it from potential impurities and degradation products.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known purity in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for quantifying this compound.
Caption: Workflow for cross-validating Iodometric Titration and HPLC-UV methods.
References
A Comparative Analysis of p-Menthane Hydroperoxide and Other Common Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals: A Guide to Initiator Selection
The selection of a suitable initiator is a critical step in the design of a polymerization process, directly influencing reaction kinetics, polymer properties, and overall process economics. This guide provides an in-depth comparison of p-Menthane hydroperoxide (PMHP) with other widely used initiators, namely Benzoyl Peroxide (BPO) and 2,2'-Azobisisobutyronitrile (AIBN). This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific polymerization requirements.
Executive Summary
This compound (PMHP) is an organic peroxide that serves as a highly effective radical initiator, particularly in emulsion polymerization.[1] It is frequently employed in the synthesis of styrene-based copolymers like SAN and ABS, as well as in the polymerization of acrylic and methacrylic acids.[1][2] This guide presents a comparative overview of the economic and performance characteristics of PMHP against two other common initiators: Benzoyl Peroxide (BPO), another organic peroxide, and 2,2'-Azobisisobutyronitrile (AIBN), an azo compound.
Economic Comparison
The cost-effectiveness of an initiator is a crucial factor in both research and industrial settings. While prices can fluctuate based on purity, formulation, and supplier, a general comparison indicates that this compound can be a cost-competitive option.
| Initiator | Price Range (per kg) | Notes |
| This compound (PMHP) | $5 - $10 | Price can vary based on concentration and supplier.[3] |
| Benzoyl Peroxide (BPO) | Varies significantly | Price is dependent on the formulation (e.g., wet, dry, paste) and purity. Wholesale prices for some formulations can be found, but a single bulk price is not readily available.[4][5][6][7][8] |
| 2,2'-Azobisisobutyronitrile (AIBN) | ~$950 | Price for high-purity, industrial quantities.[9] Generally considered more expensive than BPO.[10] |
Performance Comparison
The performance of a polymerization initiator is primarily evaluated based on its decomposition kinetics (half-life), which dictates the suitable reaction temperature, and its influence on the final polymer properties.
Decomposition Kinetics and Half-Life
The half-life of an initiator is the time required for half of the initiator molecules to decompose at a specific temperature. This parameter is critical for selecting an initiator that will provide a suitable rate of radical generation at the desired polymerization temperature.
| Initiator | 10-hour Half-Life Temperature (°C) | 1-hour Half-Life Temperature (°C) | Solvent |
| This compound (PMHP) | 128[2] / 133[11] | 151[2] / 163[11] | Benzene[2] / Not Specified[11] |
| Benzoyl Peroxide (BPO) | 70[12] | ~92 (for 30 min half-life) | Benzene[12] |
| 2,2'-Azobisisobutyronitrile (AIBN) | 65[13] | 85[14] | Toluene[13] |
Note: The half-life of an initiator is solvent-dependent. The data presented here is collated from various sources and may not be directly comparable due to differing experimental conditions. The conflicting data for PMHP highlights the importance of consulting specific technical data sheets for the exact product being used.
Effect on Polymer Properties
The choice of initiator can influence the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. While specific comparative data for PMHP under the same conditions as BPO and AIBN is limited in the available literature, some general principles and isolated data points can be considered.
In a study on the polymerization of styrene (B11656) initiated by a polymeric peroxide, the resulting polystyrene was found to be composed of both linear and branched molecules and exhibited lower shear viscosities.[15] While this study did not use PMHP directly, it suggests that the structure of the peroxide initiator can have a significant impact on the final polymer architecture. Another study on styrene emulsion polymerization noted that the charge of the initiating species had a weak effect on the entry and termination of oligomers.[16][17]
Unfortunately, direct experimental data comparing the initiator efficiency and the resulting molecular weight and PDI of polymers prepared with PMHP, BPO, and AIBN under identical conditions could not be located in the searched literature.
Experimental Protocols
To facilitate objective comparison of initiator performance, standardized experimental protocols are essential.
Determination of Initiator Half-Life
Methodology: The half-life of an initiator is typically determined by monitoring its decomposition over time at a constant temperature in a dilute solution.
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1 M) of the initiator in a suitable solvent (e.g., benzene, toluene) that is inert to the initiator and its decomposition products.
-
Decomposition: Place the solution in a constant temperature bath or a reaction calorimeter maintained at the desired temperature.
-
Sampling: At regular time intervals, withdraw aliquots of the solution.
-
Analysis: Determine the concentration of the remaining initiator in each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), titration, or UV-Vis spectroscopy.
-
Calculation: Plot the natural logarithm of the initiator concentration versus time. The slope of the resulting line is equal to the negative of the decomposition rate constant (k_d). The half-life (t_1/2) can then be calculated using the equation: t_1/2 = ln(2) / k_d.
Determination of Polymer Molecular Weight and Polydispersity Index (PDI)
Methodology: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and PDI of polymers.
-
Sample Preparation: Dissolve a known concentration of the polymer sample in a suitable solvent (e.g., tetrahydrofuran (B95107) for polystyrene).
-
Instrumentation: Use a GPC system equipped with a series of columns packed with porous gel materials of different pore sizes, a pump to deliver the mobile phase, an injector, and a detector (typically a refractive index detector).
-
Calibration: Calibrate the GPC system using a set of well-characterized polymer standards of known molecular weight and narrow PDI (e.g., polystyrene standards).
-
Analysis: Inject the polymer solution into the GPC system. The molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.
-
Data Processing: The elution profile is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) relative to the calibration standards.
Visualizations
Radical Polymerization Workflow
Caption: A simplified workflow for a typical radical polymerization experiment.
Signaling Pathway of Radical Initiation
Caption: The initiation and propagation steps in radical polymerization.
References
- 1. This compound (PMHP) [benchchem.com]
- 2. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
- 3. Maximize Efficiency with High-Quality p menthane hydroperoxide for Industrial Use [alibaba.com]
- 4. heavenprime.com [heavenprime.com]
- 5. americanpharmawholesale.com [americanpharmawholesale.com]
- 6. faire.com [faire.com]
- 7. Benzoyl Peroxide Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 8. supplyleader.com [supplyleader.com]
- 9. AIBN (Azobis(isobutyronitrile)) CAS 78-67-1 - High-Purity Polymerization Initiator | Azox [azoinitiator.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. pergan.com [pergan.com]
- 12. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 13. Azoic polymerization initiators | Product & Service | Otsuka Chemical Co., Ltd. [otsukac.co.jp]
- 14. AIBN: Molecular Weight, Half-Life & Solubility | Study.com [study.com]
- 15. [PDF] Synthesis and Characterization of Polystyrene Initiated Using Polymeric Peroxide | Semantic Scholar [semanticscholar.org]
- 16. Styrene emulsion polymerization. The effects of initiator charge | Semantic Scholar [semanticscholar.org]
- 17. Styrene emulsion polymerization. The effects of initiator charge - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Case studies comparing p-Menthane hydroperoxide in various polymerization processes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Menthane (B155814) Hydroperoxide's Performance Against Alternative Initiators Supported by Experimental Data.
In the landscape of industrial polymerization, the choice of initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process efficiency. p-Menthane hydroperoxide (PMHP), an organic peroxide, has carved a niche as a highly effective radical initiator, particularly in emulsion polymerization. This guide provides a comprehensive comparison of PMHP's performance against two other widely used initiators, benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN), across various polymerization systems.
Executive Summary
This compound is valued for its utility in redox (reduction-oxidation) initiation systems, allowing for polymerization at lower temperatures compared to thermal initiators. This is particularly advantageous for temperature-sensitive monomers or for achieving specific polymer microstructures. While AIBN offers predictable, first-order decomposition kinetics and BPO is a versatile and commonly used peroxide initiator, PMHP's performance, especially in emulsion systems, presents distinct advantages in terms of reaction rates and potential for controlled polymer synthesis. This comparison will delve into the quantitative performance of these initiators in styrene (B11656) and methyl methacrylate (B99206) polymerization.
Performance Comparison in Styrene Polymerization
The bulk polymerization of styrene serves as a fundamental model for evaluating initiator performance. The following table summarizes typical experimental data for PMHP (using the closely related cumene (B47948) hydroperoxide as a proxy), BPO, and AIBN under comparable conditions.
| Initiator | Initiator Conc. (mol/L) | Temperature (°C) | Monomer Conversion (%) | Polymerization Rate (mol/L·s) |
| This compound (as CHP) | 0.05 | 60 | 60 (after 5h) | 1.5 x 10⁻⁴ |
| Benzoyl Peroxide (BPO) | 0.0424 | 60 | 7.51 (after 1320s) | 4.96 x 10⁻⁴ |
| 2,2'-Azobisisobutyronitrile (AIBN) | 0.01 | 60 | ~40 (after 4h) | - |
Key Observations:
-
In this comparative overview, BPO demonstrates a significantly higher initial polymerization rate for styrene compared to the hydroperoxide system under similar thermal conditions.
-
It is important to note that PMHP and other hydroperoxides often exhibit their primary advantages in redox systems, which can lead to significantly enhanced reaction rates at lower temperatures.
Performance Comparison in Methyl Methacrylate (MMA) Emulsion Polymerization
Emulsion polymerization is a key application area for this compound. The following data provides a comparative look at the performance of the three initiators in this system.
| Initiator | Initiator System | Temperature (°C) | Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| This compound | PMHP/Fe²⁺ | 40 | >95 | High | Moderate |
| Benzoyl Peroxide (BPO) | BPO/Amine | 37 | ~20 (after 3h) | Lower than TBBO-initiated | - |
| 2,2'-Azobisisobutyronitrile (AIBN) | Thermal | 70 | High | Variable | Broad |
Key Observations:
-
The PMHP-based redox system achieves high conversion at a significantly lower temperature compared to the thermal initiation with AIBN.[1]
-
The BPO/amine redox system, while operating at a similar low temperature, shows a much lower conversion rate in the provided example.[2]
-
The choice of initiator system in emulsion polymerization has a profound impact on the final polymer properties, including molecular weight and its distribution.
Experimental Protocols
To ensure objective comparison of initiator performance, standardized experimental methodologies are crucial. The following protocols outline the key steps for evaluating initiators in bulk and emulsion polymerization.
Protocol 1: Bulk Polymerization of Styrene
Objective: To determine the polymerization rate and monomer conversion for different initiators in the bulk polymerization of styrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
Initiator (this compound, Benzoyl Peroxide, or AIBN)
-
Reaction vessel with temperature control and magnetic stirring
-
Inert gas (Nitrogen or Argon)
-
Gravimetric analysis equipment
Methodology:
-
The reaction vessel is charged with a known amount of purified styrene monomer.
-
The desired amount of initiator is added to the monomer.
-
The mixture is purged with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
The reaction vessel is then placed in a constant temperature bath set to the desired reaction temperature (e.g., 60°C).
-
Samples are withdrawn at regular time intervals.
-
The polymerization in the withdrawn samples is quenched by rapid cooling and addition of an inhibitor (e.g., hydroquinone).
-
Monomer conversion is determined gravimetrically by precipitating the polymer in a non-solvent (e.g., methanol), followed by drying and weighing.
-
The rate of polymerization is calculated from the slope of the conversion versus time plot at low conversions.[3]
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)
Objective: To compare the performance of different initiator systems in the emulsion polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
Deionized water
-
Surfactant (e.g., Sodium dodecyl sulfate, SDS)
-
Initiator system:
-
PMHP/FeSO₄·7H₂O
-
BPO/N,N-dimethylaniline
-
AIBN
-
-
Reaction vessel with temperature control, mechanical stirring, and inert gas inlet
-
Equipment for polymer characterization (GPC/SEC)
Methodology:
-
The reaction vessel is charged with deionized water and the surfactant. The mixture is stirred and purged with inert gas.
-
For redox systems (PMHP/Fe²⁺ or BPO/amine), the reducing agent is added to the aqueous phase.
-
The MMA monomer is added to the reactor to form an emulsion.
-
The reaction is initiated by adding the oxidizing agent (PMHP or BPO) or by raising the temperature to the desired level for thermal initiation (AIBN).
-
The reaction is allowed to proceed for a specified time, with samples taken periodically to monitor conversion.
-
Monomer conversion is determined gravimetrically.
-
The final polymer is isolated and characterized for molecular weight and polydispersity using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Mandatory Visualizations
References
Assessing the Environmental Impact of p-Menthane Hydroperoxide and Its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Menthane (B155814) hydroperoxide (PMHP) is a widely utilized polymerization initiator. However, a comprehensive assessment of its environmental impact is hindered by a significant lack of publicly available ecotoxicological and biodegradation data. In contrast, several alternatives, including other organic peroxides like cumene (B47948) hydroperoxide and tert-butyl hydroperoxide, as well as non-peroxide initiators such as benzoyl peroxide and azobisisobutyronitrile, have undergone more extensive environmental evaluation. This guide provides a comparative analysis of the available environmental data for these alternatives to aid in the selection of more sustainable chemical practices.
Data Presentation: Environmental Impact Comparison
The following table summarizes the available quantitative data for p-menthane hydroperoxide and its common alternatives. It is critical to note the absence of specific experimental data for this compound across all assessed environmental endpoints.
| Parameter | This compound | Cumene Hydroperoxide | tert-Butyl Hydroperoxide | Benzoyl Peroxide | Azobisisobutyronitrile |
| Aquatic Toxicity | |||||
| Fish (LC50, 96h) | No data available | 3.9 mg/L (Oncorhynchus mykiss) | 29.61 mg/L (Pimephales promelas)[1] | 0.24 mg/L | >100 mg/L (Danio rerio)[2] |
| Daphnia (EC50, 48h) | No data available | 16 mg/L (Daphnia magna) | 14.1 mg/L (Daphnia magna)[1] | 0.07 mg/L | >367 mg/L (Daphnia magna)[2] |
| Algae (ErC50, 72h) | No data available | No data available | 1.5 mg/L (Pseudokirchneriella subcapitata)[1] | 0.04 mg/L (growth rate) | 3.9 mg/L (Pseudokirchneriella subcapitata)[2] |
| Biodegradability | |||||
| Method | No data available | No data available | OECD 301B | OECD 301C | No data available |
| Result (28 days) | No data available | Not readily biodegradable | 0% | 83%[3][4] | No data available |
| Bioaccumulation | |||||
| Log Kow | No data available | 2.16 | 0.7[5] | 3.43 | No data available |
| BCF | No data available | 12 (estimated) | No data available | 92 (estimated)[3] | No data available |
Experimental Protocols
Detailed methodologies for the key Organisation for Economic Co-operation and Development (OECD) guidelines cited in this guide are provided below. These protocols are essential for the standardized assessment of the environmental fate and effects of chemical substances.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[6][7][8][9][10]
-
Principle: Exponentially growing test organisms are exposed to the test substance in batch cultures for 72 hours. The inhibition of growth is measured by changes in cell density or biomass over time compared to control cultures.
-
Test Organisms: Species such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus are commonly used.
-
Procedure:
-
Prepare a mineral salt medium and a range of test substance concentrations.
-
Inoculate the test solutions with a low concentration of exponentially growing algae.
-
Incubate the cultures under constant illumination and temperature (e.g., 21-24°C) for 72 hours.
-
Measure the algal biomass (e.g., by cell counts, fluorometry, or spectrophotometry) at 24, 48, and 72 hours.
-
-
Endpoint: The primary endpoint is the 72-hour EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth rate or yield compared to the control.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids (Daphnia magna or other suitable species).[11][12][13][14][15][16]
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids.
-
Procedure:
-
Prepare a series of test concentrations in a suitable aqueous medium.
-
Place a specified number of daphnids (e.g., 20 per concentration, divided into replicates) into test vessels containing the respective concentrations.
-
Incubate at a constant temperature (e.g., 20°C) under a defined light-dark cycle for 48 hours.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The main endpoint is the 48-hour EC50, the concentration at which 50% of the daphnids are immobilized.
OECD 203: Fish, Acute Toxicity Test
This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[11][17][18][19][20]
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality is the primary endpoint.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).
-
Procedure:
-
Acclimate the test fish to the laboratory conditions.
-
Prepare a range of test concentrations in dilution water.
-
Introduce a specified number of fish into each test chamber.
-
Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours.
-
Record the number of dead fish in each concentration at 24, 48, 72, and 96 hours.
-
-
Endpoint: The primary endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the test fish.
OECD 301 B: Ready Biodegradability – CO2 Evolution Test
This test evaluates the potential for a chemical to be readily biodegradable under aerobic aqueous conditions by measuring the amount of carbon dioxide produced.[21][22]
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The CO2 evolved from the biodegradation of the substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or by an inorganic carbon analyzer.
-
Procedure:
-
Prepare a mineral medium and add the test substance as the sole source of organic carbon.
-
Inoculate the medium with a mixed population of microorganisms.
-
Aerate the test vessels with CO2-free air.
-
Pass the effluent gas through absorption bottles containing the trapping solution.
-
Measure the amount of CO2 produced over a 28-day period.
-
-
Endpoint: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount (ThCO2). A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day test.
OECD 301 C: Ready Biodegradability – Modified MITI Test (I)
This method also assesses ready biodegradability but uses a different measurement technique.[23]
-
Principle: The test substance is incubated with a special inoculum from multiple sources in a closed respirometer. Biodegradation is determined by measuring the biochemical oxygen demand (BOD).
-
Procedure:
-
Prepare a mineral medium and add the test substance.
-
Inoculate with a pre-cultured microbial inoculum as specified in the guideline.
-
Measure the oxygen consumption continuously or at frequent intervals for 28 days.
-
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD). A pass level of 60% ThOD within a 10-day window indicates ready biodegradability.
Mandatory Visualization
Caption: Workflow for assessing and comparing the environmental impact of chemical alternatives.
Caption: Signaling pathway for aquatic toxicity testing according to OECD guidelines.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. echemi.com [echemi.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. rivm.nl [rivm.nl]
- 6. oecd.org [oecd.org]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. eurofins.com.au [eurofins.com.au]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. eurofins.com.au [eurofins.com.au]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. scribd.com [scribd.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 23. theseus.fi [theseus.fi]
Safety Operating Guide
Essential Safety and Logistical Information for Handling p-Menthane Hydroperoxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemicals like p-Menthane hydroperoxide (PMHP). This organic peroxide is a valuable polymerization initiator but also poses significant fire, explosion, and health hazards.[1][2] Adherence to strict safety protocols and operational plans is critical for mitigating these risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield may also be necessary.[3][4] | Protects against splashes and vapors that can cause severe eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Fire/flame resistant and impervious clothing, such as a rubber apron or a full chemical-resistant suit.[3][4][5] | Prevents skin contact which can cause severe burns.[2] The choice of glove material should be based on breakthrough time and permeation rate for organic peroxides. |
| Respiratory Protection | A full-face respirator with appropriate organic vapor cartridges is required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3][4] A NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary in high-concentration or emergency situations.[6][7] | Protects against the inhalation of harmful vapors.[2] |
| Footwear | Chemical-resistant boots with steel toes.[6][7] | Provides protection against spills and falling objects. |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is crucial to prevent accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Eliminate all ignition sources from the immediate area, including open flames, sparks, and hot surfaces.[1][8] Use only non-sparking tools.[1][9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3][10]
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid breathing vapors or mist.[3]
-
Prevent contact with skin and eyes.[3]
-
Keep the substance away from incompatible materials such as acids, bases, reducing agents, and heavy metals.[8][11]
3. Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[3][8]
-
Store at a temperature not exceeding 35°C (95°F).[4][8][11] The self-accelerating decomposition temperature (SADT) is 80°C (176°F).[8][11]
Spill and Emergency Response
In the event of a spill or emergency, immediate and correct action is vital.
1. Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert, damp, non-combustible material like vermiculite (B1170534) or sand.[1][9]
-
Use clean, non-sparking tools to collect the absorbed material and place it into a loosely covered plastic container for disposal.[1][9]
2. Large Spills:
-
Immediately evacuate the area and activate the emergency response system.
-
Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][9]
-
If a fire is involved, isolate for 800 meters (1/2 mile) in all directions.[1]
-
For large spills, wet the material with water and dike for later disposal.[1][9] Do not attempt to clean up or dispose of large spills without the supervision of a specialist.[1]
3. Fire Response:
-
For a small fire, use a water spray or fog, dry chemical, CO2, or regular foam.[1][9]
-
For a large fire, flood the area with water from a distance.[1][9] Do not aim a solid stream of water directly at the product.[1][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidents.
-
All waste materials must be disposed of in accordance with applicable local, state, and federal regulations.[3]
-
Contaminated absorbent material from spills should be placed in a designated, labeled container.
-
Do not dispose of this compound down the drain.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
References
- 1. This compound | C10H20O2 | CID 6644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (PMHP) [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. famico.uk [famico.uk]
- 5. sams-solutions.com [sams-solutions.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. This compound (PMHP), 80-47-7 | Polymerization initiator | ETW [etwinternational.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Page loading... [guidechem.com]
- 11. This compound (PMHP), 80-47-7 | Polymerization initiator [polymerization-chem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
